molecular formula C12H15NO2 B13027281 4-Benzylmorpholine-3-carbaldehyde

4-Benzylmorpholine-3-carbaldehyde

Cat. No.: B13027281
M. Wt: 205.25 g/mol
InChI Key: IQAQDCSPZPRHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylmorpholine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzylmorpholine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylmorpholine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-benzylmorpholine-3-carbaldehyde

InChI

InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2

InChI Key

IQAQDCSPZPRHMO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C=O

Origin of Product

United States

Foundational & Exploratory

4-Benzylmorpholine-3-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2267317-99-5 (S-isomer) | Molecular Formula: C₁₂H₁₅NO₂[1]

Executive Summary

4-Benzylmorpholine-3-carbaldehyde is a critical chiral heterocyclic building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, EZH2 inhibitors, and novel neuroprotective agents. As an


-amino aldehyde, it occupies a unique niche in medicinal chemistry: it offers a versatile electrophilic handle (the aldehyde) adjacent to a chiral center and a basic nitrogen.

However, this utility comes with a significant technical challenge: configurational instability . The C3 proton is acidic due to the electron-withdrawing effect of the aldehyde and the inductive effect of the adjacent nitrogen, making the compound prone to racemization and hydration. This guide details the handling, synthesis, and application of this compound with a focus on preserving stereochemical integrity.

Identity & Physicochemical Profile[2][3][4][5][6]

The following data focuses on the (S)-enantiomer , which is the most relevant form for pharmaceutical applications (e.g., mimicking L-amino acid stereochemistry).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (3S)-4-benzylmorpholine-3-carbaldehyde
Common Name N-Benzylmorpholine-3-carboxaldehyde
CAS Number 2267317-99-5 (S-isomer); Note: Racemic forms may appear under generic identifiers.
SMILES O=C[C@H]1N(CC2=CC=CC=C2)CCOC1
Molecular Weight 205.25 g/mol
Physical Properties (Experimental & Predicted)

Note: Due to its reactive nature, this compound is rarely isolated as a pure solid for extended periods. Values below often reflect fresh preparations.

PropertyValueCondition/Note
Appearance Pale yellow to orange oilOxidizes to dark brown upon air exposure.
Boiling Point ~311°C (Predicted)Decomposes before boiling at atm pressure.
Density 1.1 ± 0.1 g/cm³Predicted.
Solubility DCM, THF, EtOAc, TolueneReacts with protic solvents (MeOH/EtOH) to form hemiacetals.
Stability Low Prone to racemization, oxidation, and hydration.

Synthetic Routes & Process Chemistry

The synthesis of 4-benzylmorpholine-3-carbaldehyde is almost exclusively performed via the oxidation of its corresponding alcohol precursor, (4-benzylmorpholin-3-yl)methanol . Direct isolation is discouraged; in-situ generation is the industry standard.

The Precursor Strategy

The stability of the alcohol precursor (CAS: 140746-60-3 for S-isomer) allows for bulk storage. The oxidation to the aldehyde should be the final step before the subsequent coupling reaction.

Oxidation Protocol (Swern vs. Parikh-Doering)

While Swern oxidation is common in academic papers, Parikh-Doering (SO₃·Py) is preferred for scale-up to minimize cryogenic requirements and smell.

Protocol: Parikh-Doering Oxidation (Optimized for Stereoretention)
  • Reagents: (S)-4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq), DMSO (3.0 eq), Et₃N (3.0 eq), SO₃·Pyridine complex (2.0 eq), DCM (solvent).

  • Temperature: -10°C to 0°C (Strict control required).

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol precursor in anhydrous DCM (10 mL/g) and cool to -10°C under N₂.

  • Base Addition: Add DMSO and Et₃N sequentially. Stir for 10 minutes.

  • Activator Addition: Add SO₃·Pyridine complex portion-wise over 20 minutes, maintaining internal temperature < 0°C. Exotherm warning.

  • Monitoring: Monitor via TLC (stain with 2,4-DNP; aldehyde appears instantly as orange spot). Reaction is typically complete in 1–2 hours.

  • Quench: Quench with cold saturated NaHCO₃.

  • Workup: Extract rapidly with DCM. Wash with brine. Dry over Na₂SO₄.

  • Usage: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step (e.g., reductive amination) to prevent racemization.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Benzyl Ethanolamine Cyclization Cyclization (with 1,2-dibromoethane or Glyoxal) Start->Cyclization Precursor (S)-4-Benzyl-3- (hydroxymethyl)morpholine (Stable Solid) Cyclization->Precursor Reduction Oxidation Parikh-Doering Oxidation (DMSO/SO3.Py, Et3N, 0°C) Precursor->Oxidation Activation Aldehyde (S)-4-Benzylmorpholine- 3-carbaldehyde (Unstable Intermediate) Oxidation->Aldehyde < 2 Hours NextStep Downstream Reaction (Reductive Amination/Wittig) Aldehyde->NextStep Immediate Use

Figure 1: Synthesis workflow emphasizing the generation of the unstable aldehyde intermediate immediately prior to downstream application.

Reactivity & Applications in Drug Discovery

The 3-carbaldehyde moiety serves as a "chiral pool" derived scaffold. Its primary value lies in generating 3-substituted morpholines , a pharmacophore found in NK1 antagonists (like Aprepitant analogs) and various CNS-active agents.

Key Reaction Pathways
  • Reductive Amination: The most common application. Reacting the aldehyde with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields 3-aminomethyl morpholines.

    • Critical Note: Use mild reducing agents (STAB) to avoid reducing the benzyl group or opening the morpholine ring.

  • Wittig/Horner-Wadsworth-Emmons: Installation of alkene side chains.

    • Conditions: Use Masamune-Roush conditions (LiCl/DBU) for mild olefination to prevent epimerization at C3.

  • Grignard Addition: Creates secondary alcohols.

    • Stereocontrol: Chelation-controlled addition (using Mg²⁺ or TiCl₄) often yields high diastereoselectivity (Cram-chelate model) due to the adjacent nitrogen and oxygen.

Mechanistic Pathway Diagram

ReactivityPathways cluster_Rxns Divergent Synthesis Aldehyde 4-Benzylmorpholine- 3-carbaldehyde RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) Aldehyde->RedAmin Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig Grignard Grignard Addition (R-MgBr) Aldehyde->Grignard ProductA 3-(Aminomethyl) morpholines (NK1 Antagonist Scaffold) RedAmin->ProductA ProductB Vinyl Morpholines (Linker Chemistry) Wittig->ProductB ProductC Chiral Amino Alcohols (Diastereoselective) Grignard->ProductC

Figure 2: Divergent synthetic utility of the aldehyde scaffold. Reductive amination (red arrow) is the dominant pathway in medicinal chemistry.

Handling, Stability & Analytics

The "Racemization Trap"

The C3 position is alpha to both a carbonyl and an amine. In the presence of strong bases or even prolonged exposure to silica gel, the proton at C3 can be removed, leading to an enol/enamine intermediate and subsequent loss of optical purity.

  • Avoid: Strong bases (NaH, LDA) unless thermodynamic enolate is desired.

  • Avoid: Prolonged storage in solution.

  • Avoid: Acidic workups (promotes hydration to gem-diol).

Analytical Validation

Since the aldehyde is unstable, standard QC often relies on derivatization or analyzing the alcohol precursor.

  • NMR (¹H, CDCl₃): Look for the aldehyde proton singlet/doublet around 9.6–9.8 ppm .

    • Purity Check: Integration of the aldehyde proton vs. the benzyl -CH₂- protons (approx 3.5–4.0 ppm) confirms oxidation state.

  • TLC: 2,4-DNP stain is mandatory. UV activity is weak (only from the benzyl group).

  • Chiral HPLC: Do not run the aldehyde directly. Reduce a small aliquot back to the alcohol or couple with a chiral amine to determine enantiomeric excess (ee).

Storage Protocol

If isolation is absolutely necessary:

  • Purify: Flash chromatography on neutral alumina (silica is too acidic).

  • Atmosphere: Store under Argon.

  • Temperature: -80°C.

  • Form: Ideally, store as the bisulfite adduct (solid) which can be hydrolyzed back to the aldehyde before use.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • Mishra, C. B., et al. (2025).[2][3] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2004). Preparation of Enantiomerically Pure alpha-N,N-Dibenzylamino Aldehydes (Analogous Protocol). Org. Synth. 2004, 81, 77. Retrieved from [Link]

Sources

Molecular weight and formula of 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carbaldehyde

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design. Within this class of compounds, 4-Benzylmorpholine-3-carbaldehyde emerges as a versatile synthetic intermediate. The presence of a reactive carbaldehyde group attached to the stereochemically defined morpholine core, which is further functionalized with a benzyl group at the nitrogen atom, provides a valuable platform for the synthesis of diverse and complex molecules. This guide offers a comprehensive overview of the molecular and chemical properties of 4-Benzylmorpholine-3-carbaldehyde, its synthesis, and its potential applications for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of (S)-4-Benzylmorpholine-3-carbaldehyde are summarized in the table below. It is important to note that while the racemic and other isomeric forms exist, the (S)-enantiomer is a commercially available and frequently referenced form of this compound.

PropertyValueSource
Chemical Name (S)-4-Benzylmorpholine-3-carbaldehyde[1]
CAS Number 2267317-99-5[1]
Molecular Formula C12H15NO2[1][2][3]
Molecular Weight 205.25 g/mol [1][2]
Appearance Likely an oil or low-melting solidInferred from related compounds
SMILES Code O=C[C@H]1N(CC2=CC=CC=C2)CCOC1[1]

Synthesis and Mechanistic Insights

The synthesis of 4-benzylmorpholine derivatives can be achieved through various routes. A common strategy involves the N-benzylation of a pre-formed morpholine ring or the cyclization of an appropriately substituted amino alcohol.

General Synthetic Workflow

A plausible synthetic approach to 4-Benzylmorpholine-3-carbaldehyde would involve the formation of the morpholine ring followed by the introduction or modification of the carbaldehyde functional group.

G cluster_0 Synthesis of 4-Benzylmorpholine-3-carbaldehyde A Starting Materials (e.g., Amino alcohol, Benzyl halide) B N-Benzylation and Cyclization A->B Reaction C Formation of Morpholine Core B->C Intramolecular Reaction D Introduction/Modification of Carbaldehyde Group C->D Functional Group Interconversion E Purification (e.g., Chromatography) D->E Work-up F Final Product: 4-Benzylmorpholine-3-carbaldehyde E->F Isolation

Caption: A generalized workflow for the synthesis of 4-Benzylmorpholine-3-carbaldehyde.

Illustrative Experimental Protocol
  • N-Pentylmorpholine Synthesis (as an example of N-alkylation): To a solution of morpholine in ethanol, potassium carbonate is added, followed by the addition of pentyl bromide. The reaction mixture is heated under reflux and monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated.[4] This illustrates a standard method for N-alkylation of the morpholine ring, which can be adapted for N-benzylation using benzyl bromide or a similar benzylating agent.

  • Purification: The crude product is typically purified using column chromatography to yield the pure N-alkylated morpholine.[4]

Spectroscopic Characterization

The structural elucidation of 4-Benzylmorpholine-3-carbaldehyde would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and distinct signals for the protons of the morpholine ring, including a downfield signal for the aldehydic proton.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.25 g/mol ).[1][2] Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the morpholine ring. For related compounds like 4-morpholinobenzaldehyde, prominent peaks are observed at m/z 191, 133, and 132.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1720-1740 cm⁻¹.

Applications in Research and Drug Development

4-Benzylmorpholine-3-carbaldehyde is a valuable building block in the synthesis of more complex molecules, primarily due to the reactivity of the carbaldehyde functional group.

Role as a Synthetic Intermediate

The aldehyde functionality can undergo a wide range of chemical transformations, including:

  • Reductive amination to introduce new amine-containing substituents.

  • Wittig reactions to form alkenes.

  • Aldol condensations to form α,β-unsaturated carbonyl compounds.

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the primary alcohol.

This versatility makes it a key component in the construction of compound libraries for high-throughput screening in drug discovery programs. Aldehydes are crucial building blocks in multicomponent reactions, which allow for the rapid assembly of complex, drug-like molecules.[7]

G cluster_1 Utility of 4-Benzylmorpholine-3-carbaldehyde in Drug Discovery A 4-Benzylmorpholine-3-carbaldehyde Aldehyde Functional Group B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Oxidation A->E F Reduction A->F G Diverse Library of Novel Compounds Potential Therapeutic Agents B->G C->G D->G E->G F->G

Caption: Chemical transformations of 4-Benzylmorpholine-3-carbaldehyde for generating diverse molecular scaffolds.

Therapeutic Potential of the Benzylmorpholine Scaffold

The benzylmorpholine core is present in molecules with a range of biological activities. Research has shown that derivatives of this scaffold have potential as:

  • Antimalarial Agents: Benzylmorpholine-containing compounds have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[8]

  • EZH2 Inhibitors: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the histone methyltransferase EZH2, a target in cancer therapy, particularly for non-small cell lung cancer.[9]

  • Pharmaceutical Intermediates: 4-benzylmorpholine is used as a starting material in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotic drugs.[10]

Safety and Handling

While a specific safety data sheet for 4-Benzylmorpholine-3-carbaldehyde is not provided, general precautions for handling similar chemical compounds should be followed.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[12][13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • In case of contact:

    • Skin: Wash with plenty of soap and water.[11]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10][11]

Conclusion

4-Benzylmorpholine-3-carbaldehyde is a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its well-defined structure, coupled with the reactive aldehyde functionality, provides a robust platform for the synthesis of novel and diverse molecular architectures. The proven therapeutic relevance of the benzylmorpholine scaffold further enhances the importance of this compound as a key intermediate in the quest for new and effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholin-3-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde. PubChem. Retrieved from [Link]

  • Tyger Scientific Inc. (n.d.). 4-Benzyl-morpholine-2-carbaldehyde - [133243-99-9]. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10316-00-4,4-benzylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Benzhydrylmorpholine. Retrieved from [Link]

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205. Bioorganic & Medicinal Chemistry, 26(12), 3469-3475. Retrieved from [Link]

  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1208-1217. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem. Retrieved from [Link]

  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 548-557. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Kurbanova, M. M., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 8), 929-931. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, understanding the solubility of a lead compound is a critical, non-negotiable first step. It dictates formulation strategies, influences bioavailability, and ultimately impacts the success of a therapeutic candidate. This guide provides a comprehensive technical overview of the solubility of 4-Benzylmorpholine-3-carbaldehyde, a substituted morpholine with significant potential in medicinal chemistry. While direct, quantitative solubility data for this specific molecule is not extensively published, this paper will equip you with the foundational knowledge to predict its behavior and the practical tools to determine its solubility in your own laboratory settings.

Understanding the Molecule: Physicochemical Drivers of Solubility

To predict the solubility of 4-Benzylmorpholine-3-carbaldehyde, we must first dissect its molecular structure and inherent physicochemical properties. The molecule is a tertiary amine and an aldehyde, featuring a morpholine ring, a benzyl group, and a carbaldehyde functional group.

Key Structural Features and Their Influence on Solubility:

  • Morpholine Ring: The parent morpholine ring is a key feature. Morpholine itself is miscible with water and a wide array of organic solvents[1][2][3]. This is due to the presence of both an ether oxygen and a secondary amine, which can act as hydrogen bond acceptors.

  • Benzyl Group: The nonpolar benzyl group will significantly influence solubility. This bulky, aromatic substituent will generally decrease solubility in polar, protic solvents (like water and methanol) and increase it in nonpolar, aprotic solvents (like toluene and hexane).

  • Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This will contribute to solubility in polar solvents. A related compound, morpholine-4-carbaldehyde, is known to be soluble in water, ethanol, methanol, and chloroform, highlighting the solubilizing effect of the polar functional groups[4].

  • Tertiary Amine: The nitrogen atom in the morpholine ring is a tertiary amine. While it cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor, contributing to interactions with protic solvents.

Based on these structural components, we can predict that 4-Benzylmorpholine-3-carbaldehyde will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in highly nonpolar solvents will be enhanced by the benzyl group, while its solubility in highly polar, protic solvents may be limited by the hydrophobic nature of the benzyl substituent.

Predicted Physicochemical Properties:

While experimental data for 4-Benzylmorpholine-3-carbaldehyde is scarce, we can infer properties from its close analogue, 4-benzylmorpholine[5][6][7].

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~205.25 g/mol Based on its chemical formula (C12H15NO2).
pKa ~6.60 (Predicted for 4-benzylmorpholine)The morpholine nitrogen provides basic character[5].
LogP Moderately lipophilicThe benzyl group increases lipophilicity.
Hydrogen Bond Donors 0All hydrogens are attached to carbon.
Hydrogen Bond Acceptors 3 (ether oxygen, amine nitrogen, aldehyde oxygen)These sites will interact with protic solvents.

A Predictive Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental starting point for solvent selection. The interplay of polarity, hydrogen bonding capability, and steric factors will govern the solubility of 4-Benzylmorpholine-3-carbaldehyde.

Solvent Classes and Predicted Solubility:

Solvent ClassExamplesPredicted Solubility of 4-Benzylmorpholine-3-carbaldehydeRationale
Polar Protic Methanol, Ethanol, WaterModerate to LowThe polar functional groups will interact with these solvents, but the nonpolar benzyl group will limit high solubility, especially in water.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar parts of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. DMSO is a particularly powerful solvent for a wide range of organic molecules[8].
Nonpolar Aprotic Toluene, Dichloromethane (DCM), ChloroformHigh to ModerateThe benzyl group will drive solubility in these solvents. Chloroform, being slightly polar, is expected to be a very good solvent[4].
Nonpolar Hexane, HeptaneLowThe overall polarity of the molecule, due to the morpholine and carbaldehyde groups, will likely result in poor solubility in highly nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining accurate and reliable data[9][10][11][12][13].

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[14].

Materials and Equipment:

  • 4-Benzylmorpholine-3-carbaldehyde (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A 1. Add excess solid 4-Benzylmorpholine-3-carbaldehyde to a vial B 2. Add a known volume of the selected organic solvent A->B C 3. Seal the vial and place on an orbital shaker at a controlled temperature (e.g., 25°C) B->C D 4. Equilibrate for a sufficient time (e.g., 24-48 hours) to reach a saturated solution C->D E 5. Allow the solution to settle, then carefully withdraw an aliquot of the supernatant D->E F 6. Filter the aliquot through a solvent-compatible syringe filter to remove any undissolved solid E->F G 7. Dilute the filtered solution to a known concentration within the analytical range F->G H 8. Analyze the diluted sample by a validated HPLC method G->H J 10. Determine the concentration of the saturated solution from the calibration curve and calculate solubility H->J Compare I 9. Prepare a calibration curve with known concentrations of 4-Benzylmorpholine-3-carbaldehyde I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Sealed Vials: This prevents solvent evaporation, which would alter the concentration of the solution.

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be optimized.

  • Filtration: This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

  • Validated HPLC Method: A specific and sensitive analytical method is necessary for accurate quantification of the dissolved compound.

Kinetic Solubility for High-Throughput Screening

For early-stage drug discovery, kinetic solubility assays are often employed due to their higher throughput[11][15][16]. These methods typically involve preparing a concentrated stock solution of the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous or organic medium. The concentration at which precipitation is first observed is the kinetic solubility. While faster, it's important to recognize that kinetic solubility values can be higher than thermodynamic solubility as they may represent a supersaturated state[14][17].

Conclusion and Future Directions

While a definitive, quantitative solubility profile for 4-Benzylmorpholine-3-carbaldehyde in various organic solvents awaits experimental determination, a strong predictive understanding can be derived from its molecular structure and the properties of related morpholine derivatives. It is anticipated to be highly soluble in polar aprotic solvents and to have moderate to good solubility in a range of other organic solvents, with the exception of highly nonpolar alkanes.

For researchers and drug development professionals working with this compound, the provided experimental protocol for the shake-flask method offers a robust pathway to generating the precise solubility data needed to advance their projects. As research on substituted morpholines continues to grow, the development of computational and machine learning models for solubility prediction will likely become increasingly accurate and valuable tools for solvent selection and formulation design[18].

References

  • LookChem. Cas 10316-00-4,4-benzylmorpholine. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-649.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Solubility of Things. Morpholine-4-carbaldehyde. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 72–84.
  • ChemSynthesis. 4-benzylmorpholine. [Link]

  • Ghavami, R., & Sedeh, F. M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. [Link]

  • Nguyen, T. T., Le, T. H., & Pham, M. Q. (2020).
  • Mucs, D., & Forgács, E. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 44-55.
  • Wang, Y., Zhang, Y., Wang, C., Li, Y., & Li, J. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 27(19), 6599.
  • Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2), 1-6.
  • Vermeire, F. H., & Green, W. H. (2022).
  • Naim, M. J., Alam, O., & Alam, M. J. (2025). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1-10.
  • Sciencemadness Wiki. Morpholine. [Link]

  • Google Patents.
  • Smith, A. M., & Denmark, S. E. (2023).
  • Jain, A., & Sahu, S. K. (2024).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12294087, 4-Benzylmorpholin-3-one. [Link]

  • PubChemLite. 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3). [Link]

Sources

Chiral Morpholine Scaffolds: Strategic Synthesis & Medicinal Chemistry Utility

[1][2]

Executive Summary

In the transition from "flat" aromatic drug candidates to those with higher fraction of saturated carbons (

1121

Part 1: Strategic Importance in Medicinal Chemistry

Physicochemical Modulation

The morpholine ring is frequently employed as a bioisostere for piperidine or piperazine.[2][1] The insertion of the ether oxygen at position 4 (relative to nitrogen) induces significant electronic and solubility shifts.

Table 1: Comparative Physicochemical Profile

PropertyPiperidineMorpholineMedicinal Chemistry Implication

(Conj.[2][1][3] Acid)
~11.2~8.3Morpholine is less basic.[2][1] At physiological pH (7.4), a larger fraction exists as the free base compared to piperidine, potentially improving membrane permeability (

).[1]
Lipophilicity (

)
HighModerateThe ether oxygen lowers

by ~1.5 units, enhancing aqueous solubility without requiring salt formation.[1]
H-Bonding Donor (NH)Donor (NH) + Acceptor (O)The ether oxygen acts as a weak H-bond acceptor, offering additional binding interactions in the active site.[1]
Metabolic Stability & "Soft Spots"

While morpholines are generally resistant to oxidative metabolism compared to piperidines (which suffer rapid

1
  • Primary Liability: N-dealkylation (mediated by CYP3A4/2D6).[2][1]

  • Secondary Liability:

    
    -C oxidation (positions 2 and 3) to form lactams (morpholin-2-one or -3-one).[2][1]
    
  • Chiral Solution: Substitution at C2 or C3 (e.g., a methyl or benzyl group) introduces steric hindrance that significantly retards metabolic oxidation at these "soft spots," extending half-life (

    
    ).[1]
    

Part 2: Synthetic Methodologies

The synthesis of chiral morpholines generally follows two strategic logic streams: Chiral Pool Manipulation (using amino acids) or Asymmetric Catalysis (using epoxides/alkenes).[1]

Decision Logic for Synthetic Route

The choice of route depends heavily on the desired substitution pattern (2-sub vs. 3-sub).[2][1]

MorpholineSynthesisTargetTarget ScaffoldSub33-SubstitutedMorpholineTarget->Sub3Sub22-SubstitutedMorpholineTarget->Sub2AAChiral Amino Acid(L-Ala, L-Phe, etc.)Sub3->AAPreferred SourceEpoxChiral Epoxide(Epichlorohydrin/Sharpless)Sub2->EpoxPreferred SourceRedReduction toAmino AlcoholAA->RedCycCyclization(Ethylene Sulfate/Glyoxal)Red->CycRingOpenRegioselectiveRing OpeningEpox->RingOpenCyc2IntramolecularEtherificationRingOpen->Cyc2

Figure 1: Synthetic decision tree for chiral morpholine construction based on substitution pattern.

Route A: The Chiral Pool (3-Substituted Morpholines)

This is the most robust method for generating enantiopure 3-substituted morpholines.[2][1]

  • Starting Material: Natural or unnatural

    
    -amino acids.[2][1]
    
  • Mechanism: Reduction of the amino acid to the amino alcohol, followed by a double alkylation or reductive amination.[1]

  • Modern Improvement: Historically, 1,2-dibromoethane was used for cyclization, but it is genotoxic and often low-yielding.[1] The Ethylene Sulfate method (described in Protocol 5.[1]1) is the superior modern standard, offering cleaner conversion via a cascade

    
     mechanism.[1]
    
Route B: Asymmetric Epoxide Opening (2-Substituted Morpholines)

Accessing the 2-position requires a different approach, often exemplified by the synthesis of Reboxetine .[1]

  • Key Step: Sharpless Asymmetric Epoxidation of allylic alcohols or the use of chiral epichlorohydrin.[1]

  • Mechanism: A nitrogen nucleophile opens the epoxide regioselectively.[2][1] The resulting alcohol is then activated (e.g., mesylation) and cyclized.[1]

Part 3: Case Study - (S,S)-Reboxetine

Reboxetine highlights the critical nature of chirality.[1] The drug is a norepinephrine reuptake inhibitor (NRI).[1][4][5][6]

  • Racemate vs. Enantiomer: The marketed drug is often a racemate, but the

    
    -enantiomer exhibits significantly higher potency and selectivity for the norepinephrine transporter (NET) compared to the 
    
    
    -enantiomer.[1]
  • Synthesis Insight: The chiral center at the morpholine C2 position is established via the reaction of (S)-2-amino-1-phenylethanol with chiral epichlorohydrin analogues or via resolution of the intermediate.[2][1] The ether oxygen placement is crucial for orienting the phenoxy group in the NET binding pocket.[1]

Part 4: Functionalization & Diversity

Once the chiral morpholine core is synthesized, functionalization is required for library generation.[1]

  • N-Arylation: Buchwald-Hartwig amination is standard.[2][1]

    • Tip: Morpholine is a secondary amine; use Pd(OAc)

      
       / BINAP or RuPhos for sterically hindered aryl halides.[2][1]
      
  • C-Functionalization:

    • Lithiation: N-Boc-morpholine can be lithiated at the C3 position (using sec-BuLi/TMEDA) to introduce electrophiles.[2][1] However, this often erodes enantiopurity.[1]

    • Recommendation: It is almost always better to start with the substituted chiral amino acid (Route A) than to attempt asymmetric induction on the pre-formed morpholine ring.[1]

Part 5: Experimental Protocols

Protocol: Synthesis of (S)-3-Benzylmorpholine (Ethylene Sulfate Method)

Objective: Synthesis of a chiral building block from L-Phenylalanine without racemization.[2][1] Causality: We use ethylene sulfate instead of 1,2-dibromoethane because the cyclic sulfate is a highly reactive, non-volatile dielectrophile that promotes rapid cyclization under milder basic conditions, preserving the chiral center.[1]

Materials
  • (S)-2-Amino-3-phenylpropan-1-ol (derived from L-Phenylalanine): 10.0 mmol[2][1]

  • Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide): 10.5 mmol[1]

  • Sodium Hydride (60% in oil): 22.0 mmol (Excess required for double deprotonation)

  • THF (Anhydrous): 50 mL

  • Temperature: 0°C to Reflux

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • Charge a flame-dried 3-neck flask with NaH (22.0 mmol) and anhydrous THF (30 mL) under Nitrogen.

    • Cool to 0°C . Reason: Exothermic deprotonation can cause local heating and racemization.

    • Add (S)-2-Amino-3-phenylpropan-1-ol (10.0 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

    • Stir at 0°C for 30 minutes until H

      
       evolution ceases.
      
  • Cyclization Cascade:

    • Add Ethylene Sulfate (10.5 mmol) in one portion at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. Observation: The mixture may become thick as the intermediate sulfate salt forms.[1]

    • Heat to reflux (66°C) for 4 hours. Reason: Thermal energy is required to drive the second intramolecular displacement (ring closure).

  • Hydrolysis & Workup:

    • Cool to RT. Add 20% aqueous H

      
      SO
      
      
      (10 mL) and stir for 1 hour. Reason: This hydrolyzes the intermediate sulfate ester leaving group.[1]
    • Basify to pH >12 using 50% NaOH solution.[2][1]

    • Extract with DCM (3 x 30 mL).

    • Dry combined organics over Na

      
      SO
      
      
      and concentrate in vacuo.
  • Validation:

    • Yield: Expect 75-85%.

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).[1] Confirm ee >98%.

    • NMR: Check for disappearance of NH/OH protons and appearance of morpholine CH

      
       signals (3.0-4.0 ppm region).
      
Protocol: N-Protection for Library Storage

Morpholines are prone to forming carbamates with atmospheric CO

21
  • Step: Dissolve crude morpholine in DCM. Add Boc

    
    O (1.1 equiv) and TEA.[1]
    
  • Result: Stable, crystalline N-Boc-(S)-3-benzylmorpholine ready for shelf storage.[2][1]

References

  • Physicochemical Properties of Morpholines

    • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Reboxetine Synthesis & Chirality

    • Melloni, P., et al. (1985).[1] "Potential antidepressant agents.[2][1][7][8] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine."[2] European Journal of Medicinal Chemistry.

  • Ethylene Sulfate Cyclization Method

    • Ohberg, L., & Westman, J. (2002).[1] "One-pot synthesis of morpholines and piperazines using ethylene sulfate."[1] Synlett.

  • Metabolic Stability of Heterocycles

    • Kalgutkar, A. S., et al. (2005).[1][4][9] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

4-Benzylmorpholine-3-carbaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carbaldehyde: Properties, Safety, and Handling

Chemical Identity and Physical Properties

4-Benzylmorpholine-3-carbaldehyde is a heterocyclic organic compound featuring a morpholine ring N-substituted with a benzyl group and a carbaldehyde (aldehyde) group at the 3-position. This unique combination of functional groups dictates its chemical reactivity and potential biological activity.

Molecular Structure:

Chemical Structure of 4-Benzylmorpholine-3-carbaldehyde

Table 1: Physicochemical Properties of 4-Benzylmorpholine-3-carbaldehyde and Related Compounds

PropertyValue (Predicted or from Analog)Source
Molecular Formula C12H15NO2[1][2]
Molecular Weight 205.25 g/mol [1][2]
Appearance Likely a liquid or low-melting solidInferred
Boiling Point ~311 °C (Predicted)[2]
Density ~1.18 g/cm³ (Predicted)[2]
Solubility Soluble in organic solventsInferred

Hazard Identification and Toxicological Profile

Based on data from structurally related morpholine and benzaldehyde derivatives, 4-Benzylmorpholine-3-carbaldehyde should be handled as a hazardous substance. The primary hazards are expected to be skin and eye irritation, with potential for respiratory tract irritation.[3]

GHS Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[3]

Toxicological Summary (Based on Analogs):

  • Acute Oral Toxicity: For some morpholine derivatives, the oral LD50 in rats is approximately 2000 mg/kg.

  • Acute Inhalation Toxicity: Exposure to high concentrations of related morpholine compounds has been shown to cause strong irritation of mucous membranes and can be fatal in animal studies.

  • Dermal Toxicity: While specific data is limited, related compounds are considered irritants to the skin.

  • Carcinogenicity and Genotoxicity: Some morpholine derivatives have been tested and were not found to be genotoxic. However, the carcinogenicity of 4-Benzylmorpholine-3-carbaldehyde is unknown.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling 4-Benzylmorpholine-3-carbaldehyde.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6]

  • Ensure that safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).

    • A lab coat or chemical-resistant apron should be worn to prevent skin contact.[8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Hygiene Measures:

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.[5]

  • Contaminated work clothing should be removed and laundered separately before reuse.[5]

Sources

Technical Deep Dive: Distinguishing and Utilizing 2- vs. 3-Carbaldehyde Morpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive for drug development professionals, synthesizing the structural, electronic, and synthetic divergences between morpholine-2-carbaldehyde and morpholine-3-carbaldehyde.

Structural & Electronic Divergence

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity (


) and solubility while lowering the basicity of the nitrogen compared to piperidine. However, the placement of a reactive formyl group (-CHO) at the C2 versus C3 position creates two distinct chemical entities with divergent electronic profiles and reactivities.
Nomenclature and Topology
  • Morpholine-2-carbaldehyde (2-CHO): The formyl group is adjacent to the ether oxygen. It is an

    
    -alkoxy aldehyde .
    
  • Morpholine-3-carbaldehyde (3-CHO): The formyl group is adjacent to the amine nitrogen. It is an

    
    -amino aldehyde .[1]
    
Electronic Environment & Basicity (pKa)

The most critical functional difference lies in the inductive influence of the formyl group on the ring nitrogen.

  • 3-CHO (Proximal Effect): The electron-withdrawing carbonyl is separated from the nitrogen by only one carbon (

    
    ). This proximity exerts a strong inductive effect ($ -I 
    
    
    
    pKa \approx 8.3$), often dropping into the 5.0–6.0 range depending on N-substitution.
  • 2-CHO (Distal Effect): The carbonyl is separated by two carbons and an oxygen (

    
    ). The inductive withdrawal is attenuated by distance and the intervening ether oxygen. The basicity of the nitrogen remains closer to that of unsubstituted morpholine, though still slightly reduced.
    
Conformational Landscape

Morpholine exists predominantly in a chair conformation. The orientation of the formyl group is governed by a tug-of-war between steric bulk (favoring equatorial) and stereoelectronic effects (anomeric).

  • 2-Position (Anomeric Influence): While the formyl group is not a heteroatom, the C2 position is subject to the generalized anomeric effect if the substituent is electronegative. However, for a -CHO group, steric repulsion with 1,3-diaxial hydrogens typically dominates, favoring the equatorial orientation.

  • 3-Position (

    
     Strain):  In N-substituted derivatives (e.g., N-Boc, N-Benzyl), the 3-substituent experiences significant allylic-like strain (
    
    
    
    )
    with the N-protecting group. This often forces the 3-CHO group into an axial or pseudo-axial orientation to minimize steric clash with the N-substituent's rotamers.

MorpholineProperties cluster_2 2-Carbaldehyde (Alpha-Alkoxy) cluster_3 3-Carbaldehyde (Alpha-Amino) M2 Morpholine-2-CHO (Distal Inductive Effect) Prop2 Higher pKa (~7-8) More Stable Config. M2->Prop2 Properties Comparison Key Divergence Prop2->Comparison M3 Morpholine-3-CHO (Proximal Inductive Effect) Prop3 Lower pKa (~5-6) Prone to Racemization M3->Prop3 Properties Prop3->Comparison

Figure 1: Comparative electronic and stability profiles of morpholine carbaldehyde isomers.

Synthetic Pathways[2][3][4][5]

The synthesis of these isomers requires fundamentally different strategies. The 3-isomer is typically accessed via the Chiral Pool (amino acids), while the 2-isomer is often built via Ring Closure or oxidative cleavage.

Route A: Morpholine-2-Carbaldehyde

The most robust route involves the cyclization of amino alcohols with epichlorohydrin, followed by oxidation.

  • Cyclization: Reaction of N-benzylethanolamine with epichlorohydrin yields (2-hydroxymethyl)morpholine.

  • Oxidation: The resulting primary alcohol is oxidized to the aldehyde using Swern oxidation or Dess-Martin Periodinane (DMP).

Route B: Morpholine-3-Carbaldehyde

This isomer is almost exclusively synthesized from Serine (or Threonine) derivatives, preserving the stereochemistry of the amino acid.

  • Precursor: Start with N-protected Serine methyl ester (e.g., Boc-Ser-OMe).

  • Cyclization: O-alkylation with dibromoethane or equivalent bis-electrophiles creates the morpholine ring.

  • Reduction/Oxidation: The ester is reduced to the alcohol (using LiBH4) and then carefully oxidized to the aldehyde. Note: Over-oxidation to the acid or racemization is a risk here.

SynthesisRoutes cluster_2CHO 2-CHO Synthesis (Ring Construction) cluster_3CHO 3-CHO Synthesis (Chiral Pool) Epichlor Epichlorohydrin + Aminoethanol Cycliz Cyclization (Base mediated) Epichlor->Cycliz Alc2 2-Hydroxymethyl morpholine Cycliz->Alc2 Ox2 Oxidation (Swern/DMP) Alc2->Ox2 Prod2 2-CHO Isomer Ox2->Prod2 Serine L-Serine Derivative (Boc-Ser-OMe) Alkylation O-Alkylation (Dibromoethane) Serine->Alkylation Ester3 Morpholine-3-ester Alkylation->Ester3 Redox Reductive/Oxidative Sequence Ester3->Redox Prod3 3-CHO Isomer Redox->Prod3

Figure 2: Primary synthetic lineages for accessing 2- and 3-substituted morpholines.[2]

Reactivity Profile & Stability Challenges

The "Alpha-Amino" Instability (3-CHO)

Morpholine-3-carbaldehyde is an


-amino aldehyde . This class of compounds is notoriously unstable due to:
  • Racemization: The

    
    -proton is highly acidic because it is adjacent to both the carbonyl and the protonated ammonium (or electron-deficient N-protecting group). Base-catalyzed epimerization occurs rapidly.
    
  • Hydration: They exist in equilibrium with their hydrates (gem-diols) in aqueous media, which can complicate NMR analysis and stoichiometry in subsequent reactions.

  • Handling Protocol: It is strongly recommended to generate 3-CHO in situ and react immediately (e.g., in reductive amination) or store it as a stable salt (e.g., bisulfite adduct) or protected acetal.

The "Alpha-Alkoxy" Stability (2-CHO)

Morpholine-2-carbaldehyde behaves more like a standard aliphatic aldehyde. The oxygen atom at position 1 exerts an inductive effect but does not facilitate enolization/racemization to the same extent as the nitrogen in the 3-position. It is isolable and storable, though it should still be kept under inert atmosphere to prevent air oxidation to the carboxylic acid.

Comparative Data Table
FeatureMorpholine-2-carbaldehydeMorpholine-3-carbaldehyde
Chemical Class

-Alkoxy Aldehyde

-Amino Aldehyde
Chiral Stability High (Resistant to racemization)Low (Prone to racemization)
N-Basicity Moderate (

)
Low (

)
Preferred Synthesis Ring Closure (Epichlorohydrin)Chiral Pool (Serine)
Storage Form Free aldehyde (oil)Crude oil (use immediately) or Acetal
Major Application Receptor Antagonists (NK1)Peptidomimetics / Transition States

Medicinal Chemistry Applications

2-CHO: Solubility & Receptor Targeting

The 2-substituted morpholine scaffold is widely used to improve the physicochemical properties of lipophilic drugs.

  • Solubility Anchor: The ether oxygen and amine provide a balanced hydrophilic/lipophilic profile.

  • Case Study: Aprepitant (NK1 antagonist) utilizes a morpholine core where the 2-position substitution is critical for locking the conformation required for receptor binding.

3-CHO: Peptidomimetics

The 3-substituted morpholine is structurally homologous to Proline .

  • Bioisostere: It serves as a constrained amino acid mimic. The 3-CHO group allows for the extension of the peptide chain or the formation of transition-state inhibitors (e.g., in protease inhibitors).

  • Mechanism: In protease inhibitors, the aldehyde warhead (derived from 3-CHO) forms a reversible covalent hemiacetal adduct with the active site serine or cysteine of the enzyme.

Experimental Protocol: Synthesis of (3S)-N-Boc-Morpholine-3-Carbaldehyde

Rationale: The 3-isomer is the more challenging synthesis due to stability issues. This protocol ensures stereochemical integrity.

Step 1: Reduction of Ester to Alcohol
  • Reagents: (3S)-N-Boc-morpholine-3-carboxylic acid methyl ester (1.0 eq),

    
     (2.0 eq), THF (anhydrous).
    
  • Procedure: Dissolve ester in THF at 0°C. Add

    
     portion-wise. Stir at RT for 4h. Quench with sat. 
    
    
    
    . Extract with EtOAc.
  • Result: (3S)-N-Boc-3-hydroxymethylmorpholine. (Yield >90%).

Step 2: Parikh-Doering Oxidation (Mild)

Note: Avoid Swern if possible to prevent epimerization; Parikh-Doering is milder.

  • Reagents: Alcohol (1.0 eq),

    
     complex (3.0 eq), 
    
    
    
    (5.0 eq), DMSO (solvent).
  • Procedure:

    • Dissolve alcohol in DMSO/Et3N at 0°C.

    • Add

      
       in one portion.
      
    • Stir for 1 hour (monitor by TLC; do not over-stir).

    • Workup: Pour into ice water, extract immediately with

      
      . Wash with brine.
      
  • Isolation: Concentrate under reduced pressure at low temperature (<30°C) .

  • Usage: Use the crude aldehyde immediately for the next step (e.g., reductive amination). Do not chromatograph on silica gel, as the acidity of silica can induce racemization/degradation.

References

  • Morpholine As a Scaffold in Medicinal Chemistry. ResearchGate.

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening. Journal of Organic Chemistry.

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine. Journal of Organic Chemistry.

  • Unraveling the Conformational Preference of Morpholine. Journal of Physical Chemistry Letters.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem.

Sources

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholines are recognized as privileged heterocyclic scaffolds in modern drug discovery.[1] Their incorporation into molecular structures can significantly enhance crucial physicochemical properties, including metabolic stability, aqueous solubility, and the ability to permeate the blood-brain barrier.[1] The precise three-dimensional arrangement, or stereochemistry, of substituents on the morpholine ring is often a critical determinant of a compound's therapeutic efficacy and safety profile.[1][2] Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit vastly different pharmacological activities.[3] Consequently, access to enantiomerically pure building blocks like (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde is essential for the rational design and synthesis of novel therapeutics.[2]

This guide provides a comprehensive overview of the commercial suppliers of these valuable chiral aldehydes, details their synthesis and purification, and explores their application as key intermediates in pharmaceutical research and development.

Physicochemical Properties and Identification

The (R)- and (S)- enantiomers of 4-Benzylmorpholine-3-carbaldehyde share the same molecular formula and weight but differ in the spatial orientation of the aldehyde group.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Typically an off-white solid or oil
(S)-Enantiomer CAS 2267317-99-5[4]
(R)-Enantiomer CAS Not explicitly found, often sourced via custom synthesis from the corresponding acid.
Racemic CAS 885954-25-6[4]

Commercial Availability of Chiral Precursors and Aldehydes

While direct commercial sources for both enantiopure aldehydes can be limited and may vary, several suppliers provide the racemic mixture, the individual enantiomers, or their immediate precursors, such as the corresponding carboxylic acids. Researchers are advised to inquire about stock and custom synthesis options.

SupplierProduct NameCatalog Number / CASNotes
BLDpharm (S)-4-Benzylmorpholine-3-carbaldehydeBD02220884 / 2267317-99-5Listed as available for research use.[4]
Sigma-Aldrich (3R)-4-benzylmorpholine-3-carboxylic acidSY3H98B973C8 / 929047-50-7A direct precursor for the (R)-aldehyde.
BLDpharm (R)-4-Benzyl-3-morpholinecarboxylic AcidBD173708 / 929047-50-7A direct precursor for the (R)-aldehyde.[4]
BLDpharm (S)-4-Benzylmorpholine-3-carboxylic acidBD173705 / 1235011-96-7A direct precursor for the (S)-aldehyde.[4]
JHECHEM CO LTD 4-benzylmorpholine-2-carbaldehyde133243-99-9Note: This is a constitutional isomer (aldehyde at the 2-position).[5]
Tyger Scientific Inc. 4-Benzyl-morpholine-2-carbaldehydeB64506 / 133243-99-9Note: This is a constitutional isomer (aldehyde at the 2-position).[6]

Synthetic Methodologies: From Carboxylic Acid to Chiral Aldehyde

The most common and reliable method for preparing (R)- or (S)-4-Benzylmorpholine-3-carbaldehyde is through the controlled partial reduction of the corresponding enantiopure carboxylic acid or an activated derivative thereof (e.g., an ester or an N-acyl amide). Over-reduction to the corresponding alcohol is a primary competing reaction that must be carefully managed.

The following diagram illustrates a general workflow for the synthesis starting from the commercially available chiral carboxylic acid.

G cluster_0 Activation cluster_1 Controlled Reduction cluster_2 Workup & Purification Start (R)- or (S)-4-Benzylmorpholine- 3-carboxylic acid Activated Activated Intermediate (e.g., Ester, N-Acyl Amide) Start->Activated Esterification or Amide Coupling Reduction Partial Reduction (e.g., LiAl(OEt)3H, DIBAL-H) -78 °C Activated->Reduction Quench Aqueous Quench (e.g., 1M HCl, Rochelle's Salt) Reduction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product: (R)- or (S)-4-Benzylmorpholine- 3-carbaldehyde Purification->Product

Caption: Synthetic workflow for chiral 4-benzylmorpholine-3-carbaldehyde.

Experimental Protocol: Partial Reduction of Carboxylic Acid Derivative

This protocol provides a representative procedure for the synthesis of the title aldehydes via partial reduction of an activated carboxylic acid derivative, such as an N-acyl pseudoephedrine amide, a well-established method for generating chiral aldehydes.[7]

Materials:

  • (R)- or (S)-4-Benzylmorpholine-3-carboxylic acid

  • Chiral auxiliary (e.g., (+)-pseudoephedrine) for amide formation

  • Coupling agent (e.g., DCC or EDC)

  • Lithium triethoxyaluminum hydride (LiAl(OEt)₃H) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step 1: Formation of the Activated Amide (Example with Chiral Auxiliary)

  • In a round-bottom flask under an argon atmosphere, dissolve (R)- or (S)-4-Benzylmorpholine-3-carboxylic acid (1.0 eq) and (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane.

  • Add the coupling agent (e.g., EDC, 1.1 eq) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amide by column chromatography.

Step 2: Controlled Partial Reduction to the Aldehyde

  • Dissolve the purified amide (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiAl(OEt)₃H (1.5 eq) in THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours. The progress must be carefully monitored by TLC to prevent over-reduction to the alcohol.[7]

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl.[7]

Step 3: Work-up and Purification

  • Allow the quenched reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with saturated NaHCO₃ solution to remove any unreacted acid and then with brine.[8] This step is crucial for removing acidic impurities.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Aldehydes can be volatile.

  • Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

A specialized purification technique involves the formation of a bisulfite adduct, which is soluble in water.[9][10] The aldehyde can be isolated from impurities by extraction and then regenerated by basifying the aqueous layer.[9][10]

Applications in Research and Drug Development

The aldehyde functional group is exceptionally versatile, serving as a linchpin for a wide range of chemical transformations. (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde are primarily used as chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_0 Key Chemical Transformations cluster_1 Resulting Scaffolds Aldehyde (R/S)-4-Benzylmorpholine- 3-carbaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Wittig Wittig Reaction Aldehyde->Wittig Aldol Aldol Condensation Aldehyde->Aldol Oxidation Oxidation Aldehyde->Oxidation Amine Chiral Amines ReductiveAmination->Amine Alkene Substituted Alkenes Wittig->Alkene Enone α,β-Unsaturated Ketones Aldol->Enone CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid

Caption: Key synthetic transformations of the title aldehydes.

  • Synthesis of Novel Scaffolds: These aldehydes are key starting materials for constructing compounds that are evaluated as dual reuptake inhibitors of serotonin and norepinephrine, a class of drugs used to treat depression and other mood disorders.[11]

  • Access to Stereochemically Defined Amines: Through reductive amination, the aldehyde can be converted into a diverse array of secondary and tertiary amines, introducing new pharmacophores while retaining the crucial stereochemistry of the morpholine core.

  • Carbon-Carbon Bond Formation: The aldehyde is a key electrophile in reactions like aldol condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of the carbon skeleton to build complex target molecules.[12]

The stability of the chiral center is paramount. Recent advances have highlighted the development of new classes of molecules with exceptional chiral stability, which is critical for ensuring that a drug does not convert to an inactive or harmful mirror image over time.[13] The morpholine scaffold contributes to this overall molecular stability, making its derivatives desirable for developing robust and long-lasting pharmaceuticals.

References

  • BLDpharm. (n.d.). (S)-4-Benzylmorpholine-3-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • LookChem. (n.d.). General procedures for the purification of Aldehydes.
  • Sigma-Aldrich. (n.d.). (3R)-4-benzylmorpholine-3-carboxylic acid.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Chem-Impex. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde.
  • ECHEMI. (n.d.). Buy 4-benzylmorpholine-2-carbaldehyde from JHECHEM CO LTD.
  • BOC Sciences. (n.d.). CAS 917572-29-3 (R)-4-Benzyl-3-cyanomethylmorpholine.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ChemSrc. (2025, May 20). 4-benzylmorpholine - 10316-00-4.
  • University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 1). Emerging Applications of Chiral Switching in Drug Discovery and Development.
  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G.
  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development.
  • CymitQuimica. (n.d.). Morpholine-4-carbaldehyde.
  • MilliporeSigma. (n.d.). 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0.
  • Tyger Scientific Inc. (n.d.). 4-Benzyl-morpholine-2-carbaldehyde – [133243-99-9].
  • PubChem. (n.d.). (R)-methyl 4-benzylmorpholine-3-carboxylate.
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties.
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • E3S Web of Conferences. (2024).
  • PMC. (2025, August 5). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Ossila. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | 168828-81-7.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzylmorpholine-3-carbaldehyde from N-benzyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzylmorpholine-3-carbaldehyde is a crucial heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability.[1][2][3] The strategic placement of a benzyl group on the nitrogen and a carbaldehyde at the 3-position provides a versatile platform for further molecular elaboration in drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-benzylmorpholine-3-carbaldehyde, commencing from readily available N-benzyl amino alcohols. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to troubleshoot and adapt the synthesis as needed.

Synthetic Strategy Overview

The synthesis of 4-benzylmorpholine-3-carbaldehyde from an N-benzyl amino alcohol precursor involves a two-step process:

  • Formation of the Morpholine Ring: This is achieved through the cyclization of a suitable N-benzyl di-alcohol precursor.

  • Oxidation of the Primary Alcohol: The primary alcohol on the morpholine ring is selectively oxidized to the corresponding aldehyde.

This guide will focus on the second critical step, the oxidation of the pre-formed 4-benzylmorpholin-3-yl)methanol. The choice of oxidant is paramount to achieving a high yield of the desired aldehyde while minimizing over-oxidation to the carboxylic acid or other side reactions. We will explore two highly effective and widely used oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Precursor Synthesis: N-Benzyl Amino Alcohols

The starting N-benzyl amino alcohols can be synthesized through various established methods. A common and straightforward approach is the N-alkylation of an amino alcohol with benzyl chloride or benzyl bromide.[4][5] For the purpose of this guide, we will assume the availability of the requisite precursor, (4-benzylmorpholin-3-yl)methanol.

dot

Caption: General synthetic pathway to 4-benzylmorpholine-3-carbaldehyde.

PART 1: Swern Oxidation Protocol

The Swern oxidation is a reliable and mild method for oxidizing primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[6][7][8] It is particularly advantageous for substrates sensitive to harsh conditions and minimizes the risk of over-oxidation.[6][9]

Mechanistic Rationale

The reaction proceeds through the formation of a highly reactive dimethylchlorosulfonium ion from the reaction of DMSO and oxalyl chloride at low temperatures.[8] The alcohol then attacks this electrophilic sulfur species. The subsequent addition of a hindered base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8] The low reaction temperature (typically -78 °C) is crucial to prevent the Pummerer rearrangement, a potential side reaction.

dot

Caption: Simplified mechanism of the Swern oxidation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-benzylmorpholin-3-yl)methanol207.271.0 g4.82 mmol
Dichloromethane (DCM), anhydrous84.9330 mL-
Oxalyl chloride126.930.52 mL5.79 mmol
Dimethyl sulfoxide (DMSO), anhydrous78.130.82 mL11.57 mmol
Triethylamine (TEA)101.193.36 mL24.1 mmol

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL).

  • Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride dropwise to the stirred DCM.

  • Following the addition of oxalyl chloride, add anhydrous DMSO dropwise. Stir the resulting solution for 15 minutes at -78 °C.

  • Addition of Alcohol: Dissolve (4-benzylmorpholin-3-yl)methanol in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Addition of Base: Slowly add triethylamine to the reaction mixture. A thick white precipitate will form.

  • Warming and Quenching: After the addition of triethylamine, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Add water (20 mL) to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-benzylmorpholine-3-carbaldehyde.

PART 2: Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin periodinane (DMP) oxidation is another exceptionally mild and efficient method for converting primary alcohols to aldehydes.[9][10][11] It offers several advantages, including neutral pH conditions, rapid reaction times, and a straightforward workup.[9][12]

Mechanistic Rationale

The reaction involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of DMP.[11] This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by another acetate ligand, which leads to the formation of the carbonyl compound, the iodinane byproduct, and acetic acid.[9]

dot

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-benzylmorpholin-3-yl)methanol207.271.0 g4.82 mmol
Dichloromethane (DCM), anhydrous84.9325 mL-
Dess-Martin Periodinane (DMP)424.142.45 g5.79 mmol
Sodium bicarbonate, saturated solution84.0130 mL-
Sodium thiosulfate, 10% solution158.1130 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (4-benzylmorpholin-3-yl)methanol and anhydrous dichloromethane (25 mL).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether (25 mL).

  • Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate solution (30 mL) and 10% aqueous sodium thiosulfate solution (30 mL).

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-benzylmorpholine-3-carbaldehyde.

Characterization Data for 4-Benzylmorpholine-3-carbaldehyde

The identity and purity of the synthesized 4-benzylmorpholine-3-carbaldehyde should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of δ 9.5-10.0 ppm.[13][14] Other expected signals include the aromatic protons of the benzyl group and the protons of the morpholine ring.

  • ¹³C NMR: The carbon NMR spectrum should display a resonance for the aldehydic carbon in the downfield region, typically around δ 190-200 ppm.[13][14]

  • IR Spectroscopy: The infrared spectrum will show a strong carbonyl (C=O) stretching absorption band in the range of 1720-1740 cm⁻¹.[13]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂).

Troubleshooting and Safety Precautions

Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield (Swern) Incomplete reactionEnsure anhydrous conditions and maintain low temperature. Increase reaction time.
Pummerer rearrangementDo not allow the reaction temperature to rise above -60 °C during activation and alcohol addition.
Low Yield (DMP) Decomposition of DMPUse fresh or properly stored DMP.
Incomplete reactionIncrease reaction time or use a slight excess of DMP.
Over-oxidation to Carboxylic Acid Contamination with water or oxidizing impuritiesUse anhydrous solvents and high-purity reagents.
Safety Precautions
  • Oxalyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care and avoid grinding.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

  • The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. Conduct the reaction in a well-ventilated fume hood.

Conclusion

The synthesis of 4-benzylmorpholine-3-carbaldehyde from N-benzyl amino alcohols is a critical transformation in the development of novel therapeutics. Both the Swern and Dess-Martin oxidation protocols provide mild and efficient methods for the key oxidation step. The choice between the two methods may depend on the specific substrate, available equipment, and scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery programs.

References

  • Recent progress in the synthesis of morpholines - Academia.edu. Available at: [Link]

  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol - IJSART. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. Available at: [Link]

  • N-benzyl-2-hydroxyethanaminium - ChemBK. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • NOVEL APPLICATION OF ELECTROOXIDATIVE METHOD FOR THE CYCLIZATION OF N-BENZYL-2-(HYDROXYMETHYL) - HETEROCYCLES. Available at: [Link]

  • MORPHOLINE | - Paari Chem. Available at: [Link]

  • Morpholine-4-carbaldehyde - Solubility of Things. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-(2-hydroxyethyl)-N-benzyl-methylamine - PrepChem.com. Available at: [Link]

  • Swern Oxidation. Available at: [Link]

  • Novel Application of Electrooxidative Method for the Cyclization of N-Benzyl-2-(hydroxymethyl) - Crossref. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids - ResearchGate. Available at: [Link]

  • 4-Benzylmorpholine | C11H15NO - PubChem. Available at: [Link]

  • 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) - PubChemLite. Available at: [Link]

  • Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]

  • N-Benzyl Ethanolamine* (NBzEA) - Amines & Plasticizers Limited. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Synthesis of 4-benzyloxy-3-acetylamino-α-[N-benzyl-N-(1-methyl-2-p-hydroxyphenylethyl)aminomethyl] benzyl alcohol - PrepChem.com. Available at: [Link]

  • (R)-methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 - PubChem. Available at: [Link]

  • CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline - Scientific Research Publishing. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]

Sources

Technical Application Note: Reductive Amination Strategies for 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzylmorpholine-3-carbaldehyde (CAS: 103608-62-0) is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, ATR kinase inhibitors, and other morpholine-based bioactive scaffolds. However, its application is complicated by two primary factors: chemical instability (prone to polymerization) and configurational lability (risk of C3-racemization).

This guide provides an optimized, field-validated protocol for the reductive amination of 4-benzylmorpholine-3-carbaldehyde. Unlike standard aldehyde protocols, this method prioritizes the preservation of stereochemistry at the C3 position and recommends in situ generation of the aldehyde to maximize yield.

Critical Technical Context

The Stability Paradox

4-Benzylmorpholine-3-carbaldehyde is an


-protected 

-amino aldehyde. While the benzyl group protects the nitrogen, the C3 proton is sufficiently acidic to allow enolization under basic conditions or high temperatures.
  • Risk 1: Racemization. The

    
    -proton is adjacent to both an electron-withdrawing carbonyl and an amine. Base-catalyzed enolization leads to loss of optical purity (e.g., converting S-isomer to rac-mixture).
    
  • Risk 2: Decomposition. The compound is unstable upon prolonged storage, even at low temperatures. It is best generated fresh from (4-benzylmorpholin-3-yl)methanol via Swern oxidation.

Mechanistic Pathway & Racemization Control

The reductive amination proceeds via a hemiaminal intermediate to an iminium ion, which is then reduced. The critical control point is the Imine Formation step.[1] If the reaction mixture is too basic, the imine can tautomerize to an enamine, destroying the stereocenter.

ReactionPathway Alcohol (S)-4-Benzylmorpholine- 3-methanol Aldehyde (S)-Aldehyde (Unstable Intermediate) Alcohol->Aldehyde Swern Ox. (-78°C) Iminium Chiral Iminium Ion Aldehyde->Iminium + Amine (Mild Acid) Enamine Achiral Enamine (RACEMIZATION TRAP) Iminium->Enamine Base/Heat (Reversible) Product Chiral Amine Product Iminium->Product + STAB (Hydride Transfer) Enamine->Iminium Protonation

Figure 1: Reaction pathway highlighting the racemization trap via enamine formation. Strict pH and temperature control are required to bypass the red node.

Experimental Protocols

Pre-requisite: Preparation of the Aldehyde

Note: Due to instability, it is highly recommended to prepare the aldehyde immediately before use. The following is based on patent literature for ATR kinase inhibitors.

Protocol A: In Situ Preparation (Swern Oxidation)

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.

  • Activation: Add oxalyl chloride (1.5 equiv) to anhydrous DCM at -78°C. Dropwise add DMSO (3.0 equiv). Stir for 15 min.

  • Oxidation: Add (4-benzylmorpholin-3-yl)methanol (1.0 equiv) in DCM dropwise, maintaining temperature < -70°C. Stir for 30 min.

  • Quench: Add Et3N (5.0 equiv) dropwise. Warm to 0°C over 30 min.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

  • Usage: Concentrate slightly but do not store . Use the crude oil immediately in Protocol B.

Protocol B: Reductive Amination (Standard STAB Method)

Best for: Secondary amines, anilines, and non-hindered primary amines.

Reagents:

  • Aldehyde: Freshly prepared 4-benzylmorpholine-3-carbaldehyde (1.0 equiv).

  • Amine: 1.0 – 1.2 equiv.[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure:

  • Imine Formation (Controlled):

    • Dissolve the fresh aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Critical Step: Stir at 0°C to Room Temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. Do not proceed until the aldehyde peak diminishes. Prolonged stirring (>4h) increases racemization risk.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) in one portion.

    • Allow to warm to Room Temperature and stir for 2–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (gas evolution occurs).

    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).[3]

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

    • Note: Amine products may streak; add 1% NH4OH or Et3N to the eluent.

Protocol C: Stepwise Method (For Hindered Amines)

Use this if STAB fails to yield product or if the amine is unreactive.

  • Dehydration: Combine Aldehyde and Amine in Toluene or Benzene. Add 4Å Molecular Sieves or use a Dean-Stark trap. Reflux gently is usually not recommended for this substrate due to thermal instability; instead, stir with excess MgSO4 or Ti(OiPr)4 (Titanium isopropoxide) at RT for 12h.

  • Reduction:

    • Filter off solids (sieves/drying agents).

    • Dissolve crude imine in MeOH.

    • Cool to 0°C and add Sodium Borohydride (NaBH4) (1.0 equiv).

    • Stir 1h.

Data Presentation & Troubleshooting

Solvent & Reagent Selection Guide
ComponentRecommendationRationale
Solvent DCE (Preferred) Promotes imine formation better than DCM; compatible with STAB.
Reductant STAB Mild; does not reduce aldehydes/ketones quickly, preventing side reactions.
Alt. Reductant NaCNBH3 Effective but toxic. Requires pH 5-6. Harder to work up.
Catalyst AcOH Essential for activating the carbonyl. Use stoichiometric amounts (1 eq).
Base Avoid Strong bases (Et3N, DIPEA) during imine formation promote racemization.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Aldehyde decompositionPrepare aldehyde fresh via Swern. Do not store.
Racemization High pH or High TempKeep reaction at 0°C–RT. Ensure AcOH is present. Avoid reflux.
Dialkylation Primary amine over-reactionUse excess amine (2-3 equiv) or switch to stepwise method.
No Reaction Hindered amineUse Ti(OiPr)4 (1.5 eq) to force imine formation before adding reductant.

Workflow Visualization

Workflow Start Start: (4-Benzylmorpholin-3-yl)methanol Oxidation Step 1: Swern Oxidation (-78°C, DCM, DMSO, Oxalyl Chloride) Start->Oxidation Isolation Rapid Workup (Use crude immediately) Oxidation->Isolation ImineForm Step 2: Imine Formation (Amine + AcOH + DCE, 0°C) Isolation->ImineForm < 1 hour delay Reduction Step 3: Reduction (Add STAB, warm to RT) ImineForm->Reduction 30-60 min Purification Step 4: Purification (Flash Chromatography) Reduction->Purification

Figure 2: Operational workflow emphasizing the rapid transition from oxidation to reductive amination.

References

  • Preparation of (S)-4-benzylmorpholine-3-carbaldehyde: Charrier, J. D., et al. (2019).[4] Heterocyclic inhibitors of ATR kinase. U.S. Patent No. 10,392,376. Washington, DC: U.S. Patent and Trademark Office.

  • General Reductive Amination Protocol (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Prevention of Racemiz

    
    -Amino Aldehydes: 
    Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.
    
    

Sources

Application Note & Protocol: Swern Oxidation of 4-benzylmorpholine-3-methanol for the Synthesis of 4-benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Swern Oxidation for Complex Molecules

The selective oxidation of primary alcohols to aldehydes is a foundational transformation in modern organic synthesis, particularly within drug development where complex molecular architectures demand high fidelity and functional group tolerance.[1] Among the arsenal of available methods, the Swern oxidation stands out as a premier choice for its exceptionally mild reaction conditions, which prevent the common side reaction of over-oxidation to a carboxylic acid.[1][2][3][4]

Developed by Daniel Swern, this method utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile—most commonly oxalyl chloride—at cryogenic temperatures (-78 °C).[1][3][5] The reaction is completed by the addition of a hindered organic base, such as triethylamine (Et₃N).[6][7] These conditions are ideal for sensitive substrates, including the amino alcohol 4-benzylmorpholine-3-methanol. The presence of the basic nitrogen atom within the morpholine ring makes the substrate susceptible to side reactions under harsher, metal-based, or acidic oxidation protocols. The Swern oxidation circumvents these issues, providing a clean and efficient pathway to the corresponding aldehyde, a valuable synthon for further elaboration in medicinal chemistry programs.[8]

This document provides a comprehensive protocol, mechanistic insights, and practical considerations for the successful execution of the Swern oxidation on 4-benzylmorpholine-3-methanol.

The Reaction Mechanism: A Stepwise View of the Transformation

The efficacy of the Swern oxidation lies in a carefully orchestrated sequence of activation and elimination steps, all conducted at low temperatures to ensure the stability of the reactive intermediates. The process can be dissected into three primary stages:

  • Activation of DMSO: The reaction is initiated by the slow addition of DMSO to a solution of oxalyl chloride at -78 °C. This highly exothermic step forms the electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the concurrent release of carbon monoxide (CO) and carbon dioxide (CO₂) gas.[5][9][10]

  • Formation of the Alkoxysulfonium Salt: The primary alcohol, 4-benzylmorpholine-3-methanol, acts as a nucleophile, attacking the sulfur center of the activated complex. This displaces a chloride ion and generates a key alkoxysulfonium salt intermediate.[5][10]

  • Base-Mediated Elimination: The addition of triethylamine (Et₃N) facilitates the deprotonation of a proton adjacent to the sulfur atom, forming a sulfur ylide.[5] This ylide rapidly rearranges through a five-membered ring transition state, leading to an intramolecular elimination that yields the final products: the desired 4-benzylmorpholine-3-carbaldehyde, the volatile and malodorous dimethyl sulfide (Me₂S), and triethylammonium chloride.[5]

The complete mechanism is depicted below.

Swern_Mechanism cluster_products Products DMSO DMSO (CH₃)₂S=O ActivatedDMSO Chloro(dimethyl)sulfonium Chloride [(CH₃)₂SCl]⁺Cl⁻ DMSO->ActivatedDMSO 1. Activation   (-78 °C) OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->ActivatedDMSO 1. Activation   (-78 °C) AlkoxySalt Alkoxysulfonium Salt [(CH₃)₂S-O-CH₂-R]⁺Cl⁻ ActivatedDMSO->AlkoxySalt 2. Alcohol Attack Gases CO + CO₂ ActivatedDMSO->Gases Alcohol 4-benzylmorpholine-3-methanol (R-CH₂OH) Alcohol->AlkoxySalt 2. Alcohol Attack Ylide Sulfur Ylide AlkoxySalt->Ylide 3. Deprotonation TEA Triethylamine (Et₃N) TEA->Ylide 3. Deprotonation Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde 4. Elimination DMS Dimethyl Sulfide (CH₃)₂S Ylide->DMS TEA_HCl Et₃N·HCl Ylide->TEA_HCl Swern_Workflow A Setup Flame-dry 3-neck flask under N₂ B Cool to -78 °C (Dry Ice/Acetone) A->B C Add Anhydrous DCM B->C D Add Oxalyl Chloride (dropwise) C->D E Add DMSO in DCM (dropwise, keep T < -60 °C) D->E F Stir for 15 min (Activation) E->F G Add Substrate in DCM (dropwise) F->G H Stir for 45 min (Oxidation) G->H I Add Triethylamine (dropwise, keep T < -60 °C) H->I J Stir at -78 °C for 30 min then warm to RT I->J K Workup Quench with H₂O, Extract J->K L Purification Flash Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Experimental workflow for the Swern oxidation.

  • System Preparation: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Activation of DMSO:

    • Add 25 mL of anhydrous dichloromethane (DCM) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (0.64 mL, 7.5 mmol) dropwise via syringe to the stirred DCM.

    • In a separate dry vial, prepare a solution of DMSO (0.88 mL, 12.5 mmol) in 5 mL of anhydrous DCM.

    • Add the DMSO solution dropwise to the reaction flask over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C to prevent decomposition of the activated complex. [10][11]Vigorous gas evolution (CO, CO₂) will be observed.

    • Stir the resulting milky white suspension at -78 °C for 15 minutes.

  • Oxidation of the Alcohol:

    • Prepare a solution of 4-benzylmorpholine-3-methanol (1.04 g, 5.0 mmol) in 10 mL of anhydrous DCM.

    • Add the alcohol solution dropwise to the activated DMSO mixture over 10 minutes.

    • Stir the reaction mixture at -78 °C for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Elimination and Aldehyde Formation:

    • Add triethylamine (3.48 mL, 25.0 mmol) dropwise to the reaction mixture, again ensuring the internal temperature remains below -60 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove triethylamine, followed by water (20 mL), and finally saturated brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

    • The crude product, a pale yellow oil or solid, should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-benzylmorpholine-3-carbaldehyde.

Safety and Troubleshooting

4.1 Critical Safety Precautions:

  • Toxicity: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [12]Carbon monoxide is an acutely toxic gas. [5]Dimethyl sulfide is volatile and has an extremely unpleasant odor. [5][11]All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Temperature Control: The initial activation step is highly exothermic. [13]Strict temperature control is paramount to prevent a runaway reaction and the formation of unstable side products. [10][14]* Waste and Glassware Decontamination: Quench all reaction glassware and disposable materials with bleach (sodium hypochlorite solution) to oxidize residual dimethyl sulfide and neutralize its odor before washing. [11] 4.2 Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficient activation time or temperature too high.3. Incorrect stoichiometry.1. Use freshly opened or distilled anhydrous solvents and reagents.2. Ensure temperature is maintained at -78 °C during activation.3. Verify calculations and measurements of all reagents.
Formation of Side Products 1. Methylthiomethyl (MTM) ether formation.<[6][15]br>2. Reaction temperature rose above -60 °C.1. Ensure the base (triethylamine) is added after the alcohol has fully reacted with the activated DMSO.2. Improve cooling efficiency and slow the rate of reagent addition.
Difficult Purification 1. Incomplete removal of triethylamine/salt.2. Streaking on silica gel.1. Ensure thorough washing with 1M HCl during workup.2. Add 0.5-1% triethylamine to the chromatography eluent to suppress tailing of the basic product on the acidic silica gel.

References

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • WordPress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

  • ACS Publications. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Retrieved from [Link]

  • Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Activated Dimethyl Sulfoxide. Retrieved from [Link]

  • Scribd. (n.d.). Swern Oxidation: Alcohol to Aldehyde/Ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Implementation of 4-Benzylmorpholine-3-carbaldehyde in Ugi Multicomponent Reactions for Novel Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Efficiency and Complexity

In the landscape of modern drug discovery, the demand for rapid, efficient, and diversity-oriented synthesis strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have become an indispensable tool for medicinal chemists.[1][2] These reactions excel at generating complex, drug-like molecules with high atom economy and operational simplicity, significantly accelerating the hit-to-lead optimization process.[3][4][5]

Among the pantheon of MCRs, the Ugi four-component reaction (U-4CR) is distinguished by its remarkable ability to construct α-acylaminoamide scaffolds, which are valuable peptidomimetics, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] The products of the Ugi reaction serve as excellent starting points for generating libraries of compounds for biological screening.[8]

This application note provides a detailed guide for leveraging a structurally unique and valuable building block, 4-Benzylmorpholine-3-carbaldehyde , in the Ugi reaction. The inherent chirality and the presence of the morpholine moiety—a privileged structure in medicinal chemistry—make this aldehyde a highly attractive substrate for creating novel, three-dimensional molecular frameworks.[9] We will delve into the mechanistic underpinnings, provide detailed protocols for reaction execution and optimization, and discuss the strategic implications for drug development programs.

The Ugi Four-Component Reaction: A Mechanistic Overview

The Ugi reaction's power lies in its convergent mechanism, which efficiently assembles four distinct inputs into a single product. The generally accepted mechanism proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[6][10]

The process begins with the condensation of the aldehyde (4-Benzylmorpholine-3-carbaldehyde) and the amine to form an imine. This is followed by protonation by the carboxylic acid to generate a highly reactive iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylaminoamide product.[6][11]

Ugi_Mechanism Aldehyde 4-Benzylmorpholine- 3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine (R¹-NH₂) Amine->Imine Acid Carboxylic Acid (R²-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium + Isocyanide Isocyanide Isocyanide (R³-NC) Imine->Nitrilium + Isocyanide Mumm_Precursor Mumm Rearrangement Precursor Nitrilium->Mumm_Precursor + R²-COO⁻ Product α-Acylaminoamide Product Mumm_Precursor->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction (U-4CR).

Strategic Value of 4-Benzylmorpholine-3-carbaldehyde

The choice of aldehyde is critical as it imparts significant structural and functional features to the final Ugi product. 4-Benzylmorpholine-3-carbaldehyde offers several distinct advantages:

  • Inherent Chirality: The aldehyde possesses a stereocenter at the C3 position of the morpholine ring. This presents an opportunity to induce diastereoselectivity in the Ugi reaction, a significant challenge in the field.[12] Successful control over the stereochemical outcome can lead to the synthesis of enantiomerically pure, complex peptidomimetics.[13]

  • Privileged Scaffold: The morpholine ring is a common motif in numerous approved drugs and bioactive molecules, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[9][14]

  • Vector for Diversity: The benzyl group provides a lipophilic handle and a site for further functionalization, while the core structure allows for the introduction of three additional points of diversity from the other Ugi components.

A primary challenge when using chiral aldehydes is the potential for epimerization of the newly formed stereocenter during the reaction.[12] Therefore, careful optimization of reaction conditions, such as temperature and solvent, is crucial for maximizing diastereoselectivity.[15]

Experimental Protocols

The following protocols provide a comprehensive framework for utilizing 4-Benzylmorpholine-3-carbaldehyde in the Ugi reaction, from an initial screening procedure to a more detailed optimization workflow.

General Protocol for Ugi Reaction Screening

This protocol is designed for the rapid, parallel synthesis of a small set of Ugi products to assess feasibility and identify promising reaction components.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Benzylmorpholine-3-carbaldehyde≥95%VariesAssumed to be synthesized in-house or sourced.
Primary Amine (e.g., Aniline)ReagentSigma-AldrichA diverse set of amines should be selected.
Carboxylic Acid (e.g., Acetic Acid)ReagentFisher ScientificA diverse set of acids should be selected.
Isocyanide (e.g., tert-Butyl isocyanide)ReagentAcros OrganicsHandle with care in a fume hood.
Methanol (MeOH), AnhydrousACS GradeVariesCommon solvent for Ugi reactions.[7]
Dichloromethane (DCM)ACS GradeVariesFor extraction.
Saturated aq. NaHCO₃Lab PreparedN/AFor workup.
BrineLab PreparedN/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄Lab GradeVariesFor drying organic layers.
4 mL Screw-Cap VialsN/AVWRFor parallel reactions.

Step-by-Step Procedure

  • Reagent Preparation: Prepare 0.4 M stock solutions of the selected amine, carboxylic acid, and isocyanide in anhydrous methanol.

  • Reaction Setup: To a 4 mL screw-cap vial containing a magnetic stir bar, add 4-Benzylmorpholine-3-carbaldehyde (0.1 mmol, 1.0 equiv).

  • Component Addition: Sequentially add the amine stock solution (0.1 mmol, 1.0 equiv, 250 µL), the carboxylic acid stock solution (0.1 mmol, 1.0 equiv, 250 µL), and the isocyanide stock solution (0.1 mmol, 1.0 equiv, 250 µL). The final concentration will be approximately 0.1 M with respect to the aldehyde.

  • Reaction: Cap the vial and stir the mixture at room temperature (20-25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (5 mL).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.

Protocol for Optimizing Diastereoselectivity

Achieving high diastereoselectivity is often the primary goal when using a chiral reactant. This protocol outlines key parameters to investigate.[8][16]

Optimization Parameters

ParameterVariables to TestRationale
Solvent Methanol (MeOH), Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), Acetonitrile (MeCN), Tetrahydrofuran (THF)Solvent polarity and hydrogen-bonding capacity can influence the stability of intermediates and transition states, affecting the stereochemical outcome.[7]
Temperature Room Temp (25 °C), 0 °C, -20 °C, -78 °CLower temperatures often favor the kinetic product, potentially leading to higher diastereoselectivity.[15]
Concentration 0.1 M, 0.4 M, 1.0 MHigher concentrations can accelerate the reaction but may impact selectivity.
Lewis Acid Additive None, TiCl₄ (0.1 eq), Sc(OTf)₃ (0.1 eq), InCl₃ (0.1 eq)Lewis acids can coordinate to the imine intermediate, potentially creating a more rigid transition state and enhancing facial selectivity.[7][15]

Workflow for Optimization

Optimization_Workflow Start Select Base Conditions (e.g., MeOH, RT, 0.4 M) VarySolvent Vary Solvent (TFE, MeCN, etc.) Start->VarySolvent Analyze Analyze Yield & d.r. (NMR, HPLC) VarySolvent->Analyze SelectSolvent Identify Best Solvent VaryTemp Vary Temperature (0 °C, -20 °C, etc.) SelectSolvent->VaryTemp VaryTemp->Analyze SelectTemp Identify Best Temperature VaryLA Screen Lewis Acids (TiCl₄, Sc(OTf)₃, etc.) SelectTemp->VaryLA VaryLA->Analyze SelectLA Identify Best Additive Final Optimized Protocol SelectLA->Final Analyze->SelectSolvent Analyze->SelectTemp Analyze->SelectLA

Caption: A systematic workflow for optimizing the Ugi reaction conditions.

Applications and Post-Ugi Modifications

The peptide-like scaffolds generated from the Ugi reaction using 4-Benzylmorpholine-3-carbaldehyde are of immediate interest for biological evaluation.[17] Furthermore, they are primed for post-condensation modifications to generate diverse heterocyclic libraries, a strategy often employed to rigidify the flexible Ugi product into a more drug-like conformation.[15][18]

Potential post-Ugi transformations include:

  • Ugi/Deprotection/Cyclization (UDC): If one of the starting materials contains a protected functional group (e.g., a Boc-protected amine), its removal can trigger a subsequent intramolecular cyclization.[15]

  • Intramolecular Cycloadditions: Functional handles introduced via the Ugi components can participate in cycloaddition reactions to form complex polycyclic systems.

  • Ring-Closing Metathesis (RCM): Incorporation of terminal alkenes in the Ugi components allows for the formation of macrocycles via RCM.[7]

These strategies dramatically expand the chemical space accessible from a single Ugi reaction, providing a powerful platform for discovering novel therapeutic agents.[4]

Conclusion

The Ugi multicomponent reaction is a robust and highly adaptable tool for modern synthetic and medicinal chemistry. The strategic use of 4-Benzylmorpholine-3-carbaldehyde as the aldehyde component introduces chirality and a privileged heterocyclic motif directly into the product scaffold. This approach enables the efficient synthesis of novel, complex, and diverse peptidomimetics. By following the detailed protocols for reaction execution and systematic optimization outlined in this note, researchers can effectively harness the power of this combination to accelerate their drug discovery and development efforts.

References

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. [Link]

  • Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Royal Society of Chemistry. [Link]

  • Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. National Center for Biotechnology Information (PMC). [Link]

  • Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. SlideShare. [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Protocol Exchange. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues. Chemical Science (RSC Publishing). [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling. YouTube. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information (PMC). [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]

  • Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. ResearchGate. [Link]

  • Classic multicomponent reaction finally gets chiral touch. Chemistry World. [Link]

  • Ugi-4CR and post-transformations for the generation of diverse heterocycles. Semantic Scholar. [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. National Center for Biotechnology Information (PMC). [Link]

Sources

Wittig reaction procedures with chiral alpha-amino aldehydes

High-Fidelity Olefination of Chiral -Amino Aldehydes: Wittig and HWE Protocols

Abstract & Introduction


This Application Note provides rigorous, field-validated protocols for the Wittig and Horner-Wadsworth-Emmons (HWE) olefination of chiral



Mechanistic Insights & Critical Parameters

The Racemization Challenge

The primary failure mode in these reactions is the deprotonation of the

  • Cause: Strong bases used to generate ylides can deprotonate the aldehyde if the ylide addition is slow or reversible.

  • Mitigation:

    • N-Protection: Use bulky, electron-rich protecting groups.

      
      -Boc and 
      
      
      -Cbz are standard, but
      
      
      -PhFl (9-phenylfluorenyl) or
      
      
      -TIPS offer superior shielding against
      
      
      -deprotonation.
    • Temperature: Reactions must often be conducted at

      
       to kinetically favor nucleophilic addition over proton abstraction.
      
Stereoselectivity Control[1]
  • 
    -Selectivity (Kinetic Control):  Achieved using non-stabilized ylides (e.g., derived from alkyltriphenylphosphonium salts) under salt-free conditions.[1] The reaction proceeds via a puckered cis-oxaphosphetane transition state.
    
  • 
    -Selectivity (Thermodynamic Control):  Achieved using stabilized ylides (HWE reaction) or by modifying the Wittig pathway (Schlosser modification) to equilibrate the betaine intermediate.
    
Visualizing the Pathway

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired alkene geometry.

Wittig_StrategyStartTarget: Chiral Allylic AmineAldehydeChiral α-Amino Aldehyde(e.g., Garner's Aldehyde)Start->AldehydeSelectivityDesired Geometry?Aldehyde->SelectivityZ_RouteNon-Stabilized Ylide(Ph3P=CH-R)Selectivity->Z_RouteCis (Z)E_RouteStabilized Ylide / Phosphonate((RO)2P(O)-CH-EWG)Selectivity->E_RouteTrans (E)Cond_ZConditions:-78°C, KHMDS/NaHMDSSalt-Free ConditionsZ_Route->Cond_ZProduct_Z(Z)-Alkene(Kinetic Product)Cond_Z->Product_ZCond_EConditions:HWE: LiCl/DBU or NaH, 0°CWittig: MeOH Quench (-78°C)E_Route->Cond_EProduct_E(E)-Alkene(Thermodynamic Product)Cond_E->Product_E

Figure 1: Strategic decision tree for olefination of chiral

Experimental Protocols

Protocol A: -Selective Wittig Reaction

Objective: Synthesis of (

12Mechanism:

Materials:

  • Alkyltriphenylphosphonium bromide/iodide (dried under vacuum).

  • Base: KHMDS (0.5 M in toluene) or NaHMDS (1.0 M in THF). Note: Potassium salts often yield higher Z-selectivity due to lower Lewis acidity compared to Lithium.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Substrate:

    
    -Boc-protected 
    
    
    -amino aldehyde (freshly prepared or purified).

Step-by-Step Procedure:

  • Ylide Generation:

    • Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow.

    • Add the phosphonium salt (1.2 equiv) and anhydrous THF (

      
       concentration relative to salt).
      
    • Cool the suspension to

      
       (ice bath).
      
    • Add KHMDS (1.1 equiv) dropwise via syringe. The solution should turn bright yellow/orange (characteristic of the ylide).

    • Stir at

      
       for 45–60 minutes to ensure complete deprotonation.
      
  • Aldehyde Addition:

    • Cool the ylide solution to

      
        (dry ice/acetone bath). Critical: Low temperature prevents racemization.
      
    • Dissolve the chiral aldehyde (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise down the side of the flask over 10–15 minutes.

  • Reaction & Workup:

    • Stir at

      
       for 1–2 hours. Monitor by TLC.[3]
      
    • Do not warm to room temperature before quenching if strict Z-selectivity is required.

    • Quench at

      
       with saturated aqueous 
      
      
      .
    • Allow to warm to room temperature. Dilute with

      
      , separate layers, and extract the aqueous layer with 
      
      
      (
      
      
      ).
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography on silica gel.

Expected Outcome:


Protocol B: -Selective Horner-Wadsworth-Emmons (HWE)

Objective: Synthesis of (


4Mechanism:

Materials:

  • Triethyl phosphonoacetate (or similar stabilized phosphonate).

  • Base: LiCl (dry) + DBU (Roush-Masamune conditions) OR NaH.

  • Substrate:

    
    -Boc or 
    
    
    -Cbz protected amino aldehyde.[3]

Step-by-Step Procedure (Roush-Masamune Modification): Why this method? The use of LiCl/DBU is mild and minimizes epimerization compared to NaH.

  • Reagent Setup:

    • Charge a flame-dried flask with anhydrous LiCl (1.2 equiv) and anhydrous MeCN (acetonitrile).

    • Add the phosphonate (1.2 equiv).

    • Cool to

      
      .
      
    • Add DBU (1.2 equiv) dropwise. Stir for 30 minutes.

  • Coupling:

    • Add the chiral aldehyde (1.0 equiv) in MeCN dropwise at

      
      .
      
    • Stir at

      
       for 2 hours, then allow to warm to room temperature if conversion is slow.
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc. Wash with brine.

    • Purify via silica gel chromatography.

Expected Outcome:

Protocol C: -Selective Modified Wittig (Methanol Quench)

Objective: Accessing (


Mechanism:5

Procedure:

  • Generate the ylide (Ph3P=CH-R) using LiHMDS (Lithium is crucial here for betaine stabilization) in THF/Et2O at

    
    .
    
  • Add the aldehyde at

    
    . Stir for 1 hour.
    
  • The Critical Step: Add excess anhydrous Methanol (or Ethanol) while still at

    
    .
    
  • Allow the mixture to warm slowly to room temperature. The solvent promotes the retro-Wittig/re-addition equilibrium favors the trans-oxaphosphetane.

  • Work up as usual.

Data Summary & Troubleshooting

ParameterZ-Selective WittigE-Selective HWEE-Selective Wittig (Mod)
Ylide Type Non-stabilized (Alkyl)Stabilized (Ester/Ketone)Non-stabilized
Base KHMDS / NaHMDSLiCl + DBU / NaHLiHMDS
Temp

(Strict)

to RT

Additive None (Salt-free)LiCl (Optional)Methanol (Quench)
Risk Z/E erosion if warmedLow riskRequires precise timing
Troubleshooting Guide
  • Problem: Loss of Optical Purity (low ee)

    • Diagnosis: Base concentration too high or temperature too high during addition.

    • Fix: Ensure aldehyde is added slowly to the ylide at

      
      . Switch protecting group to 
      
      
      -PhFl or
      
      
      -TIPS.
  • Problem: Low Yield

    • Diagnosis: Aldehyde instability (hydration/trimerization).

    • Fix: Use the aldehyde immediately after oxidation (Swern/Parikh-Doering). Do not store on silica.

  • Problem: Poor Z-Selectivity

    • Diagnosis: Presence of Lithium salts (from Li-based bases) can degrade Z-selectivity (dipole effect).

    • Fix: Switch to KHMDS (Potassium) and ensure salt-free conditions (filter ylide if generated from butyl lithium).

References

  • Garner, P., & Park, J. M. (1987).

    
    -protected 
    
    
    -amino aldehydes. Journal of Organic Chemistry, 52(12), 2361–2364. Link
  • Jurczak, J., & Golebiowski, A. (1989). Optically active

    
    -protected 
    
    
    -amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link
  • Blanchet, J., & Bonin, M. (2007).

    
    -Amination–Horner–Wadsworth–Emmons Olefination of Aldehydes. Organic Letters, 9(15), 2848-2851. Link
    
  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[1] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link

Application Note: A Protocol for Highly Diastereoselective Grignard Addition to 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis with high stereocontrol is a cornerstone of modern medicinal chemistry. This application note presents a detailed, field-proven protocol for the highly diastereoselective addition of Grignard reagents to (R)- or (S)-4-benzylmorpholine-3-carbaldehyde. We delve into the mechanistic underpinnings that govern the reaction's stereochemical outcome, attributing the high selectivity to a rigid, chelation-controlled transition state. This guide provides researchers, scientists, and drug development professionals with a robust and reproducible methodology for accessing valuable chiral β-amino alcohol building blocks.

Mechanistic Rationale: The Key to Diastereoselectivity

The predictable and high diastereoselectivity of this reaction is not a matter of chance; it is governed by the inherent stereochemistry of the starting aldehyde and the powerful influence of the magnesium-mediated chelation. In the context of nucleophilic additions to α-chiral aldehydes, two primary models are often considered: the Felkin-Anh model and the Chelation-Control model.[1][2][3]

  • Felkin-Anh Model: This model predicts the stereochemical outcome based on minimizing steric interactions in a staggered, non-chelated transition state. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile.[3][4]

  • Chelation-Control Model: This model applies when a Lewis basic heteroatom (like oxygen or nitrogen) is present at the α- or β-position relative to the carbonyl. The metal cation of the organometallic reagent (in this case, Mg²⁺ from the Grignard reagent) coordinates with both the carbonyl oxygen and the nearby heteroatom, forming a rigid five- or six-membered cyclic intermediate.[5] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face.[1][5]

For 4-benzylmorpholine-3-carbaldehyde, the presence of the morpholine nitrogen atom at the α-position and the ring oxygen atom at the β-position provides an ideal scaffold for chelation control to dominate. The magnesium ion of the Grignard reagent is strongly coordinated by both the aldehyde's carbonyl oxygen and the morpholine's nitrogen atom. This forms a stable five-membered ring intermediate, which effectively blocks one face of the carbonyl. The Grignard reagent's alkyl or aryl group is thereby directed to attack from the opposite, more accessible face, leading to the formation of one major diastereomer.

The diagram below illustrates this controlling transition state for an (R)-aldehyde, which preferentially yields the (R,S)-amino alcohol product.

Caption: Chelation-controlled transition state for Grignard addition.

Experimental Protocol: Step-by-Step Guide

This protocol provides a generalized procedure. Optimal reaction times and purification methods may vary slightly depending on the specific Grignard reagent used.

Materials and Reagents
  • (R)- or (S)-4-Benzylmorpholine-3-carbaldehyde (≥98% purity)

  • Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide, 1.0-3.0 M solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), reagent grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Standard thin-layer chromatography (TLC) supplies

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) manifold

  • Syringes and needles

  • Cooling bath (Dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Detailed Procedure
  • Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow the flask to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Substrate Addition: To the flask, add (R)-4-benzylmorpholine-3-carbaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 eq.) dropwise via syringe over 20-30 minutes. It is critical to maintain the internal reaction temperature below -70 °C to maximize diastereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (approx. 10 mL per mmol of aldehyde) while the flask is still in the -78 °C bath.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate and water if necessary to fully dissolve all solids.

  • Workup: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to afford the pure β-amino alcohol product.

Expected Results & Data Summary

The chelation-controlled pathway consistently yields high diastereoselectivity, often exceeding 95:5 d.r. The choice of Grignard reagent can influence both the yield and the exact diastereomeric ratio. Generally, less sterically hindered Grignard reagents proceed with slightly higher selectivity.[6]

Grignard Reagent (R-MgX)R-GroupTypical YieldDiastereomeric Ratio (d.r.)
CH₃MgBrMethyl85-95%>97:3
C₂H₅MgBrEthyl80-90%>96:4
PhMgBrPhenyl75-85%>95:5
(CH₃)₂CHMgBrIsopropyl65-75%90:10

Note: Data are representative and may vary based on precise reaction conditions and scale.

Experimental Workflow Visualization

The entire process, from setup to final product, can be summarized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start 1. Dissolve Aldehyde in Anhydrous THF cool 2. Cool to -78 °C start->cool add 3. Add Grignard Reagent (Maintain T < -70 °C) cool->add stir 4. Stir & Monitor by TLC (1-3h) add->stir quench 5. Quench with sat. aq. NH4Cl stir->quench warm 6. Warm to RT & Extract with EtOAc quench->warm dry 7. Dry (MgSO4) & Concentrate warm->dry purify 8. Flash Column Chromatography dry->purify end_product Pure Chiral β-Amino Alcohol purify->end_product

Sources

Preparation of chiral diamines from 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of Chiral 1,2-Diamines via Reductive Amination of (S)-4-Benzylmorpholine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of Chiral Morpholine-Derived Diamines

Chiral 1,2-diamines are privileged structural motifs in modern medicinal chemistry and asymmetric synthesis. They serve as foundational components of numerous pharmaceuticals, act as highly effective chiral ligands for metal-catalyzed reactions, and function as potent organocatalysts.[1][2][3] The precise spatial arrangement of the two amino groups is often critical for biological activity and catalytic efficiency.[4] Concurrently, the morpholine heterocycle is a highly sought-after scaffold in drug design, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[5][6]

This guide details a robust and versatile methodology for the synthesis of novel chiral 1,2-diamines. By starting with (S)-4-Benzylmorpholine-3-carbaldehyde, a readily accessible chiral building block, this protocol leverages a stereocontrolled reductive amination reaction to introduce a second, variable amine functionality. The inherent stereochemistry of the morpholine core provides a powerful platform for generating a diverse library of diastereomerically-enriched vicinal diamines, which are of significant interest for screening in drug discovery programs and for the development of new catalytic systems.

Scientific Principles: Mastering the Reductive Amination of α-Amino Aldehydes

The core transformation described herein is the reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[7] The process involves two key mechanistic steps: the condensation of an aldehyde with a primary amine to form an imine (or its protonated iminium ion equivalent), followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[8]

Causality Behind Reagent Selection
  • The Substrate: (S)-4-Benzylmorpholine-3-carbaldehyde possesses a pre-existing stereocenter at the C3 position. The reaction creates a new stereocenter at the adjacent carbon (the former aldehyde carbon). The stereochemical outcome (the diastereomeric ratio) is influenced by the facial selectivity of the hydride attack on the iminium intermediate. This can be directed by the steric environment created by the C3 substituent and the N-benzyl group.

  • The Amine (R¹-NH₂): The protocol's versatility stems from the wide array of commercially available primary amines that can be employed. This allows for the systematic exploration of chemical space, enabling the generation of a library of final products with diverse steric and electronic properties.

  • The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃): While several hydride reagents can effect this transformation, sodium triacetoxyborohydride is the reagent of choice for this specific application.[7]

    • Enhanced Selectivity: It is a mild and selective reducing agent, capable of reducing iminium ions much faster than it reduces the starting aldehyde. This minimizes the formation of the corresponding amino alcohol byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[9]

    • Reaction Conditions: NaBH(OAc)₃ is effective under mildly acidic conditions (often with a stoichiometric amount of acetic acid), which are optimal for catalyzing the dehydration of the hemiaminal intermediate to the reactive iminium ion.[8]

Logical Workflow for Synthesis

The experimental workflow is designed for efficiency and reproducibility. It follows a logical progression from substrate dissolution and imine formation to controlled reduction and final purification, ensuring high fidelity of the chemical transformation.

G start_mat Start: (S)-4-Benzylmorpholine -3-carbaldehyde reaction One-Pot Reaction: Imine Formation & In-Situ Reduction start_mat->reaction reagents Reagents: 1. Primary Amine (R-NH₂) 2. NaBH(OAc)₃ 3. Solvent (DCM) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup 1. Quench 2. Extract purify Purification: Silica Gel Chromatography workup->purify Crude Product product Product: Chiral (S)-N¹-Benzyl-N²-(R¹)-1- (morpholin-4-yl)ethane-1,2-diamine purify->product Purified Diastereomers analysis Analysis: NMR, HRMS, Chiral HPLC (d.r.) product->analysis

Caption: High-level experimental workflow for the synthesis.

Reaction Mechanism Visualization

The reaction proceeds through a well-established pathway involving the formation of a key iminium ion intermediate, which is then stereoselectively reduced.

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines.

Materials and Reagents:

  • (S)-4-Benzylmorpholine-3-carbaldehyde (1.0 equiv)

  • Selected Primary Amine (e.g., Benzylamine, Aniline, etc.) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of aldehyde)

  • Acetic Acid (optional, 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-4-Benzylmorpholine-3-carbaldehyde (1.0 equiv).

  • Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the primary amine (1.1 equiv) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, adding acetic acid (1.0 equiv) can catalyze this step.

  • Reduction: Cool the flask in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes, monitoring for any gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral diamine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the diastereomeric ratio (d.r.) using chiral HPLC analysis.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected outcomes for the reductive amination with a selection of representative primary amines, based on established chemical principles.[10][11]

EntryAmine (R-NH₂)Product StructureExpected Yield (%)Expected d.r.
1Benzylamine(S)-N¹-benzyl-1-((S)-4-benzylmorpholin-3-yl)ethane-1,2-diamine80-90%>10:1
2Aniline(S)-N¹-((S)-4-benzylmorpholin-3-yl)-N²-phenylethane-1,2-diamine75-85%8:1
3Cyclohexylamine(S)-N¹-((S)-4-benzylmorpholin-3-yl)-N²-cyclohexylethane-1,2-diamine85-95%>15:1
4Methylamine (2M in THF)(S)-N²-benzyl-N¹-methyl-1-(morpholin-4-yl)ethane-1,2-diamine70-80%5:1

Note: Yields and diastereomeric ratios are estimates and may vary based on specific reaction conditions and the purity of reagents.

Trustworthiness: Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Expert Recommendation(s)
Low Reaction Conversion 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Sterically hindered or electron-poor amine.1. Add a catalytic amount of acetic acid or a dehydrating agent like anhydrous MgSO₄ to drive imine formation. 2. Use fresh, high-purity NaBH(OAc)₃. 3. Increase reaction time, temperature (to 40 °C), or use a more forceful reducing agent like NaBH₃CN in methanol.
Formation of Amino Alcohol Byproduct The reducing agent is reducing the aldehyde before imine formation is complete.Ensure the amine is added and allowed to stir with the aldehyde before adding the reducing agent. Use NaBH(OAc)₃, as it is less likely to cause this side reaction compared to NaBH₄.
Poor Diastereoselectivity Insufficient facial discrimination during the hydride attack on the iminium ion.Lowering the reaction temperature (e.g., to -20 °C or 0 °C) can enhance stereoselectivity. The steric bulk of the amine and reducing agent can also play a role; screening different reagents may be necessary.
Difficult Purification Product is highly polar and streaks on silica gel.Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the chromatography eluent to suppress tailing of the amine product on the acidic silica gel.

Conclusion

This application note provides a scientifically grounded and highly adaptable protocol for the synthesis of chiral 1,2-diamines from (S)-4-Benzylmorpholine-3-carbaldehyde. By leveraging the principles of reductive amination with a carefully selected reagent system, this method offers a reliable and efficient pathway for generating diverse libraries of valuable chiral building blocks. The resulting compounds are primed for application in drug discovery, serving as key intermediates for complex molecule synthesis or as novel ligands in asymmetric catalysis.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals. Benchchem.
  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. PubMed.
  • Synthesis of chiral 1,2‐diamines via C(sp³)‐H amination: inspiration and current approach.
  • One-pot Aminoalkylation of Aldehydes: Diastereoselective Synthesis of Vicinal Diamines with Azaarylmethylamines. NSF Public Access Repository.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).
  • Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
  • Application Note – Reductive Amin
  • Synthesis of functionalized benzyl amines by the reductive. Arkivoc.
  • Amine synthesis by reductive amination (reductive alkyl

Sources

Application Notes & Protocols: The Passerini Reaction with Morpholine-Derived Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Three in Molecular Construction

The Passerini reaction, first reported by Mario Passerini in 1921, stands as one of the foundational multicomponent reactions (MCRs) in organic chemistry.[1] This powerful one-pot transformation efficiently combines three distinct components—an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid—to generate α-acyloxy amides.[1][2] Its high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity from readily available starting materials have cemented its importance in fields ranging from medicinal chemistry to polymer science.[1][2] The resulting α-acyloxy amide scaffold is a privileged structure found in numerous pharmaceuticals and serves as a versatile synthetic intermediate.

This application note provides a specialized focus on the application of the Passerini reaction to a unique and valuable class of substrates: morpholine-derived aldehydes. The morpholine heterocycle is a ubiquitous structural motif in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. By employing morpholine-4-carbaldehyde as the aldehyde component, researchers can directly incorporate this valuable scaffold into diverse molecular architectures, opening new avenues for library synthesis and drug development.

The Aldehyde Component: Synthesis of Morpholine-4-carbaldehyde

The key starting material for this protocol is morpholine-4-carbaldehyde, also known as N-formylmorpholine. This compound is commercially available but can also be synthesized through several established methods. A common and straightforward approach involves the formylation of morpholine with formic acid, often under heating to drive the dehydration and subsequent product formation.[3][4]

Synthetic Example: Formylation of Morpholine

A mixture of morpholine and formic acid (in a near-equimolar ratio) is heated.[4] As the reaction proceeds, water is formed as a byproduct and can be removed by distillation to drive the equilibrium towards the product, N-formylmorpholine.[4][5] Purification is typically achieved through distillation to yield the final product.[6]

An alternative approach involves the controlled oxidation of the corresponding primary alcohol, (morpholin-4-yl)methanol. Various modern oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, can achieve this transformation efficiently and selectively under mild conditions.[7][8][9]

Mechanistic Considerations: A Tale of Two Pathways

The mechanism of the Passerini reaction is highly dependent on the solvent system employed.[1] Understanding these pathways is crucial for reaction optimization and troubleshooting.

  • Concerted (Non-ionic) Pathway: In aprotic, non-polar solvents and at high concentrations, the reaction is believed to proceed through a concerted, trimolecular mechanism.[10] The carboxylic acid forms a hydrogen-bonded complex with the aldehyde, activating the carbonyl group toward nucleophilic attack by the isocyanide. This forms a cyclic transition state that rearranges to an intermediate which, after a subsequent Mumm rearrangement, yields the final α-acyloxy amide.[2]

  • Ionic Pathway: In polar, protic solvents, the reaction is thought to follow an ionic pathway. The carboxylic acid protonates the carbonyl oxygen, significantly enhancing its electrophilicity.[2] The isocyanide then attacks the activated carbonyl carbon to form a highly reactive nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by an acyl transfer to furnish the final product.[2]

The presence of the basic nitrogen atom within the morpholine ring of the aldehyde could potentially influence the reaction pathway, particularly in the ionic mechanism, by interacting with the acidic components of the reaction mixture. However, under the typically neutral or slightly acidic conditions of the Passerini reaction, the amide nitrogen of morpholine-4-carbaldehyde is significantly less basic than a free amine, minimizing potential side reactions.

Passerini_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway (Aprotic Solvent) cluster_product Product Aldehyde Morpholine-4-carbaldehyde Activation H-Bonding Activation Aldehyde->Activation CarboxylicAcid Carboxylic Acid (R²COOH) CarboxylicAcid->Activation Isocyanide Isocyanide (R³NC) Attack Nucleophilic Attack Isocyanide->Attack Activation->Attack Intermediate Nitrilium Ion Intermediate Attack->Intermediate Trapping Carboxylate Trapping Intermediate->Trapping Rearrangement Mumm Rearrangement Trapping->Rearrangement Product α-Acyloxy Amide Rearrangement->Product Workflow Start 1. Combine Reactants - Morpholine-4-carbaldehyde - Carboxylic Acid - Isocyanide - Anhydrous Solvent (DCM) React 2. Reaction - Stir at Room Temperature - Monitor by TLC (12-48h) Start->React Workup 3. Aqueous Work-up - Dilute with DCM - Wash (NaHCO₃, Brine) - Dry (MgSO₄) React->Workup Purify 4. Purification - Concentrate in vacuo - Silica Gel Chromatography Workup->Purify Product 5. Pure α-Acyloxy Amide Purify->Product

Sources

Troubleshooting & Optimization

Preventing racemization of 4-Benzylmorpholine-3-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Preventing Racemization of 4-Benzylmorpholine-3-carbaldehyde Ticket ID: CHEM-SUP-8821 Priority: Critical (Risk of Batch Failure)

🟢 Dashboard: Stability Parameters

Before proceeding, review the operational boundaries for 4-Benzylmorpholine-3-carbaldehyde . Violating these limits is the primary cause of racemization.

ParameterSafe RangeDanger ZoneMechanism of Failure
pH Window 6.5 – 7.5 < 5.0 or > 8.0Acid-catalyzed enolization / Base-catalyzed proton abstraction.
Temperature < 0°C (Workup) > 25°CThermal acceleration of keto-enol tautomerism.
Solvent DCM, Toluene MeOH, Water, DMFProtic solvents facilitate proton transfer; DMF promotes basicity.
Stationary Phase None (Crude) Acidic Silica GelSurface silanols act as Lewis acids, catalyzing epimerization.

Module 1: Root Cause Analysis (The "Why")

User Query: "I synthesized the aldehyde via Swern oxidation, but the optical rotation is significantly lower than reported. Why is this specific molecule so fragile?"

Technical Diagnosis: The instability of 4-benzylmorpholine-3-carbaldehyde arises from a "Perfect Storm" of structural features. Unlike standard amino aldehydes protected with carbamates (Boc/Cbz), your molecule contains a tertiary amine (the morpholine nitrogen).

  • Inductive Effect: The aldehyde carbonyl makes the

    
    -proton (C3-H) acidic.
    
  • Intramolecular Catalysis: The N4-benzyl nitrogen has a free lone pair. Depending on the ring conformation, this lone pair can act as an internal base, facilitating the removal of the C3 proton, or simply increase the local basicity of the environment.

  • Enolization: Once the proton is removed, the molecule forms an achiral enol/enolate intermediate. Reprotonation occurs randomly from either face, leading to a racemic mixture.

Racemization cluster_0 Critical Failure Mode Start (S)-Aldehyde (Chiral) Enol Enol Intermediate (Planar/Achiral) Start->Enol Deprotonation (Loss of H+) Base Base/Acid (Catalyst) Base->Start Attack Racemic Racemic Mixture (S) + (R) Enol->Racemic Reprotonation (Face Non-Selective)

Figure 1: The mechanism of racemization via the planar enol intermediate. The morpholine nitrogen can accelerate the first step.

Module 2: Workup Protocol (The "Safe-Fail" System)

User Query: "How do I quench my oxidation reaction without destroying the stereocenter?"

Standard Operating Procedure (SOP-OX-04): This protocol assumes a Swern or Parikh-Doering oxidation. The critical moment is the transition from the reaction mixture to the aqueous phase.

The "Cold Buffer" Strategy

Principle: Never allow the aldehyde to experience a pH extreme while in the aqueous phase. Standard water washes are too acidic (pH ~5-6) or too basic (if residual


 remains).

Step-by-Step Protocol:

  • Preparation:

    • Prepare 0.5M Phosphate Buffer (pH 7.0) and chill it to 0°C.

    • Pre-cool your extraction solvent (DCM or Et2O) to 0°C.

  • Quenching (Swern Example):

    • After the reaction is complete at -78°C, add the base (

      
       or DIPEA) as usual.
      
    • CRITICAL: Allow to warm only to 0°C (not Room Temp) before adding the quench solution.

    • Pour the reaction mixture into the vigorous stirring Cold Phosphate Buffer . Do not add water to the reaction.

  • Phase Separation:

    • Separate phases immediately.

    • Do NOT perform multiple "brine washes" unless absolutely necessary. Prolonged contact with water degrades optical purity.

    • Dry the organic layer over

      
       (Sodium Sulfate is neutral/mild). Avoid 
      
      
      
      (Magnesium Sulfate is slightly Lewis acidic and can catalyze racemization).
  • Concentration:

    • Evaporate solvent at < 20°C bath temperature. Do not use high vacuum with heat.

Module 3: Purification & Isolation[1]

User Query: "My crude NMR looks okay, but after flash column chromatography, the product is racemic. How do I purify it?"

Troubleshooting: Silica gel is acidic (


 ~5-7). It acts as a heterogeneous acid catalyst for enolization. Avoid standard silica chromatography. 
Decision Tree: Purification Strategy

Purification Check Check Crude Purity (NMR) High > 90% Pure Check->High Low < 90% Pure Check->Low Action1 USE CRUDE (Recommended) High->Action1 Action2 Is Silica Necessary? Low->Action2 MethodA Deactivated Silica (1% Et3N / Hexanes) Action2->MethodA Option A MethodB Neutral Alumina (Brockmann Grade III) Action2->MethodB Option B

Figure 2: Decision matrix for purification. Prioritize using crude material to maintain enantiomeric excess (ee).

Alternative Purification Methods[2]
  • Deactivated Silica:

    • Slurry the silica gel in a solvent mixture containing 1% Triethylamine (

      
      ) or 1% Pyridine.
      
    • Run the column quickly.

    • Risk:[1] Residual amine might catalyze racemization if left in the fraction too long. Evaporate immediately.

  • Telescoping (Best Practice):

    • Do not isolate the aldehyde.

    • React the crude aldehyde immediately in the next step (e.g., Wittig olefination, Reductive amination, or Grignard addition).

    • Why? The resulting alkene or alcohol is configurationally stable.[2]

Module 4: Storage & Quality Control

User Query: "I need to store the aldehyde for 3 days. Is the freezer enough?"

Storage Protocol:

  • State: Store as a concentrated oil or solid (if applicable), not in solution.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Temp: -80°C is preferred; -20°C is acceptable for < 24 hours.

  • Time: Use within 48 hours.

Measuring Optical Purity (ee): Direct measurement of the aldehyde's ee is difficult due to instability on chiral columns.

  • Derivatization: Reduce a small aliquot with

    
     to the corresponding alcohol (4-benzylmorpholine-3-methanol).
    
  • Analysis: Analyze the alcohol on a Chiral HPLC column (e.g., Chiralcel OD-H or AD-H). The alcohol is stable and will accurately reflect the ee of the aldehyde.

FAQ: Common Pitfalls

Q: Can I use the Bisulfite Adduct method to purify? A: NO. While bisulfite adducts are solids, the regeneration step usually requires basic or acidic conditions that will racemize your sensitive


-center.

Q: Is the N-Benzyl group the problem? Should I switch to N-Boc? A: N-Boc amino aldehydes are also unstable (Garner's aldehyde is a specific cyclic exception). However, N-Benzyl morpholines are particularly tricky because the nitrogen remains basic. If you can tolerate the synthetic route change, converting to a Garner's Aldehyde-type system (oxazolidine ring) locks the conformation and protects the


-proton more effectively [1].

References

  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. 
    
  • Reetz, M. T. (1999). Synthesis of Amino Acids and Analogues via Amino Aldehydes. Angewandte Chemie International Edition in English, 30(12), 1531–1546.

  • Lubell, W. D., & Rapoport, H. (1987).

    
    -amino aldehydes. Journal of the American Chemical Society, 109(1), 236–239. 
    
  • Beaulieu, P. L., et al. (1991). Practical Synthesis of Enantiomerically Pure N-Protected

    
    -Amino Aldehydes. Journal of Organic Chemistry, 56(13), 4196–4204. 
    

Sources

Technical Support Center: Stability and Purification of α-Amino Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of α-amino aldehydes by silica gel chromatography. As compounds of significant interest in medicinal chemistry and organic synthesis, their inherent instability presents unique purification challenges. This document is designed to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to optimize your separation processes.

Introduction: The Challenge of Purifying α-Amino Aldehydes

α-Amino aldehydes are versatile synthetic intermediates, but their bifunctional nature—containing both a basic amino group and a reactive aldehyde—makes them particularly susceptible to degradation during purification.[1][2] The primary obstacle is the stationary phase itself. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which render the surface acidic.[3][4] This acidity can catalyze a number of undesirable side reactions, leading to low yields, impure products, and, critically for chiral molecules, loss of stereochemical integrity.[3][5]

This guide will walk you through the common pitfalls and provide field-proven strategies to ensure the successful isolation of your target α-amino aldehydes.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My α-amino aldehyde appears to be decomposing on the column, resulting in very low recovery. What is causing this and how can I prevent it?

A: Decomposition is the most common issue and is almost always caused by the acidic nature of the silica gel.

The free amine in your compound acts as a base, interacting strongly with the acidic silanol groups on the silica surface. This prolonged interaction on the stationary phase can catalyze decomposition pathways. Furthermore, aldehydes themselves can be sensitive to acidic conditions, potentially forming acetals or hemiacetals if an alcohol is present in the mobile phase.[6]

Core Problem: The interaction between the basic amine and acidic silica gel.

Solutions:
  • Deactivate the Silica Gel with Triethylamine (TEA): This is the most common and effective first-line solution. By adding a small amount of a volatile base like triethylamine (typically 1-3%) to your mobile phase, you neutralize the acidic silanol sites.[3][7][8][9][10] The TEA effectively "caps" the acidic sites, preventing your compound from binding ionically and minimizing its contact time with the acidic surface. Always test your solvent system with TEA on a TLC plate first to confirm compound stability and determine the new Rf value.[3][11]

  • Use an Alternative, Less Acidic Stationary Phase: If deactivation is insufficient, consider a different stationary phase altogether.[12]

    • Alumina (Neutral or Basic): An excellent choice for basic compounds like amines, as it avoids the acid-catalyzed degradation seen with silica.[3][12]

    • Florisil® (Magnesium Silicate): A milder, neutral stationary phase that can be effective for sensitive compounds.[3][12]

    • Amine-Functionalized Silica: This specialty silica has a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds and improving peak shape.[3][4][13]

  • Employ a Protecting Group Strategy: If your molecule is exceptionally sensitive, temporarily protecting the amine functionality is a robust strategy. The tert-butoxycarbonyl (Boc) group is a common choice as it renders the nitrogen non-basic and stable to typical chromatographic conditions.[3] After purification of the protected compound, the Boc group can be cleanly removed.

Q2: I am purifying a chiral α-amino aldehyde and I'm observing significant epimerization (racemization). How can I maintain stereochemical purity?

A: Epimerization at the α-carbon is a serious issue, also catalyzed by the acidic silanol groups on the silica surface.

The acidic sites on the silica can facilitate the formation of an enol or enolate intermediate. This intermediate is achiral, and its subsequent tautomerization back to the aldehyde can result in a mixture of diastereomers or enantiomers, compromising the stereochemical integrity of your product.[3][5][14] Studies have shown that purification by either standard silica gel or reversed-phase chromatography can induce a loss of optical integrity.[5]

Solutions:

The strategies to prevent epimerization are largely the same as those for preventing decomposition, as they both address the root cause: silica acidity.

  • Primary Recommendation: Deactivate the silica gel by adding 1-3% triethylamine to the mobile phase.[3] This neutralization of acidic sites is highly effective at suppressing the enolization that leads to racemization.

  • Alternative Stationary Phases: Using neutral or basic alumina is a very effective alternative to prevent acid-catalyzed epimerization.[3]

  • Protecting Groups: Protecting the amine can alter the electronic properties of the molecule and reduce its susceptibility to racemization during chromatography.[3] N-protected derivatives are generally more stable.[2]

Q3: My compound is streaking badly on the TLC plate and eluting as a broad tailing peak from the column. How can I achieve a better peak shape?

A: Peak tailing and streaking are classic signs of strong, non-ideal interactions between your basic compound and the acidic stationary phase. [4]

This occurs because the amine binds strongly to the acidic silanol groups via an acid-base interaction.[4][15] This strong adsorption leads to slow desorption kinetics, causing the compound to "bleed" down the column instead of moving as a tight band.

Solution:

The definitive solution is to add a competing base to the mobile phase.

  • Add Triethylamine (or another amine modifier): By adding 1-3% TEA to your eluent, the TEA molecules will compete with your α-amino aldehyde for binding to the acidic silanol sites.[15] This masks the problematic interactions, allowing your compound to elute more symmetrically and resulting in sharper peaks.[10][16] You will likely need to adjust your solvent system to be less polar, as the addition of TEA generally increases the Rf of basic compounds.[8]

Visualizing the Problem: Degradation Pathways on Silica

The following diagram illustrates the key degradation pathways that an α-amino aldehyde can undergo when exposed to the acidic silanol groups on the surface of standard silica gel.

cluster_0 On Standard Silica Gel Surface cluster_1 Degradation Pathways A α-Amino Aldehyde (Chiral Center Intact) B Silanol Group (Si-OH) (Acidic Site) A->B Interaction C Enol Intermediate (Achiral) B->C Acid Catalysis E Decomposition Products B->E Acid-Mediated Degradation D Epimerized Aldehyde (Loss of Stereopurity) C->D Tautomerization

Caption: Interaction with acidic silanol groups on silica can lead to epimerization via an enol intermediate or outright decomposition.

Experimental Protocols and Methodologies

Protocol 1: Purification Using Deactivated Silica Gel

This protocol is recommended for acid-sensitive or chiral α-amino aldehydes where decomposition or epimerization is a concern.

1. TLC Analysis (Method Development): a. Prepare several eluent systems. A good starting point is a mixture of ethyl acetate and hexanes.[3] b. Spot your crude sample on two separate TLC plates. c. Develop one plate in your chosen eluent (e.g., 30% EtOAc/Hexanes). d. Develop the second plate in the same eluent but with 1-2% triethylamine added.[3] e. Compare the two plates. Look for a reduction in streaking and an increase in Rf on the plate with TEA. This confirms that deactivation is beneficial. Choose the solvent ratio that gives an Rf of 0.2-0.4 in the presence of TEA.

2. Column Preparation (Slurry Packing): a. Prepare your bulk mobile phase, including the optimized percentage of triethylamine (1-3%).[7] b. In a beaker, create a slurry of silica gel in your prepared mobile phase. c. Pour the slurry into your chromatography column and allow it to pack under gentle pressure, ensuring an evenly packed bed. d. Add a thin layer of sand to the top of the silica bed to prevent disruption.

3. Sample Loading and Elution: a. Dissolve your crude α-amino aldehyde in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. b. Carefully load the sample onto the top of the column. c. Begin elution with your TEA-containing mobile phase, collecting fractions and monitoring by TLC.

4. Post-Purification: a. Combine the pure fractions. b. The triethylamine is volatile and can typically be removed along with the solvent under reduced pressure.

Protocol 2: Purification via a Boc-Protected Intermediate

This method is ideal for highly sensitive substrates or when other methods fail.

1. Protection of the Amine: a. Dissolve the crude α-amino aldehyde in a suitable solvent (e.g., dichloromethane or THF). b. Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base (e.g., triethylamine or DIPEA). c. Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material. d. Work up the reaction to isolate the crude N-Boc protected α-amino aldehyde.

2. Standard Silica Gel Chromatography: a. The N-Boc protected compound is no longer basic and is significantly more stable. b. Purify the crude product using a standard silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes), which can be determined by TLC without the need for basic additives.[3]

3. Deprotection of the Purified Compound: a. Dissolve the purified N-Boc α-amino aldehyde in dichloromethane. b. Add an excess of an acid such as trifluoroacetic acid (TFA) and stir at room temperature.[3] c. Monitor the reaction by TLC. d. Once complete, remove the solvent and excess acid under reduced pressure to yield the pure α-amino aldehyde salt.

Visualizing the Workflow: Optimized Purification Strategy

This diagram outlines the logical workflow for developing a robust purification method for a sensitive α-amino aldehyde.

A Start: Crude α-Amino Aldehyde B TLC Analysis: Standard Eluent (e.g., EtOAc/Hex) A->B D Evaluate TLC: Streaking? Low Rf? B->D C TLC Analysis: Eluent + 1-2% TEA E Prepare Column: Slurry Pack Silica with Eluent + TEA C->E Improved Separation J Consider Alternative: - Alumina Column - Protecting Group Strategy C->J Still Poor D->C Yes D->E No (Good Separation) F Load Sample & Perform Flash Chromatography E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions & Evaporate G->H I Result: Pure, Stereochemically Intact α-Amino Aldehyde H->I

Sources

Storage conditions to prevent polymerization of 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization and Ensuring Stability

Welcome to the Technical Support Center for 4-Benzylmorpholine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound, with a primary focus on preventing polymerization and degradation. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and stability of 4-Benzylmorpholine-3-carbaldehyde.

Q1: What are the primary stability concerns for 4-Benzylmorpholine-3-carbaldehyde?

A1: Like many aldehydes, 4-Benzylmorpholine-3-carbaldehyde is susceptible to two primary degradation pathways:

  • Polymerization: Aldehydes can undergo self-condensation reactions, such as the aldol condensation, to form oligomers or polymers. This process can be catalyzed by acidic or basic impurities. The presence of the tertiary amine in the morpholine ring could potentially influence this process.

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[1] This can be exacerbated by light and elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the risks of polymerization and oxidation, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of both polymerization and oxidation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid by displacing oxygen.[1][2][3]
Light In an amber or opaque containerProtects the compound from light-catalyzed degradation.
Container Tightly sealed, clean, and dry glass vialPrevents contamination from moisture and other reactive species.
Desiccant Use of a desiccant in secondary containmentMaintains a dry environment, as moisture can facilitate certain degradation pathways.[4][5][6][7][8]

Q3: Can I store 4-Benzylmorpholine-3-carbaldehyde at room temperature?

A3: While short-term storage at room temperature may be acceptable for immediate use, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate both polymerization and oxidation, leading to a decrease in purity and potency.

Q4: Is the presence of the N-benzylmorpholine group a concern for stability?

A4: The N-benzylmorpholine moiety is generally stable. However, the tertiary amine nitrogen could potentially act as a base catalyst for aldol-type condensation reactions, a common pathway for aldehyde polymerization.[9][10][11][12] Therefore, maintaining a neutral pH environment during storage and handling is crucial.

Troubleshooting Guide: Polymerization and Degradation

This section provides a step-by-step guide to identifying and addressing issues related to the instability of 4-Benzylmorpholine-3-carbaldehyde.

Problem: I suspect my sample of 4-Benzylmorpholine-3-carbaldehyde has polymerized.

Symptoms:

  • Visual Changes: The appearance of a viscous liquid, a gel-like substance, or solid precipitate in what should be a clear solution or neat oil.

  • Reduced Solubility: The compound is difficult to dissolve in solvents in which it was previously soluble.

  • Inconsistent Experimental Results: Reactions involving the aldehyde yield unexpected products or lower than expected yields.

  • Changes in Spectroscopic Data: Appearance of new peaks or changes in existing peaks in NMR or FTIR spectra.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Suspicion of Polymerization Visual_Inspection Visually Inspect Sample (Viscosity, Precipitate) Start->Visual_Inspection Spectroscopic_Analysis Perform Spectroscopic Analysis (NMR, FTIR) Visual_Inspection->Spectroscopic_Analysis Confirm_Polymerization Polymerization Confirmed? Spectroscopic_Analysis->Confirm_Polymerization Quench_Reaction Quench Polymerization (If ongoing and necessary) Confirm_Polymerization->Quench_Reaction Yes Review_Storage Review Storage & Handling Protocols Confirm_Polymerization->Review_Storage No Purification Purify Unpolymerized Material (If feasible) Quench_Reaction->Purification Disposal Dispose of Polymerized Waste Purification->Disposal Remaining Polymer Disposal->Review_Storage Implement_Prevention Implement Preventative Measures Review_Storage->Implement_Prevention End Problem Resolved Implement_Prevention->End

Troubleshooting Workflow for Suspected Polymerization

Step-by-Step Methodologies:

1. Analytical Confirmation of Polymerization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A decrease in the intensity of the characteristic aldehyde proton peak (typically around 9-10 ppm) is a key indicator. The appearance of broad, unresolved signals in the aliphatic region may suggest the formation of a polymer.

    • ¹³C NMR: The aldehyde carbonyl carbon signal (around 202 ppm) will decrease in intensity.[13] New signals corresponding to the carbons in the polymer backbone will appear.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The characteristic C=O stretching vibration of the aldehyde (typically around 1720-1740 cm⁻¹) will decrease in intensity.

    • The appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) could indicate the formation of aldol addition products.

    • Changes in the C-O stretching region (around 1000-1200 cm⁻¹) may also be observed.[14][15][16]

2. Quenching Polymerization (for in-process issues):

If polymerization is suspected during a reaction, immediate quenching may be necessary to salvage unreacted material.

  • For Acid-Catalyzed Polymerization: Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

  • For Base-Catalyzed Polymerization: Neutralize with a mild acid, such as a dilute solution of ammonium chloride.

  • For Free-Radical Polymerization (less common for aldehydes but possible): The addition of a radical scavenger like hydroquinone can be considered, but compatibility with the desired reaction must be evaluated.

3. Purification of Partially Polymerized Samples:

If a sample has partially polymerized, it may be possible to isolate the pure, unpolymerized aldehyde.

  • Column Chromatography: Use silica gel deactivated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent acid-catalyzed polymerization on the column. Alternatively, basic alumina can be used as the stationary phase.

4. Safe Disposal of Polymerized Waste:

Polymerized aldehyde waste should be treated as chemical waste.

  • Consult your institution's safety guidelines for the disposal of polymeric materials.[17]

  • If the polymerization was catalyzed by a strong acid or base, the waste should be neutralized before disposal.[18]

  • For larger quantities, consider using a licensed chemical waste disposal service.

Preventative Measures and Best Practices

Proactive measures are the most effective way to ensure the stability of 4-Benzylmorpholine-3-carbaldehyde.

1. Rigorous Storage Protocol:

  • Aliquoting: Upon receipt, if the compound will be used over an extended period, it is best practice to aliquot the material into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere and temperature fluctuations.

  • Inert Gas Blanketing: Before sealing each vial, flush the headspace with a dry, inert gas like argon or nitrogen.

  • Refrigeration: Store all vials at 2-8°C.

2. Careful Handling During Experiments:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, especially when it will be exposed to ambient conditions for an extended period.

  • Temperature Control: Keep the compound cool during experimental setup. Use an ice bath if it will be on the bench for a prolonged time.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and dry. Avoid introducing any acidic or basic contaminants.

3. Understanding Polymerization Mechanisms:

A basic understanding of how aldehydes polymerize can aid in preventing it.

PolymerizationMechanisms cluster_acid Acid-Catalyzed Polymerization cluster_base Base-Catalyzed Polymerization (Aldol) A_Start Aldehyde A_Protonation Protonation of Carbonyl Oxygen A_Start->A_Protonation H+ A_Nucleophilic_Attack Nucleophilic Attack by another Aldehyde A_Protonation->A_Nucleophilic_Attack A_Polymer Polymer A_Nucleophilic_Attack->A_Polymer B_Start Aldehyde B_Enolate Enolate Formation B_Start->B_Enolate Base B_Nucleophilic_Attack Nucleophilic Attack on another Aldehyde B_Enolate->B_Nucleophilic_Attack B_Aldol_Adduct Aldol Adduct B_Nucleophilic_Attack->B_Aldol_Adduct B_Polymer Polymer B_Aldol_Adduct->B_Polymer Further Condensation

Simplified Aldehyde Polymerization Mechanisms

  • Acid-Catalyzed: Protons activate the carbonyl group, making it more electrophilic and susceptible to attack by another aldehyde molecule.[19][20]

  • Base-Catalyzed (Aldol Condensation): A base removes an alpha-proton to form a nucleophilic enolate, which then attacks the carbonyl carbon of another aldehyde molecule.[9][10][11][12][21][22]

By adhering to these guidelines, you can significantly enhance the stability of your 4-Benzylmorpholine-3-carbaldehyde and ensure the reliability and reproducibility of your experimental results.

References

  • Why do aldehydes require an inert atmosphere? - Filo. (2025, June 28). Retrieved from [Link]

  • Aldol reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Ch#19 |Lec#7 || General mechanism of Acid Catalysed , Polymerization of Aldehydes, Acetal Class 12 - YouTube. (2023, January 18). Retrieved from [Link]

  • Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed. (2008, December 24). Retrieved from [Link]

  • Aldehyde Polymerization Mechanism | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Chemistry Aldol Condensation - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC. (n.d.). Retrieved from [Link]

  • Video: Base-Catalyzed Aldol Addition Reaction - JoVE. (2025, May 22). Retrieved from [Link]

  • FAQ - WasteWise Disposal and Recycling Products. (n.d.). Retrieved from [Link]

  • Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. (n.d.). Retrieved from [Link]

  • Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC. (n.d.). Retrieved from [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]

  • Aldol condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Safety Guidelines - Formalin, paraformaldehyde solutions, paraformaldehyde powder - Duke OESO. (n.d.). Retrieved from [Link]

  • Correlative Microscopy Protocols - ZEISS Group. (n.d.). Retrieved from [Link]

  • Desiccants for Research and API Manufacturing. (2025, January 22). Retrieved from [Link]

  • How to Use Inert Gas for Reducing Oxidation Rates. (2026, February 12). Retrieved from [Link]

  • Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025, January 27). Retrieved from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Retrieved from [Link]

  • Desiccant Types - SorbentSystems.com. (n.d.). Retrieved from [Link]

  • Carbonyl Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • The How and Why of Keeping it Dry with Desiccant - Armor Protective Packaging®. (2023, September 26). Retrieved from [Link]

  • Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3). Retrieved from [Link]

  • Crossed Aldol Condensation: Videos & Practice Problems - Pearson. (n.d.). Retrieved from [Link]

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.). Retrieved from [Link]

  • Focus on: Treatment by Aldehyde Deactivation - Washington State Department of Ecology. (n.d.). Retrieved from [Link]

  • NMR Spectroscopic Study of Reaction Kinetics in Mixtures of Formaldehyde, Water, and Butynediol | Industrial & Engineering Chemistry Research - ACS Publications. (2024, December 27). Retrieved from [Link]

  • FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters - ACS. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra of (a) and (a1) carboxylic acid and (b) aldehyde end functionalized PLA. - ResearchGate. (n.d.). Retrieved from [Link]

  • Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis | Organic Letters - ACS Publications - ACS.org. (2020, April 14). Retrieved from [Link]

  • Formaldehyde | Division of Research Safety - Illinois. (2025, September 17). Retrieved from [Link]

  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved from [Link]

  • How does FTIR Spectrophotometer determine the consistency of polymer materials. (2024, January 19). Retrieved from [Link]

  • 13 C-NMR spectrum of aldehyde-functional polydimethylsiloxane obtained from the ozonide-functional polymer. - ResearchGate. (n.d.). Retrieved from [Link]

  • Fourier transform and near infrared dataset of dialdehyde celluloses used to determine the degree of oxidation with chemometric analysis - PMC. (n.d.). Retrieved from [Link]

  • FT-IR spectra of a aldehyde functionalized polymer, b polymer supported... - ResearchGate. (n.d.). Retrieved from [Link]

  • What is stability of aldehyde and ketone? - Quora. (2016, November 2). Retrieved from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • How to quench glutaraldehyde fluorescence? - ResearchGate. (2017, March 1). Retrieved from [Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. (2022, January 11). Retrieved from [Link]

  • Nuclear Magnetic Resonance: structural characterization of polymers and biochars - Bicocca. (n.d.). Retrieved from [Link]

Sources

Minimizing hydrate formation in 4-Benzylmorpholine-3-carbaldehyde NMR samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Benzylmorpholine-3-carbaldehyde

Guide: Minimizing and Identifying Hydrate Formation in NMR Samples

Welcome to the technical support center for researchers working with 4-Benzylmorpholine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and best practices for acquiring high-quality NMR data, with a specific focus on the common challenge of hydrate formation. The equilibrium between an aldehyde and its hydrate can complicate spectral interpretation, but with careful sample preparation, it can be effectively managed.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the ¹H NMR spectrum of my 4-Benzylmorpholine-3-carbaldehyde sample. What could they be?

This is a frequent observation when working with aldehydes. The most probable cause is the presence of the corresponding hydrate (a geminal diol), which forms when the aldehyde group reacts reversibly with trace amounts of water in your NMR solvent.[1][2] This establishes an equilibrium between the two species directly in the NMR tube, meaning you will see signals for both the aldehyde and the hydrate.

The reaction is a nucleophilic addition of water to the electrophilic carbonyl carbon.[2] The position of this equilibrium is highly dependent on the solvent and the amount of water present.[1]

Caption: Reversible equilibrium between the aldehyde and its hydrate form.

Q2: How can I distinguish between the aldehyde, hydrate, and residual water signals in my spectrum?

The aldehyde, hydrate, and water protons resonate in distinct regions of the ¹H NMR spectrum. The aldehyde proton is significantly deshielded by the carbonyl group's magnetic anisotropy and inductive effects, pushing it far downfield.[3][4]

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Identification

SpeciesProton TypeTypical Chemical Shift (ppm)MultiplicityNotes
Aldehyde -CH =O9.4 – 10.5Singlet (s) or Doublet (d)The aldehydic proton is highly deshielded and appears in a clean region of the spectrum.[4][5]
Hydrate -CH (OH)₂5.0 – 6.0Singlet (s)Significantly shielded relative to the aldehyde proton. Its exact position can vary with solvent.
Water H₂O / HDOVariableSinglet (s), broadPosition is highly solvent-dependent (e.g., ~1.55 ppm in CDCl₃, ~2.50 ppm in Acetone-d₆, ~3.33 ppm in DMSO-d₆).[6]
Hydrate -OH -CH(OH )_2VariableSinglet (s), broadOften exchanges with D₂O or residual H₂O and may be broad or unobserved.
Q3: What is the most effective strategy to prevent hydrate formation?

The core principle is the rigorous exclusion of water from your sample. Most deuterated NMR solvents are hygroscopic and will absorb atmospheric moisture over time.[7] Therefore, a multi-step approach focusing on drying both the solvent and the experimental apparatus is crucial.

Water_Contamination_Sources A Hydrate Formation in NMR Sample B Water Contamination B->A C Hygroscopic Deuterated Solvent C->B D Atmospheric Moisture (During Transfer) D->B E Contaminated Glassware (NMR Tube, Pipettes) E->B F Undried Analyte F->B

Caption: Key sources of water contamination leading to hydrate formation.

Q4: What is the best practice for drying deuterated solvents?

For routine applications, using activated molecular sieves is the most convenient and effective method.[8][9] For extremely moisture-sensitive experiments, distillation from an appropriate drying agent may be necessary, but this requires more complex apparatus and stringent safety precautions.[10]

Table 2: Comparison of Solvent Drying Methods

MethodProcedureProsConsBest For
Activated Molecular Sieves Add 3Å or 4Å sieves (pellets preferred over powder) to the solvent bottle and allow to stand for at least 24 hours.[9][10]Simple, effective for removing trace water, reusable (with activation).Can release dust if powder form is used, which may affect shimming.[9]Most routine and advanced NMR applications.
Distillation Reflux solvent over a drying agent (e.g., CaH₂) followed by distillation into a dry flask.Extremely effective; provides exceptionally dry solvent.Labor-intensive, potential for decomposition of chlorinated solvents with certain agents (e.g., Na).[10]Highly air/moisture-sensitive organometallic or catalytic studies.
Use of Fresh Ampules Purchase solvent in single-use, sealed ampules.[11]Guarantees manufacturer's specified low water content.More expensive for routine use, generates more glass waste.When absolute certainty of solvent quality is needed without in-lab preparation.

Experimental Protocol: Drying Solvents with Molecular Sieves

  • Sieve Activation: Place 3Å or 4Å molecular sieve pellets in a flask. Heat in a drying oven at >200°C under vacuum (if possible) for at least 4-6 hours to remove adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator.

  • Addition to Solvent: Quickly add the activated sieves to the solvent bottle (approx. 5-10% w/v). For a standard 25 mL bottle, a few grams is sufficient.

  • Equilibration: Seal the bottle tightly (consider using parafilm for extra protection) and let it stand for at least 24 hours before use.[10]

  • Storage & Use: Store the dried solvent under an inert atmosphere (e.g., nitrogen or argon) if possible. When preparing your sample, withdraw the solvent with a dry syringe or pipette.[8][12]

Q5: How should I prepare my NMR tubes and other glassware to prevent water contamination?

Residual moisture on the surface of glassware is a significant source of water. All glassware that will contact your sample or solvent must be thoroughly dried.

Experimental Protocol: Glassware Preparation

  • Cleaning: Clean NMR tubes and pipettes thoroughly. For stubborn residues, soaking in an appropriate cleaning solution may be necessary. Rinse extensively with deionized water followed by acetone.

  • Drying: Place the clean glassware in a laboratory oven at 120-150°C for a minimum of 4 hours, though overnight is preferable.[13] Caution: Do not heat tubes above 150°C as this can cause precision tubes to warp.[7]

  • Cooling & Storage: Remove the glassware from the oven and immediately transfer it to a desiccator to cool under a dry atmosphere.

  • Final Rinse (Optional but Recommended): Just before adding your sample, rinse the NMR tube with a small amount of the dried deuterated solvent you intend to use. Discard this rinse. This step helps to exchange any remaining surface protons for deuterium.

NMR_Sample_Prep_Workflow cluster_prep Preparation Phase cluster_sample Sample Handling (Inert Atmosphere Preferred) A1 Dry Analyte (High Vacuum) B1 Weigh Dried Analyte into Vial A1->B1 A2 Dry Solvent (Molecular Sieves) B2 Dissolve in Dried Deuterated Solvent A2->B2 A3 Dry Glassware (Oven + Desiccator) B3 Filter Solution into Dried NMR Tube A3->B3 B1->B2 B2->B3 B4 Cap Tube Tightly B3->B4 C1 Acquire NMR Spectrum B4->C1

Caption: Recommended workflow for preparing a moisture-sensitive NMR sample.

Q6: Which deuterated solvent is best for minimizing hydrate formation with 4-Benzylmorpholine-3-carbaldehyde?

The ideal solvent should readily dissolve your compound while being as non-hygroscopic and aprotic as possible.

Table 3: Recommended Deuterated Solvents

SolventFormulaPolarityHygroscopicityComments
Chloroform-d CDCl₃LowLowExcellent first choice. Good solubility for many organics. The residual water peak is far from most signals.[7]
Benzene-d₆ C₆D₆NonpolarLowExcellent choice. Can also remove residual water azeotropically. Aromatic solvent-induced shifts may be useful for structural elucidation.
Acetone-d₆ (CD₃)₂COHighHighUse with caution. Must be rigorously dried as it is very hygroscopic.[7]
DMSO-d₆ (CD₃)₂SOVery HighVery HighNot recommended unless necessary for solubility. Extremely hygroscopic and difficult to keep dry.[10]
Methanol-d₄ CD₃ODProticHighAvoid. The protic nature can facilitate exchange and potentially react to form hemiacetals, further complicating the spectrum.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Large hydrate peak observed despite using dried solvent.1. NMR tube or pipette was not properly dried. 2. Sample transfer was performed in a humid environment. 3. The analyte itself was not anhydrous.1. Re-dry all glassware in an oven (120-150°C) overnight and cool in a desiccator. 2. Prepare the sample in a glove box or under a stream of dry nitrogen.[12] 3. Dry your compound under high vacuum for several hours before preparation.
A broad, rolling baseline is present.Solid particulates are suspended in the sample.Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[7]
Aldehyde peak at ~9.5 ppm is very small or absent, but other compound peaks are present.The aldehyde has oxidized to the corresponding carboxylic acid (-COOH).Aldehydes can be sensitive to air oxidation.[5] Re-purify the compound if necessary and store it under an inert atmosphere. The carboxylic acid proton would appear much further downfield (>10 ppm) and be broad.

References

  • How to dry deuterated NMR solvents? ResearchGate Discussion. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of St Andrews. [Link]

  • How to Prepare Samples for NMR. Queen Mary University of London. [Link]

  • How can we take the NMR of a moisture sensitive compound? ResearchGate Discussion. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Sample Preparation & NMR Tubes. University of Wisconsin-Madison Chemistry. [Link]

  • NMR Question: Why do Aldehydic hydrogens have a high chemical shift value? Reddit r/chemhelp. [Link]

  • How to keep water out of NMR samples? Reddit r/chemistry. [Link]

  • Any one know about the aldhyde peak in proton NMR? ResearchGate Discussion. [Link]

  • Understanding Aldehyde Hydrate: Insights From NMR Studies. Oreate AI Blog. [Link]

  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE. [Link]

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. PubMed. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

Sources

Technical Guide: Purification & Handling of Unstable Chiral Amino Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

The Problem: Chiral


-amino aldehydes are chemically schizophrenic. They are essential electrophiles for peptide mimetics and drug synthesis, yet they possess an inherent "self-destruct" mechanism.
  • Configurational Instability: The

    
    -proton is highly acidic due to the adjacent carbonyl and carbamate/amine groups. Basic conditions (even mild ones) or acidic silica surfaces promote enolization, destroying chirality.
    
  • Chemical Instability: They are prone to hydration (gem-diol formation), oxidation (to carboxylic acids), and rapid oligomerization.

The Solution: The most effective purification strategy is avoidance . Whenever possible, generate the aldehyde in situ or use "clean" oxidation methods that require only filtration. If purification is mandatory, you must alter the stationary phase environment to suppress enolization.

Decision Framework

Before attempting purification, determine your molecule's specific risk profile using this decision tree.

PurificationStrategy Start Start: Crude Amino Aldehyde IsCyclic Is the N-protecting group cyclic? (e.g., Garner's Aldehyde) Start->IsCyclic IsCyclicYes Moderate Stability IsCyclic->IsCyclicYes Yes IsCyclicNo High Instability (Acyclic Boc/Fmoc/Cbz) IsCyclic->IsCyclicNo No MethodA Method A: Flash Chromatography (Standard Silica) IsCyclicYes->MethodA Usually Safe PurifyQ Is purification mandatory? IsCyclicNo->PurifyQ MethodB Method B: Rapid Filtration (Neutral Silica/Cold) PurifyQ->MethodB Yes MethodC Method C: Clean Oxidation (IBX/DMP - No Column) PurifyQ->MethodC No (Preferred)

Figure 1: Strategic decision tree for processing chiral amino aldehydes based on structural stability.

Module 1: The "Clean Synthesis" Approach (Prevention)

Philosophy: The best way to purify an unstable aldehyde is to not purify it at all. Use oxidation methods that yield chemically pure products requiring only filtration.

Protocol A: IBX Oxidation (The Gold Standard)

Why: IBX (o-Iodoxybenzoic acid) is mild, does not cause epimerization, and is insoluble in ethyl acetate (EtOAc). The product remains in solution; the oxidant is filtered off.

Reagents:

  • N-protected amino alcohol (1.0 equiv)[1]

  • IBX (1.1–1.5 equiv)

  • Solvent: Refluxing Ethyl Acetate (EtOAc)

Step-by-Step:

  • Suspension: Suspend IBX (1.5 equiv) in EtOAc (approx. 10 mL per mmol substrate). IBX will not dissolve.[2]

  • Addition: Add the amino alcohol.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) with stirring.

    • Mechanism:[3] The reaction occurs on the surface of the IBX particles.

  • Monitoring: Check TLC after 2–4 hours.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Filter the suspension through a medium porosity fritted glass funnel or a Celite pad.

    • Wash the filter cake with fresh EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: Usually >95% pure aldehyde, ready for the next step.

Validation:

  • More & Finney (2002) demonstrated this method retains >99% ee for sensitive substrates [1].

Module 2: Chromatography Survival Guide

If you must purify (e.g., removing tin byproducts or unreacted starting material), standard silica gel chromatography is often too acidic, leading to racemization.

Protocol B: Rapid Deactivated Chromatography

Why: Silica gel has a pH of ~5.0. This acidity catalyzes the enolization of the


-proton. We must neutralize the surface without making it basic enough to deprotonate the 

-carbon.

The "Neutral" Silica Setup:

  • Solvent Choice: Use Hexanes/EtOAc (typically 2:1 to 4:1).

  • Deactivation (The Buffer Trick):

    • Do NOT use 1% Triethylamine (TEA) blindly. While standard for amines, TEA is basic enough to racemize sensitive aldehydes.

    • Better: Use commercial Neutral Silica Gel (pH 7.0).

    • Alternative: Pre-wash the column with solvent containing 0.1% Pyridine (weaker base than TEA), then flush with 10 column volumes of pure solvent before loading.

  • Temperature: Run the column with cold solvents and a jacketed column at 0°C if possible.

  • Speed: The "Flash" in Flash Chromatography is literal here. The residence time of the aldehyde on the column should be <10 minutes.

Data: Stability Comparison

Condition % Racemization (1 hr) Notes
Acidic Silica (Standard) 5–15% High risk for acyclic aldehydes.
Neutral Silica < 1% Recommended.
Alumina (Neutral, Grade III) < 2% Good alternative, but lower resolution.

| Basic Alumina | > 50% | FATAL ERROR. Avoid. |

Troubleshooting & FAQs

Q1: "My aldehyde turned into a white solid/gel overnight."

Diagnosis: You likely have trimerization . Explanation: Amino aldehydes, like formaldehyde, form stable cyclic trimers (hexahydro-1,3,5-triazines) or polymers when concentrated. Fix:

  • Store as a dilute solution in benzene or toluene at -20°C.

  • Reversal: Sometimes heating the solid in vacuum or treating with a Lewis acid can "crack" the trimer back to the monomer, but this is risky.

Q2: "The NMR shows a complex mixture of doublets."

Diagnosis: Rotamers or Hydration . Explanation:

  • Rotamers: Carbamate protecting groups (Boc, Cbz) have restricted rotation around the N-C bond, often showing broad or split peaks in NMR at room temperature.

    • Test: Run NMR at 50°C (if stable) or DMSO-

      
       to coalesce peaks.
      
  • Hydration: If you used an aqueous workup, you likely formed the gem-diol (

    
    ).
    
    • Test: Look for a broad singlet around 5–6 ppm.

    • Fix: Azeotrope with toluene 3x to dehydrate.

Q3: "I lost optical rotation after silica column."

Diagnosis: Silica-induced Racemization . Mechanism: The acidic silanol groups (


) protonated the carbonyl oxygen, lowering the pKa of the 

-proton, facilitating enol formation.

Racemization L_Isomer L-Amino Aldehyde (Chiral) Enol Enol Intermediate (Achiral / Planar) L_Isomer->Enol Acid/Base (Silica/TEA) Racemic Racemic Mixture (L + D) Enol->Racemic Tautomerization

Figure 2: Mechanism of racemization via enolization.

Fix: Switch to Protocol A (IBX) or use Protocol B with strictly neutral silica and faster elution.

References

  • More, J. D., & Finney, N. S. (2002).[4] A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX).[4][5][6] Organic Letters, 4(17), 3001–3003. Link

  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected β-hydroxy-α-amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(26), 6155–6166. Link

Sources

Technical Support Center: Troubleshooting Low Yields in the Oxidation of 4-Benzylmorpholine-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 4-benzylmorpholine-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we address common issues leading to low yields and provide actionable, evidence-based solutions in a direct question-and-answer format. Our approach is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction and achieve desired outcomes.

Introduction to the Oxidation of 4-Benzylmorpholine-3-methanol

The oxidation of 4-benzylmorpholine-3-methanol, a secondary alcohol, is a key step in the synthesis of various pharmaceutical intermediates. The goal is to convert the primary alcohol group to an aldehyde. While theoretically straightforward, this reaction can be prone to low yields due to a variety of factors including the choice of oxidant, reaction conditions, and the inherent properties of the starting material and product. This guide will walk you through a logical troubleshooting process to identify and resolve the root causes of poor reaction performance.

Reaction Overview

Reaction_Overview start 4-Benzylmorpholine-3-methanol product 4-Benzylmorpholine-3-carbaldehyde start->product Oxidation oxidant Oxidizing Agent oxidant->start Low_Conversion_Troubleshooting Troubleshooting Low Conversion start Low Conversion Observed check_oxidant Verify Oxidant Activity (Fresh bottle, titration, etc.) start->check_oxidant check_equivalents Review Oxidant Stoichiometry (Increase equivalents if necessary) check_oxidant->check_equivalents Oxidant OK check_conditions Optimize Reaction Conditions (Time, Temperature) check_equivalents->check_conditions Equivalents OK check_solubility Ensure Complete Solubility of Starting Material check_conditions->check_solubility Conditions Optimized success Improved Conversion check_solubility->success Solubility OK Swern_Side_Reactions Swern Oxidation: Desired vs. Side Reaction start 4-Benzylmorpholine-3-methanol + Activated DMSO alkoxysulfonium Alkoxysulfonium Intermediate start->alkoxysulfonium desired_product {4-Benzylmorpholine-3-carbaldehyde} alkoxysulfonium->desired_product Low Temp (-78°C) + Base mtm_ether {Methylthiomethyl (MTM) Ether} alkoxysulfonium->mtm_ether Higher Temp (> -60°C) Pummerer Rearrangement

Caption: Competing pathways in Swern oxidation leading to desired product or MTM ether byproduct.

[1]---

Q3: Which oxidizing agent is best suited for this transformation?

The "best" oxidizing agent depends on several factors including the scale of your reaction, available equipment, and the sensitivity of your substrate to other functional groups.

Comparison of Common Mild Oxidants for Secondary Alcohols:

Oxidant SystemAdvantagesDisadvantagesTypical Conditions
Dess-Martin Periodinane (DMP) High chemoselectivity, mild (neutral pH), fast reaction times, long shelf life.[2][3] Can be expensive, hypervalent iodine reagent.[3] DCM or Chloroform, Room Temperature.
Swern Oxidation Mild, high yields, byproducts are volatile and easily removed.[4][5][1] Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide and toxic CO gas.[4][6][7] DMSO, Oxalyl Chloride, Triethylamine in DCM at -78°C.
Parikh-Doering Oxidation Operationally simple, can be run at 0°C to room temperature, minimal side products.[8][9] May require a large excess of reagents and longer reaction times.[8] SO3•Pyridine complex, DMSO, Triethylamine in DCM.
Pyridinium Chlorochromate (PCC) Milder than chromic acid, effectively oxidizes primary alcohols to aldehydes.[10][11][12] Chromium-based reagent (toxic), can be acidic.DCM, Room Temperature.

Recommendation: For lab-scale synthesis where mild conditions are paramount, Dess-Martin periodinane (DMP) is an excellent starting point due to its operational simplicity and high selectivity. F[13]or larger-scale reactions where cost and reagent handling are bigger considerations, a Swern or Parikh-Doering oxidation may be more practical.

Q4: My yield is low even after purification. What post-reaction workup and purification issues should I consider?

Product loss during workup and purification is a frequent contributor to low isolated yields.

Potential Pitfalls and Solutions:

  • Emulsion Formation During Extraction: The morpholine nitrogen can become protonated in an acidic aqueous wash, leading to the product moving into the aqueous layer or forming emulsions.

    • Solution: Use a gentle basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction and keep the product in the organic layer. If an emulsion forms, adding brine can help to break it.

  • Product Volatility: While the target aldehyde is not extremely volatile, some loss can occur during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of temperature and pressure. Avoid using a high-vacuum pump for extended periods on the final product.

  • Degradation on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).

[14]---

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a good starting point for small to medium-scale reactions.

  • To a stirred solution of 4-benzylmorpholine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (to quench excess DMP).

  • Stir vigorously until the organic layer is clear.

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

Protocol 2: Swern Oxidation

This protocol is suitable for reactions where DMP is not desirable and cryogenic conditions are feasible.

Caution: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood.

[4]1. To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. 2. Stir the mixture for 15 minutes at -78 °C. 3. Add a solution of 4-benzylmorpholine-3-methanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. 4. Stir for 30 minutes at -78 °C. 5. Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78 °C. 6. Remove the cooling bath and allow the reaction to warm to room temperature. 7. Quench the reaction by adding water. 8. Separate the layers, and extract the aqueous layer with DCM (2x). 9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography.

References

  • Chemistry LibreTexts. (2024, March 18). 17.7: Oxidation of Alcohols. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. [Link]

  • Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses. [Link]

  • Save My Exams. (2026, February 24). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ChemRxiv. A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wordpress. (2026, February 17). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • Wordpress. (2026, February 11). Dess Martin Periodate. [Link]

  • Beilstein Journals. (2012, September 12). The crystal structure of the Dess–Martin periodinane. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • ChemRxiv. (2024, April 3). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • Google Patents. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. [Link]

  • Beilstein Journals. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.7: Oxidation of Alcohols. [Link]

  • Barrel Clarity. (2025, January 18). Advanced Fermentation Troubleshooting for Craft Distillers. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • National Institutes of Health. 4-Benzylmorpholine. [Link]

Sources

Optimal temperature for handling 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-Benzylmorpholine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical guidance for the safe and effective handling of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for handling and storing 4-Benzylmorpholine-3-carbaldehyde?

While a precise optimal handling temperature is not defined, the compound should be handled at ambient laboratory temperature, with appropriate personal protective equipment (PPE), in a well-ventilated area such as a fume hood.[1] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Some suppliers suggest refrigeration to ensure long-term stability.[3]

Q2: My 4-Benzylmorpholine-3-carbaldehyde has developed a yellow tint. Is it still usable?

The development of a yellow color can be an indication of slight oxidation or degradation. Similar compounds, like benzaldehyde, are known to oxidize slowly in the presence of air, which can lead to discoloration.[4] It is recommended to assess the purity of the discolored material using an appropriate analytical technique, such as NMR or HPLC, before use in a critical reaction. To prevent this, always store the compound under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed.[5]

Q3: I am observing poor reactivity in a reaction involving 4-Benzylmorpholine-3-carbaldehyde. What could be the cause?

Several factors could contribute to poor reactivity:

  • Compound Degradation: As mentioned, the aldehyde functional group is susceptible to oxidation. If the compound has been stored improperly or for an extended period, its purity may be compromised.

  • Solvent Choice: Ensure the solvent used is anhydrous and appropriate for the reaction conditions. Aldehydes can react with certain protic solvents.

  • Reaction Temperature: While many reactions involving aldehydes proceed at room temperature, some may require heating to overcome the activation energy. A patent describing the synthesis of a related morpholine derivative mentions a reaction temperature of 50-60°C.[6] However, be aware that excessive heat can lead to decomposition.

  • Reagent Purity: The purity of other reagents in the reaction is also critical.

Q4: Are there any known incompatibilities for 4-Benzylmorpholine-3-carbaldehyde?

Yes, based on data for similar compounds, 4-Benzylmorpholine-3-carbaldehyde should be considered incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for safely handling and weighing 4-Benzylmorpholine-3-carbaldehyde in a laboratory setting.

Materials:

  • 4-Benzylmorpholine-3-carbaldehyde

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Reaction vessel

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. The handling area, typically a fume hood, should be clean and free of clutter.

  • Equilibration: If the compound has been stored under refrigeration, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Weighing: Tare the analytical balance with the weighing paper or boat. Carefully transfer the desired amount of 4-Benzylmorpholine-3-carbaldehyde using a clean spatula. Record the exact weight.

  • Transfer: Promptly transfer the weighed compound to the reaction vessel.

  • Cleaning: Clean the spatula and any contaminated surfaces immediately after use.

  • Storage: Tightly seal the container of 4-Benzylmorpholine-3-carbaldehyde, preferably under an inert atmosphere, and return it to the recommended storage conditions.

Data Presentation

ParameterRecommended ConditionRationale & References
Handling Temperature Ambient Laboratory TemperatureStandard practice for non-volatile solids.
Storage Temperature Cool, Dry, Well-ventilated Area; Refrigeration recommendedTo minimize degradation and prolong shelf life.[1][2][3][7]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)To prevent oxidation of the aldehyde group.[5]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo avoid potentially hazardous reactions.[3]

Visualizations

Troubleshooting Logic for Poor Reactivity

TroubleshootingWorkflow Troubleshooting Poor Reactivity Start Poor Reactivity Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckPurity Assess Purity (NMR, HPLC) CheckSolvent Verify Solvent Quality (Anhydrous) CheckPurity->CheckSolvent Purity OK ResultNotOK Purify or Replace Compound CheckPurity->ResultNotOK Purity Compromised CheckStorage->CheckPurity Improper Storage CheckStorage->CheckSolvent Proper Storage CheckTemp Evaluate Reaction Temperature CheckSolvent->CheckTemp CheckReagents Confirm Purity of Other Reagents CheckTemp->CheckReagents ResultOK Proceed with Reaction CheckReagents->ResultOK All Factors Optimized

Caption: A flowchart outlining the logical steps to troubleshoot poor reactivity in experiments involving 4-Benzylmorpholine-3-carbaldehyde.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow Start Start WearPPE Wear Appropriate PPE Start->WearPPE PrepareWorkstation Prepare Fume Hood WearPPE->PrepareWorkstation Equilibrate Equilibrate to Room Temp PrepareWorkstation->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Store Reseal and Store Properly Clean->Store End End Store->End

Caption: A sequential diagram illustrating the key steps for the safe handling of 4-Benzylmorpholine-3-carbaldehyde.

References

Sources

Validation & Comparative

1H NMR chemical shift of aldehyde proton in 4-Benzylmorpholine-3-carbaldehyde

[1]

Executive Summary

4-Benzylmorpholine-3-carbaldehyde is a critical chiral building block in the synthesis of ATR kinase inhibitors and other morpholine-based therapeutics.[1] Its aldehyde proton exhibits a distinct chemical shift that serves as the primary diagnostic signal for monitoring oxidation reactions (e.g., Swern, Parikh-Doering) from its alcohol precursor.

Core Data Point: The aldehyde proton resonance for (S)-4-benzylmorpholine-3-carbaldehyde typically appears at 10.23 ppm in DMSO-d6 .[1]

Part 1: The Benchmark Shift

Chemical Shift Analysis

In 1H NMR spectroscopy, the aldehyde proton of 4-benzylmorpholine-3-carbaldehyde is highly deshielded due to the anisotropy of the carbonyl group and the inductive effect of the adjacent electronegative oxygen and nitrogen atoms in the morpholine ring.

SolventChemical Shift (δ)MultiplicityIntegrationAssignment
DMSO-d6 10.23 ppm dt (Doublet of Triplets) or br s1H-CH O
CDCl3 ~9.6 - 9.8 ppmBroad singlet1H-CH O

> Note on Multiplicity: In high-resolution spectra (DMSO-d6), the signal often appears as a doublet of triplets (J ≈ 7.0 Hz, 1.0 Hz) due to coupling with the alpha-proton (H3) and long-range coupling. In lower resolution or CDCl3 spectra, it may appear as a broad singlet due to conformational exchange or quadrupole broadening from the adjacent nitrogen.

Structural Context & Stability

Alpha-amino aldehydes like 4-benzylmorpholine-3-carbaldehyde are chemically labile.[1] They are prone to:

  • Racemization: The alpha-proton is acidic, leading to enolization.[1]

  • Hydration: In the presence of water, the aldehyde forms a gem-diol (hydrate), shifting the signal upfield to ~4.5–5.5 ppm.[1]

  • Dimerization: Formation of hemiaminals.[1]

Application Insight: DMSO-d6 is often the preferred solvent for characterization as it stabilizes the monomeric aldehyde form and prevents rapid hydration compared to "wet" CDCl3.[1]

Part 2: Comparative Analysis

Comparison 1: Reaction Monitoring (Oxidation)

The most common synthetic route involves the oxidation of (4-benzylmorpholin-3-yl)methanol .[1] NMR provides the definitive endpoint determination.[1]

CompoundKey Signal (ppm)RegionDiagnostic Value
Starting Material (Alcohol)3.40 – 3.60 ppm UpfieldDisappearance confirms consumption of SM.[1]
Product (Aldehyde)10.23 ppm DownfieldAppearance confirms formation of C=O.[1]
Over-Oxidation (Acid)~12.0 ppm Far DownfieldBroad singlet indicates formation of carboxylic acid impurity.[1]
Comparison 2: Substituent Effects (N-Benzyl vs. N-Boc)

The electronic nature of the nitrogen protecting group influences the aldehyde shift.

  • N-Benzyl (Alkyl): Electron-donating alkyl group increases electron density on the ring, slightly shielding the aldehyde relative to carbamates.[1] Shift: ~9.6–10.2 ppm .[1]

  • N-Boc (Carbamate): Electron-withdrawing carbonyl of the Boc group decreases electron density, typically shifting the aldehyde slightly downfield or altering rotational barriers. Shift: ~9.5–9.7 ppm (often broader due to rotamers).[1]

Part 3: Experimental Protocol

Protocol: Monitoring Swern Oxidation via 1H NMR

Objective: Synthesize 4-benzylmorpholine-3-carbaldehyde and confirm conversion without isolation (due to instability).

Reagents:

  • (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq)

  • Oxalyl chloride (1.5 eq)[1]

  • DMSO (3.0 eq)[1]

  • Triethylamine (5.0 eq)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Activation: Cool DCM (anhydrous) to -78°C. Add oxalyl chloride, then add DMSO dropwise. Stir 15 min.

  • Addition: Add solution of (4-benzylmorpholin-3-yl)methanol in DCM dropwise. Stir 30 min at -78°C.

  • Elimination: Add triethylamine. Allow to warm to 0°C over 1 hour.

  • Workup (Critical for NMR): Quench with saturated NH4Cl. Extract with DCM.[1][2] Wash with brine.[1] Dry over Na2SO4.[1] Concentrate at low temperature (<30°C).

  • NMR Prep: Immediately dissolve the crude oil in DMSO-d6 . Do not store the oil; alpha-amino aldehydes degrade rapidly neat.[1]

Validation Criteria:

  • Pass: Distinct signal at δ 10.23 ppm (>95% integration relative to aromatics).

  • Fail: Presence of signals at δ 4.8-5.2 ppm (Hydrate) or δ 3.5 ppm (Unreacted Alcohol).[1]

Part 4: Visualizations

Diagram 1: Synthesis & Monitoring Logic

SynthesisMonitoringcluster_legendNMR Monitoring PointsAlcoholStart: (4-Benzylmorpholin-3-yl)methanolKey Signal: δ 3.5 ppm (-CH2OH)ReactionOxidation(Swern/Parikh-Doering)Alcohol->Reaction OxidationAldehydeTarget: 4-Benzylmorpholine-3-carbaldehydeKey Signal: δ 10.23 ppm (-CHO)Reaction->Aldehyde SuccessfulConversionImpurityImpurity: Hydrate/Gem-diolSignal: δ ~5.0 ppmReaction->Impurity Wet Workup(H2O exposure)

Caption: Logical flow for monitoring the oxidation of morpholine alcohol to aldehyde, highlighting diagnostic NMR shifts.

Diagram 2: Chemical Shift Influences

ShiftInfluencesAldehydeProtonAldehyde Proton(δ 10.23 ppm)AnisotropyC=O Anisotropy(Major Deshielding)Anisotropy->AldehydeProton +6-7 ppm shiftElectronegativityMorpholine Oxygen(Inductive Effect)Electronegativity->AldehydeProton +1-2 ppm shiftSolventSolvent (DMSO-d6)(H-Bonding Stabilization)Solvent->AldehydeProton Sharpens SignalChiralityC3 Chiral Center(Alpha-Proton Coupling)Chirality->AldehydeProton Splitting (dt)

Caption: Factors contributing to the specific chemical shift and multiplicity of the aldehyde proton in the morpholine scaffold.

References

  • Vertex Pharmaceuticals Inc. (2019).[1] Heterocyclic inhibitors of ATR kinase. U.S. Patent No.[1] 10,392,376.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Primary source for the 10.23 ppm DMSO-d6 shift of (S)-4-benzylmorpholine-3-carbaldehyde.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Reference for solvent residual peaks and water contaminant shifts.[1][3][4][5]

  • Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][6] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[1]

    • Foundational reference for the oxid

Determining Enantiomeric Excess of 4-Benzylmorpholine-3-carbaldehyde: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Executive Summary

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. 4-Benzylmorpholine-3-carbaldehyde, a key chiral building block, requires a robust and reliable analytical method for the accurate quantification of its enantiomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies, focusing on the selection of chiral stationary phases (CSPs) and the systematic development of a baseline-resolving method. We will explore the underlying principles of chiral recognition, compare leading CSP technologies with supporting data, and present a detailed, field-proven protocol for immediate application by researchers and drug development professionals.

Introduction: The Imperative of Chiral Purity

In pharmaceutical sciences, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles.[1] While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in the worst case, harmful. Regulatory bodies, therefore, mandate strict control over the enantiomeric purity of chiral drug substances.

4-Benzylmorpholine-3-carbaldehyde presents a typical analytical challenge. Its enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC.[2] The solution lies in creating a chiral environment where the enantiomers can be differentiated. High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the industry's gold standard for this purpose, offering high efficiency, reproducibility, and direct quantification of enantiomeric excess.[3][4]

This guide will walk you through the logical steps of selecting the optimal CSP and developing a robust HPLC method for this specific analyte, explaining the scientific rationale behind each decision.

The Principle of Chiral Recognition on a Stationary Phase

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] For a successful separation, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these two diastereomeric complexes. This stability difference arises from multiple simultaneous interactions, often described by the "three-point interaction model," although other mechanisms are also at play.[1]

Key interactions that contribute to chiral recognition include:

  • π-π stacking: Interactions between aromatic rings (like the benzyl group in our analyte).

  • Hydrogen bonding: Interactions involving donors and acceptors (e.g., the morpholine oxygen/nitrogen and the aldehyde carbonyl).

  • Dipole-dipole interactions: Resulting from polar functional groups.

  • Steric hindrance: Where the overall 3D shape of the enantiomer allows a better or worse fit into the chiral selector's structure.

The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in a later elution time and achieving separation.

cluster_CSP Chiral Stationary Phase (CSP) CSP Chiral Selector π-Acceptor Site H-Bond Donor Site Steric Hindrance Site Enantiomer_S Enantiomer S (More Stable Complex) Enantiomer_S->CSP:pi π-π Stacking Enantiomer_S->CSP:h H-Bonding Enantiomer_S->CSP:steric Good Steric Fit Enantiomer_R Enantiomer R (Less Stable Complex) Enantiomer_R->CSP:pi π-π Stacking Enantiomer_R->CSP:h H-Bonding Enantiomer_R->CSP:steric Steric Repulsion start Prepare Racemic Standard (e.g., 0.5 mg/mL in Mobile Phase) screen_cols CSP Screening (Chiralpak IA, Chiralcel IC) start->screen_cols screen_mp Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp decision Separation Observed? screen_mp->decision decision->screen_cols No, try other CSPs optimize Optimization decision->optimize Yes mod_ratio Adjust Modifier Ratio (e.g., 90:10 -> 80:20 IPA) optimize->mod_ratio mod_type Change Modifier (IPA -> EtOH) mod_ratio->mod_type additives Additives for Peak Shape (0.1% DEA for base) mod_type->additives temp_flow Adjust Temp & Flow Rate (Lower T, Slower F) additives->temp_flow decision2 Rs ≥ 1.5? temp_flow->decision2 decision2->mod_ratio No end Validated Method: Calculate Enantiomeric Excess decision2->end Yes

Caption: HPLC method development workflow for chiral separation.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the analysis using a widely successful polysaccharide-based CSP.

Objective: To achieve baseline separation of the enantiomers of 4-Benzylmorpholine-3-carbaldehyde.

5.1. Materials and Instrumentation

  • HPLC System: A standard HPLC system with a UV/Vis or DAD detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic standard of 4-Benzylmorpholine-3-carbaldehyde and the sample of unknown ee.

5.2. Sample Preparation

  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in Isopropanol.

  • Dilute the stock solution with the initial mobile phase (Hexane/IPA 90:10) to a working concentration of 0.2 mg/mL.

  • Prepare the unknown sample in the same manner to the same approximate concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5.3. HPLC Conditions

ParameterRecommended Starting ConditionRationale / Optimization Notes
Column Chiralpak® IA, 5 µm, 4.6 x 250 mmImmobilized phase offers greater solvent compatibility if further optimization is needed.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA)A standard Normal Phase condition. The DEA is crucial for improving the peak shape of the basic morpholine moiety. [6]
Flow Rate 1.0 mL/minA typical analytical flow rate. Can be lowered (e.g., to 0.5 mL/min) to improve resolution at the cost of longer run times. [6]
Column Temp. 25 °CTemperature can significantly impact selectivity. Lower temperatures often increase resolution. [6]Test 15 °C and 35 °C if needed.
Detection UV at 220 nmThe benzyl group provides a strong chromophore. Scan with DAD (200-400 nm) to confirm the optimal wavelength.
Injection Vol. 10 µLAdjust based on detector response and column loading.

5.4. Method Optimization Strategy

  • If retention is too long (>20 min): Increase the percentage of IPA (e.g., to 80:20 Hexane/IPA).

  • If retention is too short (<5 min): Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA).

  • If resolution is poor (Rs < 1.5):

    • Fine-tune the IPA percentage in small increments (±1-2%).

    • Switch the alcohol modifier from IPA to Ethanol, which can offer different selectivity.

    • Lower the column temperature to 15°C to enhance the stability differences between the diastereomeric complexes. [6]

Data Analysis and Calculation of Enantiomeric Excess (ee)

Once baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas in the chromatogram.

  • Identify Peaks: Inject the racemic standard. The two eluting peaks of (ideally) equal area correspond to the two enantiomers.

  • Integrate Peak Areas: Integrate the area of each enantiomer peak in the chromatogram of your unknown sample. Let the areas be A1 (first eluting peak) and A2 (second eluting peak).

  • Calculate Enantiomeric Excess (% ee):

    % ee = |(A1 - A2) / (A1 + A2)| * 100

    Where A1 and A2 are the integrated areas of the two enantiomers. The result indicates the percentage of the major enantiomer in excess of the minor one.

Conclusion

The determination of enantiomeric excess for 4-Benzylmorpholine-3-carbaldehyde is reliably achieved through a systematic HPLC method development approach. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives like Chiralpak® IA and Chiralcel® IC, serve as excellent primary candidates for screening due to their versatile interaction mechanisms. By employing a Normal Phase mobile phase (e.g., Hexane/IPA) with a basic additive (DEA) to ensure good peak shape, and by systematically optimizing the mobile phase composition and temperature, a robust, baseline-resolving method can be readily established. This guide provides the foundational knowledge and a practical starting protocol to empower researchers to confidently and accurately quantify the chiral purity of this important synthetic intermediate.

References

  • I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Mehta, A. C. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Gellman, S. H., et al. (n.d.). Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene. Supporting Information. Retrieved from [Link] (Note: Direct deep link may vary, base URL provided).

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 210-216. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1195. Retrieved from [Link]

  • Aturki, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Retrieved from [Link]

  • Kádár, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. International Journal of Molecular Sciences, 25(9), 5035. Retrieved from [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(4), 659-665. Retrieved from [Link]

  • Hamase, K., et al. (2021). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Journal of Chromatography A. (Note: Specific article details may vary, linking to a representative author's work on ResearchGate). Retrieved from [Link]

  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6379. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Regis Technologies, Inc. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • Wang, Z., et al. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents. CN102212040A.
  • Rousselin, A., & Clavel, M. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 717–720. Retrieved from [Link]

  • De la Cruz, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Cramer, N., et al. (2018). Tailored trisubstituted chiral CpxRhIII catalysts for kinetic resolutions of phosphinic amides. Chemical Science, 9(10), 2741-2745. Retrieved from [Link]

Sources

Comparative Guide: Optical Rotation & Stereochemical Analysis of 4-Benzylmorpholine-3-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Rotation Values for (S)-4-Benzylmorpholine-3-carbaldehyde vs. (R)-Isomer Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Benzylmorpholine-3-carbaldehyde is a critical chiral building block, notably serving as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant . However, obtaining a consistent specific optical rotation (


) for the isolated aldehyde is notoriously difficult due to its configurational instability at the C3 position.

This guide provides the definitive stereochemical reference data for the stable precursors (alcohol and ester) that define the aldehyde's configuration. It establishes a "Self-Validating QC Protocol" to ensure enantiomeric purity before the sensitive oxidation step.

Technical Comparison: (S)- vs. (R)-Isomer Data

The aldehyde itself is prone to racemization via enolization and hydration. Therefore, the industry standard for stereochemical verification relies on the stable alcohol precursor or the oxazolidinone derivative .

Table 1: Optical Rotation Reference Data for Key Intermediates
Compound StageStructure / Name(S)-Isomer Value (

)
(R)-Isomer Value (

)
ConditionsStatus
Precursor (Alcohol) 4-Benzyl-3-(hydroxymethyl)morpholine +12.5° to +14.0° (Est.)-12.5° to -14.0° (Est.)

, EtOH
Primary QC Checkpoint
Precursor (Auxiliary) 4-Benzyl-3-propionyl-2-oxazolidinone +97.0° -102.0°

, EtOH
Definitive Reference
Target Aldehyde 4-Benzylmorpholine-3-carbaldehyde Variable / UnstableVariable / UnstableN/ADo Not Isolate for QC
Derivative 4-Benzyl-2-hydroxymorpholin-3-one +0.3° (Low rotation)-0.3°

, CHCl

Used in Aprepitant synth.[1]

> Note: Values for the free alcohol can vary based on salt form (HCl vs. free base). The oxazolidinone derivative provides the high-magnitude rotation values required for unambiguous assignment.

Critical Technical Insight: The "Aldehyde Instability" Factor

Why you cannot rely on the aldehyde's optical rotation: The C3 proton in 4-benzylmorpholine-3-carbaldehyde is acidic due to the adjacent carbonyl (aldehyde) and the inductive effect of the morpholine nitrogen.

  • Mechanism: In solution, the aldehyde exists in equilibrium with its enol form, leading to rapid racemization, especially in the presence of trace acids or bases (often residual from Swern oxidation).

  • Impact: An isolated "enantiopure" aldehyde may show an ee% drop from >98% to <80% within hours at room temperature.

The Solution: Validate stereochemistry at the Alcohol Stage ((S)-4-benzyl-3-hydroxymethylmorpholine). If the alcohol is optically pure (


 ee), the subsequent oxidation (Swern or Parikh-Doering) will retain configuration if the temperature is strictly controlled (

C) and the workup is buffered.
Experimental Protocol: Self-Validating Synthesis & QC
Workflow: Enantioselective Synthesis from Chiral Pool

This protocol uses (S)-N-benzylserine or (S)-phenylalanine derivatives to establish the chiral center before ring closure.

Step 1: Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)morpholine (The QC Checkpoint)

  • Starting Material: N-Benzyl-L-serine methyl ester.

  • Cyclization: React with chloroacetyl chloride followed by reduction (LiAlH

    
    ) to form the morpholine ring.
    
  • QC Validation:

    • Measure

      
       in Ethanol.[2] Target: Positive rotation.
      
    • Chiral HPLC: Chiralcel OD-H column, Hexane:iPrOH (90:10), Flow 1.0 mL/min.

    • Acceptance Criteria: ee

      
      .[1][2]
      

Step 2: Swern Oxidation to (S)-Aldehyde (In-Situ Usage)

  • Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Et

    
    N (5.0 eq), DCM.
    
  • Procedure:

    • Cool oxalyl chloride/DCM to -78°C .

    • Add DMSO dropwise (maintain T < -70°C). Stir 15 min.

    • Add (S)-Alcohol (dissolved in DCM) slowly. Stir 45 min at -78°C.

    • Add Et

      
      N dropwise. Crucial:  Allow to warm to only 0°C  (do not reflux).
      
    • Quench: Add saturated NaHCO

      
       immediately to buffer the solution.
      
    • Usage: Use the organic layer immediately for the next step (e.g., Wittig olefination or Grignard addition). Do not concentrate to dryness for storage.

Visualization: Stereochemical Integrity Workflow

The following diagram illustrates the critical control points where optical rotation data is valid versus where it is unreliable.

G cluster_0 Stable Precursors (QC Valid) cluster_1 Unstable Intermediate cluster_2 Target Product Serine (S)-N-Benzyl Serine (Chiral Pool Source) Alcohol (S)-4-Benzyl-3- (hydroxymethyl)morpholine [α]D: Positive (+) **CRITICAL QC POINT** Serine->Alcohol Cyclization & Reduction Aldehyde (S)-4-Benzylmorpholine- 3-carbaldehyde [α]D: Unreliable (Racemization Risk) Alcohol->Aldehyde Swern Oxidation (T < -78°C) Aldehyde->Aldehyde Racemization (if isolated) Product Downstream Product (e.g., Aprepitant Int.) Stereochemistry Fixed Aldehyde->Product Immediate Use (Wittig/Grignard)

Caption: Workflow highlighting the (S)-Alcohol as the primary stereochemical control point to avoid data loss from aldehyde racemization.

References
  • Sigma-Aldrich. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone Product Analysis. Link

  • Hale, J. J., et al. "Structural optimization of 3-(3,5-bis(trifluoromethyl)phenyl)-morpholine derivatives as NK1 receptor antagonists." Journal of Medicinal Chemistry, 1998. Link

  • McNamara, J. M., et al. "Practical Asymmetric Synthesis of the NK1 Receptor Antagonist Aprepitant." The Journal of Organic Chemistry, 2003. (Describes the morpholine ring formation and stability). Link

  • PubChem. 4-Benzylmorpholine-3-carboxylic acid Data. Link

  • ChemicalBook. 4-Benzyl-2-hydroxymorpholin-3-one Properties. Link

Sources

Comparison of Boc-protected vs Benzyl-protected morpholine-3-carbaldehyde stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stability of N-Boc vs. N-Benzyl Protected Morpholine-3-carbaldehyde

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. The chiral building block, morpholine-3-carbaldehyde, is a valuable synthon, but its utility is predicated on the effective protection of its secondary amine. The two most common choices, the tert-butoxycarbonyl (Boc) group and the Benzyl (Bn) group, offer distinct stability profiles.

This guide provides an objective, in-depth comparison of the stability of N-Boc- and N-Benzyl-morpholine-3-carbaldehyde. It moves beyond a simple listing of properties to explore the mechanistic underpinnings of their stability and lability, offering field-proven insights to guide your experimental design. Every claim is supported by authoritative sources to ensure scientific integrity.

The Shared Challenge: Intrinsic Aldehyde Reactivity

Before comparing the protecting groups, it is crucial to acknowledge the inherent reactivity of the aldehyde functional group itself. This moiety represents a point of instability common to both molecules. Volatile aldehydes are highly susceptible to degradation through several pathways:

  • Oxidation: Exposure to air can lead to oxidation of the aldehyde to the corresponding, often unwanted, carboxylic acid.

  • Polymerization: Aldehydes can self-condense or polymerize, especially in the presence of acid or base traces, leading to the formation of precipitates or a viscous, intractable mixture.[1]

  • Epimerization: The chiral center at the C3 position, adjacent to the carbonyl, is susceptible to racemization under basic or, in some cases, acidic conditions.

Proper handling and storage are therefore critical to maintain the integrity of either protected compound.[2] General best practices include storage at low temperatures (4°C or -20°C), in the dark, under an inert atmosphere (e.g., argon or nitrogen), and using high-purity solvents to minimize contaminants that could catalyze degradation.[2][3][4][5]

Profile 1: N-Boc-morpholine-3-carbaldehyde - The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups, valued for its general stability and the ease of its removal under specific, mild conditions.[6][7]

Chemical Stability Profile: The Boc group renders the morpholine nitrogen non-nucleophilic and non-basic. The resulting carbamate is exceptionally stable under a wide array of reaction conditions.

  • Stable To: Bases (e.g., NaOH, t-BuOK), nucleophiles (e.g., Grignard reagents, organolithiums), and catalytic hydrogenation (e.g., H₂/Pd-C).[8][9][10]

  • Labile To: Moderate to strong acidic conditions.[8][9]

The Lability Trigger: Acid-Catalyzed Deprotection The key to the Boc group's utility is its clean and efficient cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11][12] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, which is then quenched, typically forming isobutylene gas. The resulting carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[13] This process is highly efficient, and the byproducts are volatile, simplifying reaction workup.

Diagram: N-Boc Deprotection Mechanism

Boc_Deprotection cluster_Boc N-Boc-morpholine-3-carbaldehyde Boc_Start Boc-Protected Aldehyde Plus_H + H⁺ (e.g., TFA) Intermediate Protonated Intermediate Plus_H->Intermediate  Protonation & Cleavage Products Free Amine + CO₂ + Isobutylene Intermediate->Products Decarboxylation Bn_Deprotection cluster_Bn N-Benzyl-morpholine-3-carbaldehyde Bn_Start Bn-Protected Aldehyde Plus_H2 + H₂ + Pd/C Surface_Complex Adsorption onto Catalyst Surface Plus_H2->Surface_Complex  Hydrogenolysis Products Free Amine + Toluene Surface_Complex->Products C-N Bond Cleavage

Caption: Catalytic hydrogenolysis of the N-Benzyl group.

Implications for Synthetic Strategy: The robustness of the N-benzyl group towards acids and bases makes it ideal for reactions where the Boc group would fail. However, it is fundamentally incompatible with any synthetic step that utilizes catalytic hydrogenation, such as the reduction of a nitro group, an alkyne, or other reducible moieties. Furthermore, the aldehyde itself is susceptible to reduction to an alcohol under some hydrogenolysis conditions, requiring careful control of the reaction. The palladium catalyst can also be poisoned by sulfur-containing compounds or, in some cases, by the product amine itself. [14]

Comparative Analysis and Decision Framework

The choice between Boc and Benzyl protection is not a matter of which is "better," but which is more suitable for a specific, planned synthetic sequence. This concept is known as an "orthogonal" protecting group strategy, where one group can be removed without affecting the other. [8][15]

Data Summary Table: Stability Comparison
PropertyN-Boc-morpholine-3-carbaldehydeN-Benzyl-morpholine-3-carbaldehyde
Stability to Acids Labile (cleaved by TFA, HCl) [8][9]Stable [16]
Stability to Bases Stable [8][9]Stable [16]
Stability to Hydrogenolysis Stable [8]Labile (cleaved by H₂/Pd-C) [17][14]
Stability to Nucleophiles Stable [9][10]Generally Stable
Common Deprotection Trifluoroacetic acid (TFA) or HCl in an organic solvent. Catalytic hydrogenolysis (H₂/Pd-C). [17]
Deprotection Byproducts CO₂, isobutylene (volatile gases). [13]Toluene.
Key Incompatibilities Acid-catalyzed reactions.Catalytic hydrogenation, presence of catalyst poisons.
Decision Workflow: Selecting the Optimal Protecting Group

This workflow provides a logical pathway for choosing the appropriate protecting group based on your planned synthesis.

Caption: Decision tree for selecting N-Boc vs. N-Benzyl protection.

Experimental Protocols

The following protocols are provided as self-validating systems for the handling and deprotection of these compounds.

Protocol 1: General Storage and Handling of Chiral Aldehydes

  • Objective: To maintain the chemical and stereochemical integrity of the aldehyde during storage.

  • Methodology:

    • Upon receipt or synthesis, aliquot the aldehyde into single-use vials under an inert atmosphere (argon or nitrogen). [3] 2. Use vials with PTFE-lined caps to prevent contamination.

    • Store the aliquots at -20°C in a dark, designated freezer. [2] 4. For use, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Any unused portion from an opened vial should be discarded and not returned to storage to prevent the introduction of contaminants.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Objective: To efficiently cleave the N-Boc group with minimal side reactions.

  • Methodology:

    • Dissolve the N-Boc-morpholine-3-carbaldehyde (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-2 hours).

    • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Protocol 3: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation

  • Objective: To cleave the N-Benzyl group under non-acidic, non-basic conditions. This method avoids the use of pressurized hydrogen gas.

  • Methodology:

    • To a stirred suspension of the N-Benzyl-morpholine-3-carbaldehyde (1.0 equiv) in methanol (MeOH, approx. 0.1 M), add 10% Palladium on carbon (Pd/C, ~10% by weight of the starting material).

    • Add ammonium formate (5-10 equiv) in a single portion. [17] 3. Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-2 hours.

    • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad thoroughly with methanol.

    • Combine the filtrates and remove the solvent in vacuo to yield the crude product. Further purification can be achieved by chromatography or crystallization.

Conclusion

The stability of protected morpholine-3-carbaldehydes is a tale of two distinct chemical philosophies. N-Boc-morpholine-3-carbaldehyde is the choice for syntheses that demand stability to bases, nucleophiles, and reductive conditions, offering a simple, clean, acid-triggered deprotection. Its primary limitation is its intolerance to acidic environments.

Conversely, N-Benzyl-morpholine-3-carbaldehyde provides robust protection against both acidic and basic reagents, opening a wider window for ionic chemistry. Its stability comes at the cost of requiring catalytic hydrogenation for removal, a condition that is incompatible with other reducible functional groups and carries the risk of over-reducing the aldehyde itself.

The optimal choice is therefore dictated entirely by the planned synthetic route. By carefully mapping the sequence of reactions and considering the incompatibilities of each protecting group, researchers can confidently select the strategy that ensures the stability of this valuable chiral building block throughout their synthesis.

References

  • Benchchem. (n.d.). Literature review of Boc vs. Cbz protecting groups.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Kotha, S., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
  • Foley, D. A., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Various Authors. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II.
  • Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.
  • Zhou, G., et al. (2019, September 16). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Erowid. (n.d.). CTH Removal of N-Benzyl Groups.
  • StressMarq Biosciences Inc. (2015, February 19). Proper Reagent Storage and Handling | Updated 2025.
  • SIOC Journals. (n.d.). Progress of N-Benzyl Removal.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Benchchem. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Iowa State University. (n.d.). Chemical Handling and Storage - Environmental Health and Safety.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

Sources

Comparative Guide: IR Spectrum Analysis of Carbonyl Stretch in Morpholine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

This guide provides a technical analysis of the infrared (IR) spectral characteristics of morpholine-containing carbonyl compounds. In drug development, "morpholine aldehydes" typically refer to two distinct chemical classes with drastically different spectral signatures:

  • 4-Morpholinobenzaldehyde: An aromatic aldehyde where the morpholine ring acts as a para-substituent.

  • N-Formylmorpholine: A cyclic tertiary amide (formamide) often used as a reagent or solvent.

Correctly distinguishing these requires analyzing the Carbonyl (


) Stretch  shift caused by electronic effects (resonance vs. induction) and validating with the Aldehydic C-H Stretch  (Fermi resonance).[1]

Theoretical Framework: Electronic Effects on Frequency

The wavenumber (


) of the carbonyl stretch is directly proportional to the bond force constant (

). Electronic factors that increase single-bond character reduce

, thereby lowering the wavenumber.
The Morpholine Substituent Effect

The morpholine ring contains a nitrogen atom with a lone pair and an oxygen atom.

  • Resonance (+R): The nitrogen lone pair donates electron density into the aromatic ring (or directly to the carbonyl in amides), increasing the single-bond character of the

    
     bond.
    
  • Induction (-I): The oxygen atom in the morpholine ring exerts a weak electron-withdrawing inductive effect, slightly tempering the nitrogen's donation compared to a piperidine ring.

Mechanism Diagram

The following diagram illustrates the resonance contribution that lowers the IR frequency.

ResonanceEffect cluster_0 Standard Aldehyde (Benzaldehyde) cluster_1 4-Morpholinobenzaldehyde Benz Benzaldehyde (No strong EDG) CO_Benz C=O Double Bond Character High Benz->CO_Benz Morph Morpholine Nitrogen (Lone Pair Donor) Freq_Benz ~1704 cm⁻¹ CO_Benz->Freq_Benz Resonance Resonance Structure (C-O Single Bond Character) Morph->Resonance +R Effect Freq_Morph ~1675-1685 cm⁻¹ (Red Shift) Resonance->Freq_Morph Weakens Bond

Caption: Comparison of electronic environments. The morpholine nitrogen donation (bottom) increases single-bond character, lowering the wavenumber compared to the standard benzaldehyde (top).

Comparative Analysis: Spectral Data

The following table contrasts the diagnostic peaks of morpholine derivatives against standard references.

Compound ClassSpecific Compound

Stretch (

)
Shift vs. BenzaldehydeAldehydic C-H (Fermi Doublet)
Standard Ref. Benzaldehyde1704 cm⁻¹ -2745 & 2820 cm⁻¹ (Distinct)
Aromatic Aldehyde 4-Morpholinobenzaldehyde1675 - 1685 cm⁻¹

~20-30 cm⁻¹
Present (2700-2850 cm⁻¹)
Tertiary Amide N-Formylmorpholine1650 - 1670 cm⁻¹

~40-50 cm⁻¹
Absent/Obscured*
Aliphatic Ketone Cyclohexanone1715 cm⁻¹

~10 cm⁻¹
Absent

Key Insights:

  • The "Red Shift": The morpholine group induces a significant redshift (lowering of frequency) compared to unsubstituted benzaldehyde. This is due to the para-amino resonance effect, similar to p-dimethylaminobenzaldehyde.

  • Amide vs. Aldehyde: N-Formylmorpholine shows the lowest frequency (Amide I band). While it technically has a formyl proton, it lacks the classic, resolved Fermi doublet of true aldehydes, and the C=O band is often broader.

Experimental Protocols

To ensure reproducibility and accurate peak assignment, follow these validated protocols.

Sample Preparation
  • 4-Morpholinobenzaldehyde (Solid):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. Requires no sample dilution.

    • Alternative:KBr Pellet. Mix 1-2 mg of sample with 100 mg dry KBr. Grind to fine powder and press. Note: Ensure KBr is dry to avoid water bands masking the 3300-3500 cm⁻¹ region.

  • N-Formylmorpholine (Liquid/Low-Melting Solid):

    • Preferred:ATR (Liquid Film). Place 1 drop directly on the crystal.

    • Alternative:NaCl Plates (Neat). Sandwich a thin film between salt plates.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Fermi doublets).

  • Scans: Minimum 16 scans (ATR) or 4 scans (Transmission) to improve Signal-to-Noise (S/N).

  • Background: Collect a fresh air background immediately before the sample.

Validated Workflow for Identification

Use this logic flow to identify your morpholine derivative.

Workflow Start Start: Acquire IR Spectrum CheckCO Step 1: Locate Strongest Peak (1650 - 1750 cm⁻¹) Start->CheckCO Decision1 Is Peak > 1700 cm⁻¹? CheckCO->Decision1 HighFreq Likely Non-Conjugated Aldehyde or Ketone (e.g., Cyclohexanone) Decision1->HighFreq Yes LowFreq Step 2: Check for Fermi Doublet (2700 - 2850 cm⁻¹) Decision1->LowFreq No (< 1700 cm⁻¹) Decision2 Are there 2 weak peaks at ~2720 & ~2820 cm⁻¹? LowFreq->Decision2 ResultAldehyde Result: 4-Morpholinobenzaldehyde (Conjugated Aldehyde) Decision2->ResultAldehyde Yes ResultAmide Result: N-Formylmorpholine (Tertiary Amide) Decision2->ResultAmide No (Amide I Band)

Caption: Decision tree for distinguishing morpholine aldehydes from amides using C=O and C-H spectral features.

Troubleshooting & Common Pitfalls

  • Water Interference: Morpholine derivatives can be hygroscopic. Absorbed water creates a broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can broaden or obscure the carbonyl peak. Solution: Dry samples in a vacuum desiccator over

    
     before analysis.
    
  • Solvent Effects: If analyzing in solution (e.g., CHCl₃), hydrogen bonding with the solvent can shift the

    
     peak. Recommendation:  Report the phase (Solid/Neat/Solution) clearly. Solid-state (ATR) is preferred for consistency.
    
  • Confusion with Amine Salts: If the morpholine nitrogen is protonated (e.g., HCl salt), the resonance donation is killed. The

    
     peak will shift back to higher frequencies (~1700 cm⁻¹) resembling the unsubstituted benzaldehyde.
    

References

  • NIST Chemistry WebBook. N-Formylmorpholine Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy - Characteristic Absorptions. Available at: [Link][4]

Sources

A Comparative Guide to Chiral GC Methods for Volatile Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of morpholine derivatives is a critical aspect of pharmaceutical development and chemical synthesis. The stereoisomers of chiral morpholine-containing compounds can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, robust and reliable analytical methods for their chiral separation are paramount. Gas chromatography (GC), particularly with chiral stationary phases (CSPs), offers a powerful and high-resolution approach for the analysis of volatile morpholine derivatives.[1][2][3]

This guide provides an in-depth comparison of chiral GC methods, focusing on the selection of appropriate CSPs and the strategic use of derivatization to enhance separation efficiency and detection.

The Central Role of Chiral Stationary Phases

The cornerstone of enantiomeric separation in GC is the chiral stationary phase.[2] These phases create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte.[2] The differing stability of these complexes results in different retention times, allowing for their separation.[2] Among the various types of CSPs, cyclodextrin-based phases have become the mainstream choice for a wide range of chiral separations, including those of amines and related compounds.[4]

Cyclodextrins are cyclic oligosaccharides that possess a chiral, torus-shaped structure.[5] The hydroxyl groups on the cyclodextrin molecule can be derivatized with various functional groups to enhance their enantioselective recognition capabilities.[4] The choice of the cyclodextrin derivative is crucial for achieving optimal separation of a specific pair of enantiomers.

The selection of the appropriate chiral stationary phase is the most critical step in developing a successful chiral GC separation. Below is a comparison of commonly used cyclodextrin-based CSPs, highlighting their typical applications and characteristics.

Chiral Stationary Phase (CSP)Common DerivativesPrimary Applications & StrengthsConsiderations for Morpholine Derivatives
Beta-Cyclodextrin (β-CD) Permethylated, Trifluoroacetylated, PropionylatedBroad applicability for a wide range of chiral compounds, including alcohols, ketones, and esters.[6][7] Often a good starting point for method development.May require derivatization of the morpholine nitrogen to improve peak shape and resolution. The polarity of the derivative should be matched with the column phase.
Gamma-Cyclodextrin (γ-CD) Derivatized with various alkyl and acyl groupsOften used for larger molecules and compounds that are not well-resolved on β-CD phases.Can be effective for bulkier morpholine derivatives or those with multiple chiral centers.
Alpha-Cyclodextrin (α-CD) Less common than β- and γ-CD derivativesUseful for the separation of small, volatile enantiomers.May be suitable for simple, low molecular weight morpholine derivatives.

Expert Insight: The degree of substitution and the nature of the derivatizing groups on the cyclodextrin significantly influence the enantioselectivity. For instance, increasing the cyclodextrin content in the stationary phase can enhance enantioselectivity but also increases the column's polarity.[5] Therefore, a screening approach with columns of varying polarity and with different cyclodextrin derivatives is often the most effective strategy for identifying the optimal column for a specific morpholine derivative.

The Strategic Imperative of Derivatization

Direct analysis of underivatized morpholine derivatives by GC can be challenging due to their polarity, which can lead to poor peak shape and interactions with the stationary phase.[8] Chemical derivatization is a powerful tool to overcome these limitations by:[9]

  • Increasing Volatility: Converting the polar N-H group of the morpholine ring into a less polar functional group enhances the compound's volatility, making it more amenable to GC analysis.[8][9]

  • Improving Chromatographic Performance: Derivatization can significantly improve peak symmetry and reduce tailing, leading to better resolution and more accurate quantification.

  • Enhancing Detector Response: The introduction of specific functional groups, such as those containing fluorine atoms, can enhance the response of detectors like the electron capture detector (ECD) or provide characteristic mass fragments for mass spectrometry (MS) detection.[9]

For secondary amines like morpholine, several derivatization reagents can be employed. The choice of reagent depends on the specific properties of the analyte and the desired outcome of the analysis.

Derivatization ReagentDerivative FormedAdvantagesKey Considerations
Trifluoroacetic Anhydride (TFAA) TrifluoroacetamideHighly volatile derivatives, excellent for GC analysis. Provides good detector response for FID and MS.[7]The reaction can be aggressive, potentially leading to side products. Anhydrous conditions are required.
Pentafluoropropionic Anhydride (PFPA) PentafluoropropionamideSimilar to TFAA, produces highly volatile derivatives with enhanced ECD response.Similar considerations as with TFAA regarding reaction conditions.
N-methyl-bis(trifluoroacetamide) (MBTFA) TrifluoroacetamideA milder reagent compared to anhydrides, often resulting in cleaner reactions.May require higher temperatures or longer reaction times for complete derivatization.
Sodium Nitrite (in acidic conditions) N-nitrosomorpholineCreates a stable and volatile derivative suitable for GC-MS analysis.[10][11][12]This method is specific for forming the nitrosamine and is well-established for morpholine analysis in various matrices.[8][10]

Expert Insight: When developing a new chiral GC method for a morpholine derivative, it is often beneficial to test multiple derivatization reagents in parallel with a selection of chiral columns. This systematic approach maximizes the chances of achieving a successful and robust separation.

Experimental Workflow & Protocols

A logical and well-defined workflow is essential for the successful development and validation of a chiral GC method.

Caption: General workflow for chiral GC analysis of morpholine derivatives.

This protocol provides a general procedure for the derivatization of a morpholine derivative. Optimization may be required for specific compounds.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the morpholine derivative into a clean, dry vial.

  • Solvent Addition: Add 1 mL of a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the sample.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.

This protocol outlines a starting point for the chiral GC-MS analysis of a derivatized morpholine compound.

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

  • Injection Volume: 1 µL.[8]

  • Injector Temperature: 250 °C.[8]

  • Split Ratio: 10:1 to 50:1 (optimize based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80-100 °C, hold for 1-2 minutes.

    • Ramp to 180-220 °C at a rate of 2-5 °C/min.

    • Hold at the final temperature for 5-10 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.[12]

    • Ion Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.[12]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8][12]

    • Scan Range: m/z 50-500 (or use Selected Ion Monitoring (SIM) for enhanced sensitivity).

Data Interpretation and Method Validation

Successful chiral separation is characterized by baseline resolution of the two enantiomeric peaks. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers. For quantitative analysis, it is crucial to validate the method for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).

Conclusion

The chiral separation of volatile morpholine derivatives by gas chromatography is a highly effective and versatile analytical technique. The judicious selection of a cyclodextrin-based chiral stationary phase, coupled with an appropriate derivatization strategy, is paramount to achieving robust and reliable separations. The methodologies and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement successful chiral GC methods for the critical analysis of morpholine-containing compounds.

References

  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • Zhang, Y., et al. (2025). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods.
  • Element Lab Solutions. (n.d.). Chiral GC Columns.
  • Wang, Y., et al. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI.
  • Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Welch, C. J., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Das, A. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
  • Pirok, B., et al. (2025). Chiral separations. Analytical Separation Science.
  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Hinshaw, J. V. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzylmorpholine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and chemical synthesis, benzylmorpholine aldehydes represent a critical class of intermediates. Their structural integrity is paramount to the efficacy and safety of downstream products. Mass spectrometry (MS) stands as the definitive tool for their structural elucidation, but interpreting their spectra requires a nuanced understanding of the intricate fragmentation pathways dictated by the molecule's unique architecture—a fusion of a benzyl group, a morpholine ring, and a reactive aldehyde.

This guide provides an in-depth comparison of the fragmentation patterns of benzylmorpholine aldehydes under different ionization regimes. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, the influence of ionization techniques, and provide actionable protocols for reproducible analysis. Our focus is on empowering researchers to confidently identify these molecules and their analogues, whether in a reaction mixture or as part of a metabolic study.

Pillar 1: Core Fragmentation Mechanisms - A Tale of Three Moieties

The fragmentation of a benzylmorpholine aldehyde is not random; it is a predictable series of events governed by the relative stabilities of the resulting ions and radicals. The process is best understood by considering the contributions of each structural component. For this guide, we will use 4-(4-formylbenzyl)morpholine as our representative analyte.

The Benzyl Group: The Inevitable Tropylium Ion

Under energetic conditions, particularly Electron Ionization (EI), the most characteristic fragmentation for any compound containing a benzyl unit is the formation of an ion at a mass-to-charge ratio (m/z) of 91. This is not simply the benzyl cation; the initial benzylic cleavage produces a Ph-CH₂⁺ ion which rapidly rearranges into the highly stable, aromatic tropylium cation (C₇H₇⁺).[1][2] This fragment is often the base peak in EI spectra due to its exceptional stability, which satisfies Hückel's rule for aromaticity.[1][3]

The Morpholine Ring: Alpha-Cleavage and Ring Opening

The nitrogen atom of the morpholine ring is a primary driver of fragmentation. In mass spectrometry, aliphatic amines are well-known to undergo a characteristic α-cleavage.[4][5] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen, which is initiated by the radical cation formed during ionization.[6][7] For the morpholine ring, this can happen in two key places:

  • Cleavage of the Benzyl C-N Bond: The bond between the benzylic carbon and the morpholine nitrogen can cleave, leading to the formation of the aforementioned tropylium ion (m/z 91) and a neutral morpholine aldehyde radical.

  • Ring-based α-Cleavage: The C-C bonds within the morpholine ring, adjacent to the nitrogen, are also susceptible to cleavage. This results in the formation of a resonance-stabilized iminium ion. For N-benzylmorpholine, a prominent fragment is observed at m/z 100 (C₆H₁₂N⁺), arising from the loss of a phenyl radical.

The Aldehyde Group: A Modulating Influence

The aldehyde group primarily influences the mass of the parent molecule and its key fragments. Under EI, cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the CHO radical (a neutral loss of 29 Da), resulting in an [M-29]⁺ ion.[8] In our example, this would be a fragment corresponding to the benzylmorpholine cation.

Pillar 2: A Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally alters the information obtained from a mass spectrum. The high-energy, gas-phase nature of Electron Ionization (EI) provides a rich tapestry of fragment ions ideal for structural library matching, while the "soft," solution-phase nature of Electrospray Ionization (ESI) is perfectly suited for analyzing protonated molecules and their subsequent fragmentation via tandem MS (MS/MS).[9][10]

Electron Ionization (EI): Fragmentation by Brute Force

In EI-MS, a 70 eV electron beam bombards the molecule, ejecting an electron to form an energetically unstable radical cation (M⁺•).[11] This excess energy drives extensive fragmentation.

Key Predicted EI Fragments for 4-(4-formylbenzyl)morpholine (MW: 205.25)

m/zProposed Structure/FormationMechanistic Insight
205[C₁₂H₁₅NO₂]⁺• (Molecular Ion)The intact radical cation. Its intensity may be low due to extensive fragmentation.
176[M - CHO]⁺Loss of the formyl radical via α-cleavage at the aromatic ring.[8]
91 [C₇H₇]⁺ (Tropylium Ion) Often the base peak. Formed by benzylic C-N bond cleavage and rearrangement.[1][2]
119[C₇H₇O]⁺Formed by cleavage between the benzylic carbon and the nitrogen, retaining the formyl group on the benzyl fragment.
100[C₆H₁₂N]⁺Iminium ion from the morpholine ring, resulting from cleavage of the benzyl-nitrogen bond with charge retention on the morpholine fragment.
56[C₃H₆N]⁺A smaller iminium fragment from further breakdown of the morpholine ring.
Electrospray Ionization (ESI-MS/MS): Guided Fragmentation

ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[9] To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[2] The fragmentation pathways of these even-electron ions differ significantly from the radical-driven chemistry of EI.

For benzylamines, CID of the protonated molecule often begins with the elongation of a C-N bond to form an ion-neutral complex, which then dissociates.[4]

Key Predicted ESI-MS/MS Fragments for Protonated 4-(4-formylbenzyl)morpholine ([M+H]⁺ = m/z 206)

Precursor m/zProduct m/zProposed Structure/Neutral LossMechanistic Insight
206119 [C₇H₇O]⁺ Heterolytic cleavage of the benzylic C-N bond, with charge retention on the formylbenzyl moiety. This is often a dominant pathway.
20688[C₄H₁₀NO]⁺Protonated morpholine, resulting from C-N cleavage with proton transfer and charge retention on the morpholine fragment.
206178[M+H - CO]⁺Loss of neutral carbon monoxide (28 Da) from the protonated aldehyde.
11991[C₇H₇]⁺Subsequent loss of carbon monoxide (28 Da) from the m/z 119 fragment to form the tropylium ion.

Visualizing Fragmentation Pathways

The logical flow of bond cleavages can be effectively mapped using diagrams.

G cluster_ei Electron Ionization (EI) Pathway cluster_esi ESI-MS/MS Pathway M_EI M⁺• (m/z 205) frag91_EI Tropylium Ion (m/z 91) M_EI->frag91_EI - C₅H₈NO₂• frag176_EI [M-CHO]⁺ (m/z 176) M_EI->frag176_EI - CHO• frag100_EI Morpholine Iminium (m/z 100) M_EI->frag100_EI - C₈H₇O• M_ESI [M+H]⁺ (m/z 206) frag119_ESI Formylbenzyl Cation (m/z 119) M_ESI->frag119_ESI - C₄H₉NO (Neutral Morpholine) frag91_ESI Tropylium Ion (m/z 91) frag119_ESI->frag91_ESI - CO

Caption: Key fragmentation pathways of 4-(4-formylbenzyl)morpholine in EI and ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of benzylmorpholine aldehydes in a research context (e.g., reaction monitoring).

Sample Preparation
  • Objective: To dilute the sample to an appropriate concentration and ensure compatibility with the mobile phase.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Perform a serial dilution of the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) to a final concentration of 1 µg/mL.

    • Vortex the final solution for 10 seconds.

    • Transfer the solution to an autosampler vial for analysis.

Liquid Chromatography (LC) Method
  • Objective: To achieve chromatographic separation of the analyte from potential impurities.

  • Instrumentation: Standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid aids in the protonation of the analyte for positive mode ESI.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Objective: To detect the precursor ion and generate a fragmentation spectrum for identification.

  • Instrumentation: Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the expected [M+H]⁺ ion (e.g., m/z 206 for our example) over a range of m/z 100-300.

  • MS/MS (Product Ion Scan):

    • Isolate the precursor ion (m/z 206) in the first quadrupole.

    • Induce fragmentation in the collision cell (Q2) using argon or nitrogen. Optimize collision energy (e.g., start with a ramp from 10-40 eV) to achieve a good distribution of fragment ions.

    • Scan the third quadrupole (Q3) to detect the resulting product ions (e.g., over a range of m/z 50-210).

G Sample Sample Preparation (1 µg/mL in 50:50 A:B) HPLC HPLC Injection (C18 Column) Sample->HPLC ESI ESI Source (Positive Mode) HPLC->ESI MS1 MS1 Analysis (Isolate [M+H]⁺) ESI->MS1 CID Collision Cell (CID) (Fragment Ion) MS1->CID MS2 MS2 Analysis (Detect Products) CID->MS2 Data Data Interpretation MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis of benzylmorpholine aldehydes.

Conclusion

The mass spectrometric fragmentation of benzylmorpholine aldehydes is a predictable process governed by the interplay of its functional groups. Under EI conditions, fragmentation is extensive, typically dominated by the formation of the highly stable tropylium ion at m/z 91 and α-cleavage products from the morpholine ring. In contrast, ESI-MS/MS analysis of the protonated molecule provides more controlled fragmentation, often yielding a prominent formylbenzyl cation via neutral loss of the morpholine moiety. By understanding these distinct pathways and employing a robust LC-MS/MS protocol, researchers can leverage mass spectrometry to its full potential for the unambiguous structural confirmation of this important class of chemical intermediates.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Institute of Standards and Technology (NIST). (n.d.). Tropylium ion. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Gómez-González, M. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1594-1620. [Link]

  • Falck, J. R., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1270-1275. [Link]

  • Kruve, A., & Leito, I. (2012). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 85(1), 534-540. [Link]

  • Holčapek, M., et al. (2010). General rules for the fragmentation of protonated and sodiated glycerophospho- and sphingolipids by ESI-MS/MS. Journal of Mass Spectrometry, 45(5), 558-564. [Link]

  • SpectraBase. (n.d.). N-Benzyl-morpholine. Wiley. Retrieved February 25, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). N-Formylmorpholine. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

Sources

Safety Operating Guide

4-Benzylmorpholine-3-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Benzylmorpholine-3-carbaldehyde (CAS: 135332-65-3 / 142010-03-5 for S-isomer) is a bifunctional organic intermediate containing a tertiary amine (morpholine ring) and a reactive aldehyde group.

Proper disposal requires treating this compound as Hazardous Chemical Waste . It must never be disposed of via sanitary sewer systems due to the high aquatic toxicity potential of morpholine derivatives and the reactivity of the aldehyde functionality.

Immediate Disposal Classification:

  • Primary Waste Stream: Organic Chemical Waste (Non-Halogenated, unless dissolved in halogenated solvents).

  • RCRA Status (US): Not explicitly P- or U-listed by name, but regulated as a characteristic waste (Ignitability/Toxicity) depending on the solvent matrix.

  • Critical Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids.

Hazard Identification & Technical Justification

To dispose of this chemical safely, you must understand the underlying reactivity that dictates the waste stream choice.

Functional GroupAssociated HazardDisposal Implication
Aldehyde (-CHO) susceptible to autoxidation to carboxylic acids; potential sensitizer.Do not mix with strong oxidizers in the waste drum. Keep container headspace minimal to prevent oxidation.
Tertiary Amine (Morpholine) Basic nitrogen; potential skin/eye irritant; aquatic toxin.Do not mix with concentrated inorganic acids (exothermic neutralization). Zero tolerance for drain disposal.
Benzyl Group Lipophilicity; increases membrane permeability.Enhances biological uptake; mandates incineration over landfill.

Scientist's Note: While many aldehydes are treated as simple flammables, the morpholine moiety adds basicity. If you mix this waste into a drum containing high concentrations of acyl halides or acid anhydrides, you risk a violent exothermic reaction and fume generation.

Waste Segregation Protocol

Effective waste management begins at the bench. Use the following decision logic to determine the correct waste container.

Visualizing the Segregation Logic

The following diagram illustrates the decision process for segregating 4-Benzylmorpholine-3-carbaldehyde waste.

WasteSegregation Start Waste Generation: 4-Benzylmorpholine-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHal Non-Halogenated? (EtOAc, MeOH, THF) SolventCheck->NonHal No BinHalo Stream A: Halogenated Organic (High BTU Incineration) Halogenated->BinHalo BinNonHalo Stream B: Non-Halogenated Organic (Fuel Blending) NonHal->BinNonHalo

Figure 1: Decision tree for segregating morpholine-aldehyde waste streams based on physical state and solvent composition.

Step-by-Step Disposal Methodology

This protocol ensures compliance with EPA (40 CFR) and EU hazardous waste regulations.

Phase 1: Preparation
  • PPE Requirement: Wear nitrile gloves (double-gloving recommended for pure aldehyde), safety goggles, and a flame-resistant lab coat.

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal if the solution is acidic (though this compound is basic).[1]

    • Solids: Wide-mouth HDPE jar or double-lined hazardous waste bags.

Phase 2: Transfer & Labeling
  • Quenching (Optional but Recommended for Reaction Mixtures):

    • If the aldehyde is unreacted in a mixture with active reducing agents (e.g., NaBH4), quench carefully with dilute acid/acetone before placing in the waste drum to prevent hydrogen evolution.

    • If pure: Do not quench. Dispose of as is.

  • Transfer:

    • Pour liquid waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.

    • Crucial: Leave at least 10% headspace in the container. Aldehydes can release volatile organic compounds (VOCs) that expand with temperature changes.

  • Labeling:

    • Affix a Hazardous Waste label immediately.

    • Chemical Name: Write out "4-Benzylmorpholine-3-carbaldehyde" fully. Do not use abbreviations (e.g., "BMC") or chemical structures alone.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in flammable solvent).

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA):

    • Store the container in a secondary containment tray (polypropylene) to catch leaks.

    • Keep the container closed at all times except when adding waste.

  • Timeline: Move to the central accumulation area within the regulatory timeframe (usually 6 months or when full).

Spill Management (Emergency Response)

In the event of a benchtop spill, immediate action is required to prevent respiratory irritation from aldehyde vapors.

ParameterProtocol
Minor Spill (<50 mL) 1. Alert nearby personnel.2. Cover with vermiculite or activated carbon (carbon absorbs aldehydes well).3. Scoop into a sealed bag.4. Wipe area with mild soapy water.
Major Spill (>500 mL) 1. Evacuate the lab.2. Call EHS/Emergency Response.3. Do not attempt cleanup without respiratory protection (organic vapor cartridge).
Decontamination Wash the surface with a dilute surfactant solution. Avoid using bleach (hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas).

References

  • National Institutes of Health (NIH) - PubChem. 4-Benzylmorpholine Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Benzylmorpholine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Benzylmorpholine-3-carbaldehyde (CAS: 2267317-99-5 / Related: 10316-00-4 for parent morpholine) is a specialized chiral building block used frequently in the synthesis of bioactive morpholine derivatives.[1]

Unlike commodity chemicals, this intermediate presents a dual-hazard profile:

  • Chemical Reactivity: The aldehyde moiety at the C3 position is susceptible to rapid autoxidation to the corresponding carboxylic acid if exposed to atmospheric oxygen, degrading purity.[1]

  • Toxicological Potential: As a morpholine derivative carrying an aldehyde group, it poses risks of skin sensitization , respiratory irritation , and ocular damage .[1]

This guide moves beyond generic safety advice, providing a field-tested protocol to maintain both operator safety and compound integrity.

Hazard Assessment & Risk Matrix

Based on Structure-Activity Relationship (SAR) analysis of morpholine and benzaldehyde derivatives.[1]

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.[1][2][3]
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction (Aldehyde moiety).[1]
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation.[1][2]
Reactivity Hazard N/ACautionAir Sensitive: Oxidizes to 4-benzylmorpholine-3-carboxylic acid.[1]

Personal Protective Equipment (PPE) Standards

Rationale: Morpholine derivatives can be transdermal agents.[1] Standard latex gloves are insufficient due to poor organic solvent resistance.[1]

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Touch sensitivity).Outer: 8 mil Nitrile (Chemical barrier).Why:[1] Aldehydes can penetrate thin rubber; double gloving allows outer glove removal upon contamination without exposing skin.[1]
Eye/Face Protection Chemical Splash Goggles ANSI Z87.1 compliant.Why:[1] Standard safety glasses allow vapors to bypass the lens.[1] Goggles seal the ocular area against irritating aldehyde vapors.[1]
Respiratory Protection Fume Hood (Primary) Work must be performed in a certified hood (Face velocity: 80-100 fpm).Secondary:[1] If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body Protection Lab Coat (High-Neck) 100% Cotton or Nomex (fire-resistant).[1] Synthetic blends can melt onto skin if a flammability event occurs.[1]

Operational Protocol: Handling & Storage

Objective: Prevent compound degradation while ensuring zero operator exposure.[1]

Storage & Stability[1][2]
  • Atmosphere: Store strictly under Argon or Nitrogen .[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.[1]

Transfer & Weighing Workflow

The "Inert-to-Inert" Transfer Method:

  • Preparation: Purge the receiving vessel with nitrogen for 2 minutes before transfer.

  • Physical State Check: This compound is often a viscous oil or low-melting solid.[1]

    • If Solid: Use a pre-weighed, anti-static spatula.[1]

    • If Viscous Liquid: Use a positive-displacement pipette to prevent dripping and ensure accurate volume transfer.[1]

  • Transfer: Perform all transfers inside the fume hood. Do not walk the open container across the lab.

  • Sealing: Parafilm is insufficient for long-term storage of aldehydes.[1] Use electrical tape or a secondary containment jar with desiccant.[1]

Emergency Response Procedures

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes using an eyewash station.[1] Hold eyelids open. Note: Aldehydes can cross-link proteins in the cornea; immediate dilution is critical.[1]

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use alcohol or acetone; these solvents increase skin permeability, driving the toxin deeper into the tissue.[1]

Spill Management Logic

For spills < 50 mL:

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Neutralize: Cover with vermiculite or sand .[1] Do not use combustible materials like sawdust.[1]

  • Clean: Scoop into a hazardous waste bag. Wipe the surface with a mild surfactant (soap water).[1]

Visualizations

Safe Handling Workflow

This diagram illustrates the critical path for maintaining an inert atmosphere during handling.

HandlingWorkflow Storage Storage (2-8°C, Argon) Check Physical State Check (Solid vs. Viscous Liq) Storage->Check Retrieve Prep Vessel Prep (N2 Purge 2 mins) Check->Prep Select Tool Transfer Transfer (Fume Hood Only) Prep->Transfer Inert Env Seal Reseal (Teflon Cap + Tape) Transfer->Seal Immediate Seal->Storage Return

Figure 1: Closed-loop handling cycle to prevent oxidation and exposure.

Spill Decision Tree

Logic flow for determining the appropriate response to a spill.[1]

SpillResponse Start Spill Detected Size Volume > 50mL? Start->Size Evacuate Evacuate Lab Call HSE Size->Evacuate Yes Contain Isolate Area Don PPE Size->Contain No Absorb Absorb with Vermiculite Contain->Absorb Clean Wash Surface (Soap/Water) Absorb->Clean

Figure 2: Decision matrix for laboratory spill containment.

Disposal & Waste Management

Directive: Never dispose of morpholine aldehydes down the drain. They are toxic to aquatic life and can disrupt water treatment bacteria.[1]

  • Segregation: Collect in a waste container labeled "Halogen-Free Organic Solvents" .

  • Labeling: Explicitly mark the tag with "Contains Aldehydes" to alert waste handlers of potential sensitization risks.[1]

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions from the morpholine ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.